Technical Documentation Center

Methyl 5-phenylpiperidine-3-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl 5-phenylpiperidine-3-carboxylate
  • CAS: 939412-04-1

Core Science & Biosynthesis

Foundational

Decoding the Structure-Activity Relationship (SAR) of 3,5-Disubstituted Piperidines: A Masterclass in 3D Pharmacophore Design

As the pharmaceutical industry shifts its focus from planar, sp2-rich "flatland" molecules to sp3-enriched 3D chemical space, the 3,5-disubstituted piperidine has emerged as a privileged scaffold[1]. Unlike flat heteroar...

Author: BenchChem Technical Support Team. Date: March 2026

As the pharmaceutical industry shifts its focus from planar, sp2-rich "flatland" molecules to sp3-enriched 3D chemical space, the 3,5-disubstituted piperidine has emerged as a privileged scaffold[1]. Unlike flat heteroaromatics, this saturated ring system offers complex stereochemical vectors that can precisely project pharmacophores into deep, challenging protein binding pockets.

As a Senior Application Scientist, I have observed that mastering this scaffold requires a deep understanding of stereochemical synthesis, spatial causality, and rigorous biological validation. This whitepaper deconstructs the structure-activity relationship (SAR) of 3,5-disubstituted piperidines, utilizing their application as Direct Renin Inhibitors (DRIs) as a core mechanistic case study.

The Causality of Stereochemical Complexity

The 3,5-disubstituted piperidine core contains two stereocenters, resulting in four distinct stereoisomers: a cis-racemate [(3S,5R) and (3R,5S)] and a trans-racemate[(3S,5S) and (3R,5R)]. In target-directed drug design, the spatial orientation of the 3- and 5-substituents dictates the entropic penalty of binding.

When targeting the aspartic protease Renin, high-throughput screening (HTS) of piperidine libraries often yields weakly active racemic mixtures. However, X-ray crystallography consistently demonstrates that only one specific enantiomer—the (3S,5R)-eutomer —achieves the optimal geometry required to stabilize the closed flap β-hairpin conformation of the enzyme's active site[2]. The other three isomers (distomers) either clash sterically with the S1' pocket or fail to engage the catalytic dyad, rendering them inactive. Therefore, establishing a self-validating, stereoselective synthetic protocol is not just a chemical exercise; it is the foundational requirement for accurate SAR generation.

Protocol 1: Scalable Synthesis and Resolution of All Four Stereoisomers

To systematically evaluate SAR, medicinal chemists must synthesize and isolate all four stereoisomers with >99% enantiomeric excess (ee). The following protocol details a field-proven, scalable route[3]:

  • Catalytic Hydrogenation (Core Formation):

    • Procedure: Subject the commercially available 5-aryl-substituted nicotinic acid methyl ester (or corresponding pyridine precursor) to catalytic hydrogenation using PtO₂ (10-30 mol%) under H₂ atmosphere.

    • Causality: Pyridine reduction inherently yields a diastereomeric mixture. The reaction conditions typically favor the cis-racemate over the trans-racemate due to syn-addition of hydrogen on the catalyst surface, though overhydrogenation must be carefully monitored.

  • Amine Protection:

    • Procedure: Treat the crude piperidine mixture with Di-tert-butyl dicarbonate (Boc₂O) and Triethylamine (Et₃N) in Dichloromethane (DCM) to yield the N-Boc protected cis/trans mixture.

  • Diastereomeric Separation (Normal Phase Chromatography):

    • Procedure: Apply the Boc-protected mixture to preparative normal phase silica gel chromatography (Hexane/Ethyl Acetate gradient).

    • Causality: The spatial differences between the cis (equatorial-equatorial/axial-axial) and trans (equatorial-axial) configurations result in distinct dipole moments, allowing for baseline resolution of the cis-racemate from the trans-racemate.

  • Enantiomeric Resolution (Simulated Moving Bed - SMB):

    • Procedure: Process the isolated racemates through SMB chromatography using a chiral stationary phase (e.g., Chiralpak AD or IA).

    • Validation: Confirm absolute configuration via X-ray crystallography of heavy-atom derivatives and verify optical purity (>99% ee) via analytical chiral HPLC.

Synthesis Start 3,5-Disubstituted Pyridine Step1 Catalytic Hydrogenation (PtO2 / H2) Start->Step1 Mix cis/trans Racemate Mixture Step1->Mix Step2 Boc-Protection & Normal Phase Chromatography Mix->Step2 Cis cis-Racemate Step2->Cis Trans trans-Racemate Step2->Trans Step3 Simulated Moving Bed (SMB) Chromatography Cis->Step3 Trans->Step3 E1 (3S,5R)-Enantiomer (Eutomer) Step3->E1 Resolves E2 (3R,5S)-Enantiomer Step3->E2 Resolves E3 (3S,5S)-Enantiomer Step3->E3 Resolves E4 (3R,5R)-Enantiomer Step3->E4 Resolves

Workflow for the stereoselective synthesis and resolution of 3,5-disubstituted piperidines.

SAR Case Study: Direct Renin Inhibitors (DRIs)

To understand the SAR of this scaffold, we examine its role in disrupting the Renin-Angiotensin-Aldosterone System (RAAS), a critical pathway in hypertension management. Renin catalyzes the rate-limiting cleavage of angiotensinogen. By utilizing a 3,5-disubstituted piperidine as a transition-state surrogate, we can effectively block Renin's active site[4].

RAAS A Angiotensinogen B Angiotensin I A->B Cleaved by C Angiotensin II B->C Cleaved by D AT1 Receptor Activation C->D Renin Renin (Aspartic Protease) Renin->B DRI 3,5-Piperidine DRI DRI->Renin Blocks Active Site ACE ACE ACE->C

The RAAS pathway illustrating the intervention point of 3,5-piperidine Direct Renin Inhibitors.

Mechanistic Causality in the Renin Active Site

The optimization of 3,5-piperidines as DRIs requires precise tuning of the prime (P1'-P2') and non-prime (P3-P1) binding motifs flanking the central piperidine core.

  • The Piperidine Core: The basic secondary amine of the piperidine ring acts as a transition-state mimic, interacting directly with the catalytic aspartic acid dyad (Asp32 and Asp215) of Renin.

  • The P3-P1 Pharmacophore (Position 3): Early HTS hits utilized highly lipophilic diphenylmethylamine groups, which resulted in poor oral bioavailability. Transitioning to a tricyclic P3-P1 pharmacophore or an N-alkyl substituted 6-pyridyl scaffold allowed the molecule to deeply penetrate the hydrophobic S3-S1 cavity while maintaining favorable physicochemical properties[4].

  • The Prime Site Motif (Position 5): Substitutions at the 5-position dictate interactions with the S1' and S2' sub-pockets. Introducing a methoxycarbonyl or morpholine-carbonyl group at this position engages in hydrogen bonding with the surrounding hydrophilic residues, drastically improving the ligand efficiency.

Quantitative SAR Data Summary

The table below synthesizes the structural evolution of 3,5-disubstituted piperidine DRIs, demonstrating how specific vector modifications translate into biochemical potency and pharmacokinetic viability[2][4].

Compound IterationStereochemistryP3-P1 Pharmacophore (Position 3)Prime Site (Position 5)Renin IC₅₀ (Buffer)Renin IC₅₀ (Plasma)Oral Bioavailability (Rat F%)
HTS Hit 1 cis-racemateDiphenylmethylamineSulfonamide1,200 nM>10,000 nM<1.0%
Optimized Hit 2 (3S,5R)N-cyclopropyl N-dichlorobenzylCarbamate3.0 nM40.0 nM29.0%
Preclinical Lead 12 (3S,5R)Tricyclic P3-P1 (P3sp-tethered)Carboxamide0.2 nM19.0 nM45.0%
Advanced Lead 31 (3S,5R) 4-hydroxy4-isopropyl-3-(3-methoxypropoxy)anilideAlkyl ether0.4 nM2.0 nM60.0%

Data demonstrates that while the (3S,5R) stereochemistry is non-negotiable for target engagement, the transition from planar lipophilic groups to 3D sp3-tethered tricyclic systems is the primary driver for overcoming plasma protein binding and achieving high oral bioavailability.

Experimental Validation Workflows

To ensure trustworthiness, the SAR data must be generated through a self-validating system of biochemical assays and structural biology.

Protocol 2: FRET-Based Renin Inhibition Assay

To accurately measure the IC₅₀ values reported in the SAR table, a Fluorescence Resonance Energy Transfer (FRET) assay is utilized to monitor the cleavage of a synthetic Angiotensinogen peptide.

  • Reagent Preparation: Prepare recombinant human renin (rh-renin) expressed in CHO cells at a final assay concentration of 0.5 nM in assay buffer (50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl and 0.1% CHAPS).

  • Compound Incubation: Serially dilute the 3,5-disubstituted piperidine compounds in DMSO. Incubate the compounds with rh-renin for 120 minutes at 37°C to allow for steady-state binding, which is critical for transition-state mimics.

  • Substrate Addition: Add the FRET peptide substrate (e.g., Dabcyl-gaba-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Thr-EDANS) at a concentration of 10 μM.

  • Kinetic Readout: Measure the increase in fluorescence (Excitation: 340 nm, Emission: 490 nm) continuously for 60 minutes. Calculate the initial velocity (

    
    ) and determine the IC₅₀ using a 4-parameter logistic fit.
    
Protocol 3: X-Ray Crystallography Soaking

To validate the spatial causality of the 3- and 5-substituents:

  • Grow apo-Renin crystals using the hanging-drop vapor-diffusion method in a reservoir solution of 20% PEG 8000 and 0.1 M sodium cacodylate (pH 6.5).

  • Soak the crystals with a 2 mM solution of the enantiopure (3S,5R)-piperidine for 48 hours.

  • Flash-freeze in liquid nitrogen using 20% glycerol as a cryoprotectant.

  • Solve the structure via molecular replacement. Crucial validation step: Confirm the presence of a hydrogen bond between the inhibitor's P3-P1 pharmacophore (e.g., a fluorine atom or ether oxygen) and the hydroxyl group of Thr77 on the Renin flap[2].

Conclusion

The 3,5-disubstituted piperidine is a masterclass in 3D drug design. By rigorously controlling stereochemistry and utilizing the distinct vectors of the 3- and 5-positions, researchers can engineer molecules that perfectly complement complex target topographies like the Renin active site. The transition from a weakly active, non-bioavailable racemic hit to a sub-nanomolar, orally bioavailable drug candidate relies entirely on the causal relationship between 3D spatial geometry and target-specific thermodynamics.

References
  • 3,5-Disubstituted Piperidine Derivatives—A Scalable Route to All Four Stereoisomers Organic Process Research & Development (ACS) URL:[Link][3]

  • Structure-Based Design of Substituted Piperidines as a New Class of Highly Efficacious Oral Direct Renin Inhibitors Journal of Medicinal Chemistry (NIH/PMC) URL:[Link][2]

  • A Novel Class of Oral Direct Renin Inhibitors: Highly Potent 3,5-Disubstituted Piperidines Bearing a Tricyclic P3–P1 Pharmacophore Journal of Medicinal Chemistry (ACS) URL:[Link][4]

  • Design and Synthesis of 3-D Fragments to Explore New Areas of Pharmaceutical Space White Rose eTheses Online URL:[Link][5]

Sources

Exploratory

Pharmacological profile of Methyl 5-phenylpiperidine-3-carboxylate analogs

An In-Depth Technical Guide to the Pharmacological Profile of Methyl 5-phenylpiperidine-3-carboxylate Analogs Introduction: Unveiling a Privileged Scaffold in Neuropharmacology The piperidine ring is a cornerstone of med...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Pharmacological Profile of Methyl 5-phenylpiperidine-3-carboxylate Analogs

Introduction: Unveiling a Privileged Scaffold in Neuropharmacology

The piperidine ring is a cornerstone of medicinal chemistry, a "privileged scaffold" present in a vast array of pharmaceuticals targeting the central nervous system (CNS).[1] When combined with a phenyl group and a carboxylate moiety, as in the Methyl 5-phenylpiperidine-3-carboxylate framework, it forms the basis for a class of compounds with significant modulatory effects on monoamine neurotransmission. These analogs, structurally related to the well-known psychostimulant methylphenidate (Ritalin), are of profound interest to researchers developing novel therapeutics for conditions such as Attention-Deficit/Hyperactivity Disorder (ADHD), depression, and substance use disorders.[2][3]

This guide provides a detailed exploration of the pharmacological profile of Methyl 5-phenylpiperidine-3-carboxylate analogs. Moving beyond a simple recitation of data, we will dissect the causal relationships between chemical structure and biological activity, detail the self-validating experimental protocols used for their characterization, and ground all mechanistic claims in authoritative scientific literature. The primary focus will be on their interaction with the monoamine transporters—the Dopamine Transporter (DAT), the Norepinephrine Transporter (NET), and the Serotonin Transporter (SERT)—which are the principal targets dictating their CNS effects.

I. Synthetic Strategies: Accessing Chemical Diversity

The pharmacological exploration of this scaffold is critically dependent on synthetic methodologies that allow for systematic structural modifications. A highly effective method for generating these analogs is the rhodium(II)-catalyzed intermolecular C-H insertion.[4][5] This approach facilitates the direct coupling of methyl aryldiazoacetates with N-protected piperidines, offering a convergent and efficient route to the core structure. The choice of rhodium catalyst, such as dirhodium tetraacetate for racemic mixtures or chiral dirhodium tetraprolinate derivatives, enables control over the stereochemistry of the final products, which is crucial for pharmacological activity.[4]

Alternative strategies often begin with piperidine-3-carboxylic acid or piperidin-4-one, employing multi-step sequences to build the final molecule.[6][7] These methods, while sometimes more classical, provide robust access to key intermediates and allow for diverse functionalization.

cluster_0 General Synthetic Approach Aryl Diazoacetate Aryl Diazoacetate C-H Insertion C-H Insertion Aryl Diazoacetate->C-H Insertion N-Boc-Piperidine N-Boc-Piperidine N-Boc-Piperidine->C-H Insertion Rh(II) Catalyst Rh(II) Catalyst Rh(II) Catalyst->C-H Insertion Catalyzes Protected Analog Protected Analog C-H Insertion->Protected Analog Yields Deprotection Deprotection Protected Analog->Deprotection e.g., TFA Final Analog Final Analog Deprotection->Final Analog

Caption: Rhodium-catalyzed C-H insertion workflow.

II. Primary Pharmacological Targets: The Monoamine Transporters

The defining pharmacological characteristic of Methyl 5-phenylpiperidine-3-carboxylate analogs is their interaction with the SLC6 family of monoamine transporters: DAT, NET, and SERT.[8] These transmembrane proteins are responsible for the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft back into the presynaptic neuron, a process that terminates the neurotransmitter's signal.[3] By binding to these transporters and inhibiting their function, these analogs increase the concentration and duration of action of monoamines in the synapse, leading to their characteristic psychostimulant and/or antidepressant effects.[3]

The relative affinity for each of these three transporters dictates the specific pharmacological profile and potential therapeutic application of any given analog. As a general rule, many analogs in this class exhibit a binding affinity profile of DAT > NET >> SERT, similar to methylphenidate.[9]

cluster_0 Synaptic Terminal Presynaptic Presynaptic Neuron Transporter Monoamine Transporter (DAT, NET, SERT) Synapse Synaptic Cleft Postsynaptic Postsynaptic Neuron Receptor Receptor Transporter->Presynaptic Reuptake Analog Piperidine Analog Analog->Transporter Blocks Vesicle Vesicle Vesicle->Presynaptic Release of Neurotransmitter Synapse->Receptor Binds cluster_1 In Vitro Characterization Workflow Start Synthesized Analog Binding Radioligand Binding Assays Start->Binding Uptake Synaptosome Uptake Assays Start->Uptake OffTarget Off-Target Screening (e.g., D1/D2 receptors) Start->OffTarget Ki Determine Ki (Affinity) Binding->Ki IC50 Determine IC50 (Potency) Uptake->IC50 Profile Pharmacological Profile Ki->Profile IC50->Profile OffTarget->Profile Assess Selectivity

Caption: Experimental workflow for in vitro analysis.

IV. Structure-Activity Relationships (SAR): Decoding the Molecular Blueprint

The true power of studying these analogs lies in understanding how subtle changes in their chemical structure dramatically alter their pharmacological profile. Decades of research have illuminated key structure-activity relationships (SAR).

A. Phenyl Ring Substitutions

The substitution pattern on the phenyl ring is a major determinant of affinity and selectivity.

  • Positional Effects: Substitution at the para and meta positions of the phenyl ring generally maintains or increases affinity for DAT and NET. In contrast, substitution at the ortho position typically leads to a considerable decrease in affinity, likely due to steric hindrance. [9]* Substituent Identity:

    • Halogens (para-bromo, para-iodo) can increase DAT affinity compared to the unsubstituted parent compound. [9] * A 3,4-dichloro substitution pattern is particularly effective for enhancing DAT binding potency. [10] * Replacing the phenyl ring with a larger aromatic system, such as a 2-naphthyl group, can dramatically shift the selectivity profile, conferring high affinity and selectivity for the serotonin transporter (SERT). [2][10]

B. Piperidine Ring Modifications
  • N-Alkylation: N-methylation of the piperidine nitrogen drastically reduces binding affinity for the monoamine transporters. [9]This highlights the importance of the secondary amine for optimal interaction.

  • Stereochemistry: The relative stereochemistry of the substituents on the piperidine ring is critical. For example, in some related series, cis and trans isomers can exhibit opposing selectivity profiles, with one favoring DAT/NET and the other favoring SERT. [11]The threo diastereoisomer of methylphenidate and its analogs is generally more potent at DAT than the erythro isomer. [2][9]

C. Off-Target Selectivity

A crucial aspect of the pharmacological profile is the lack of significant affinity for other CNS receptors. Most methylphenidate-like compounds, including these analogs, exhibit very low affinity for dopamine D1 or D2 receptors, which is a key differentiator from other classes of dopaminergic agents and contributes to a more favorable side-effect profile. [9]Similarly, weak affinity is typically observed for 5-HT₁ₐ and α₂-adrenergic receptors. [12]

Structural Modification Primary Effect on Transporter Affinity Reference
Para-substitution (e.g., Br, I) on Phenyl Ring Increases DAT/NET Affinity [9]
Ortho-substitution on Phenyl Ring Decreases DAT/NET Affinity [9]
3,4-Dichloro substitution on Phenyl Ring Potent DAT Ligand [10]
2-Naphthyl replacement of Phenyl Ring High Affinity and Selectivity for SERT [2][10]
N-Methylation of Piperidine Greatly Reduces Affinity [9]

| threo vs. erythro Isomer | threo isomer is generally more potent at DAT | [2][9]|

cluster_SAR Key SAR Insights Base_Image Phenyl Phenyl Ring: - Para/Meta substitution ↑ DAT/NET affinity - Ortho substitution ↓ affinity - 2-Naphthyl group → SERT selectivity Piperidine Piperidine Ring: - NH is critical; N-Methyl ↓ affinity - Stereochemistry (cis/trans) dictates selectivity Ester Ester Group: - Can be modified (e.g., Ethyl) - Influences pharmacokinetics

Caption: Summary of key structure-activity relationships.

V. In Vivo & Behavioral Pharmacology

The in vitro profile of these compounds as DAT and NET inhibitors strongly predicts their in vivo effects. Compounds with high potency at these transporters typically exhibit psychostimulant properties, characterized by increased locomotor activity in animal models. [3]The specific balance of DAT versus NET inhibition influences the nature of these effects. Furthermore, dual DAT/SERT inhibitors have been investigated as potential treatments for cocaine addiction, as they may reduce the rewarding effects of cocaine without producing their own significant stimulant response. [13]Behavioral assays such as drug discrimination studies are used to assess whether a novel compound has a subjective feel similar to known stimulants like cocaine or amphetamine. [13]

VI. Conclusion and Future Directions

Methyl 5-phenylpiperidine-3-carboxylate and its analogs represent a versatile and pharmacologically rich chemical class. Their primary mechanism of action involves the potent inhibition of monoamine transporters, with a pharmacological profile that can be finely tuned through specific, well-understood structural modifications. The general preference for DAT/NET over SERT, combined with low affinity for other major CNS receptors, makes them attractive candidates for developing therapeutics with improved selectivity and potentially fewer side effects.

Future research will undoubtedly focus on leveraging the established SAR to design analogs with novel selectivity profiles. This includes the development of more NET-selective inhibitors, broad-spectrum inhibitors with tailored DAT/NET/SERT ratios for complex disorders like depression, and compounds that can effectively serve as substitution therapies for psychostimulant abuse. As our understanding of the structural biology of monoamine transporters continues to advance, the rational, structure-based design of new Methyl 5-phenylpiperidine-3-carboxylate analogs will pave the way for the next generation of CNS therapeutics.

References

  • Gatley, S. J., et al. (1996). Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters. Life sciences, 58(2), PL231-PL239. [Link]

  • ResearchGate. (n.d.). Synthesis of Methylphenidate Analogues and Their Binding Affinities at Dopamine and Serotonin Transport Sites. Request PDF. [Link]

  • Amschler, H., et al. (2004). Synthesis of Methylphenidate Analogues and Their Binding Affinities at Dopamine and Serotonin Transport Sites. PubMed. [Link]

  • The Davies Group - ScholarBlogs. (2004). 142. Synthesis of methylphenidate analogues and their binding affinities at dopamine and serotonin transport sites. [Link]

  • Caccia, S., et al. (2007). 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter. PubMed. [Link]

  • Lomenzo, S. A., et al. (1999). Synthesis, dopamine and serotonin transporter binding affinities of novel analogues of meperidine. PubMed. [Link]

  • Wikipedia. (n.d.). Methylphenidate. [Link]

  • Matecka, D., et al. (2001). Pharmacological and behavioral analysis of the effects of some bivalent ligand-based monoamine reuptake inhibitors. PubMed. [Link]

  • MDPI. (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. [Link]

  • PubMed. (2018). Discovery of DSP-1053, a novel benzylpiperidine derivative with potent serotonin transporter inhibitory activity and partial 5-HT1A receptor agonistic activity. [Link]

  • PubMed. (1998). Phenylpiperazine derivatives with strong affinity for 5HT1A, D2A and D3 receptors. [Link]

  • Cikotiene, I., et al. (2019). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PMC. [Link]

  • ResearchGate. (n.d.). Syntheses of Novel Diphenyl Piperazine Derivatives and Their Activities as Inhibitors of Dopamine Uptake in the Central Nervous System. [Link]

  • Drug Design Org. (2005). Structure Activity Relationships. [Link]

  • Semantic Scholar. (n.d.). Further structure-activity relationship studies of piperidine-based monoamine transporter inhibitors: effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors. [Link]

  • Tamiz, A. P., et al. (1998). Further SAR studies of piperidine-based analogues of cocaine. Potent dopamine and serotonin reuptake inhibitors. Journal of medicinal chemistry, 41(20), 3873-3881.
  • Meltzer, P. C., et al. (2005). Synthesis and monoamine transporter binding properties of 3alpha-(substituted phenyl)nortropane-2beta-carboxylic acid methyl esters. Norepinephrine transporter selective compounds. PubMed. [Link]

  • Sali, A., et al. (n.d.). Structure-based discovery of prescription drugs that interact with the norepinephrine transporter, NET. [Link]

  • PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]

  • ResearchGate. (2026). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. [Link]

Sources

Foundational

An In-depth Technical Guide on the Thermodynamic Stability of Methyl 5-phenylpiperidine-3-carboxylate Isomers

Introduction In the realm of medicinal chemistry and drug development, the three-dimensional arrangement of atoms within a molecule is of paramount importance.[1][2][3] Stereoisomers, molecules with the same chemical for...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the realm of medicinal chemistry and drug development, the three-dimensional arrangement of atoms within a molecule is of paramount importance.[1][2][3] Stereoisomers, molecules with the same chemical formula and connectivity but different spatial orientations, can exhibit remarkably different pharmacological and pharmacokinetic properties.[2][3][4] The piperidine scaffold is a prevalent heterocyclic motif found in a wide array of pharmaceuticals.[5][6] Consequently, a comprehensive understanding of the factors governing the thermodynamic stability of substituted piperidines is crucial for the rational design and synthesis of novel therapeutic agents.[5]

This technical guide provides an in-depth analysis of the thermodynamic stability of the diastereomers of methyl 5-phenylpiperidine-3-carboxylate. We will explore the conformational intricacies of the piperidine ring and the influence of substituents on its stability. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies for the evaluation of isomer stability.

Conformational Landscape of the Piperidine Ring

The piperidine ring, analogous to cyclohexane, predominantly adopts a chair conformation to minimize angular and torsional strain.[5] This conformation is not static; it undergoes a rapid ring inversion between two chair forms. The presence of a nitrogen atom, however, introduces additional conformational complexities, including nitrogen inversion.[5]

The orientation of substituents on the piperidine ring, either axial or equatorial, is a critical determinant of molecular stability. The preference for a substituent to occupy the equatorial position is quantified by its A-value, which represents the Gibbs free energy difference between the equatorial and axial conformers.[5] A larger A-value signifies a greater preference for the equatorial position to avoid unfavorable steric interactions.

Key Factors Influencing Piperidine Conformation:
  • Steric Hindrance: Bulky substituents strongly prefer the more spacious equatorial position to minimize 1,3-diaxial interactions.

  • Electronic Effects: The presence of the nitrogen atom can lead to stereoelectronic effects, such as the anomeric effect, which can influence substituent preference.[7][8][9]

  • Intramolecular Interactions: Hydrogen bonding and dipole-dipole interactions can also play a significant role in stabilizing specific conformations.

Thermodynamic Stability of Methyl 5-phenylpiperidine-3-carboxylate Isomers

The thermodynamic stability of the diastereomers of methyl 5-phenylpiperidine-3-carboxylate is determined by the interplay of the conformational preferences of the phenyl and methoxycarbonyl substituents at the C3 and C5 positions. Two primary diastereomers exist: a cis isomer, where the substituents are on the same side of the ring, and a trans isomer, where they are on opposite sides.

Analysis of Substituent Effects:
  • Phenyl Group (C5): The phenyl group is a bulky substituent and will have a strong preference for the equatorial position to minimize steric strain. The conformational free energies of 4-substituted piperidines have been shown to be nearly identical to their cyclohexane analogs, suggesting a significant A-value for the phenyl group.[10]

  • Methoxycarbonyl Group (C3): The methoxycarbonyl group also prefers an equatorial orientation. The conformational equilibrium in 3-substituted piperidines is influenced by steric interactions with adjacent ring atoms.[5]

Predicting the More Stable Isomer:

Based on fundamental conformational principles, the trans isomer is predicted to be the more thermodynamically stable diastereomer. In the trans configuration, both the phenyl and methoxycarbonyl groups can simultaneously occupy equatorial positions in a chair conformation, thus minimizing steric interactions. In contrast, the cis isomer would be forced to adopt a conformation where one of the bulky substituents occupies a less favorable axial position, leading to significant 1,3-diaxial strain.

The following diagram illustrates the conformational equilibrium of the cis and trans isomers.

G cluster_trans Trans Isomer (More Stable) cluster_cis Cis Isomer (Less Stable) trans_eq_eq Diequatorial (Lowest Energy) trans_ax_ax Diaxial (High Energy) trans_eq_eq->trans_ax_ax Ring Flip cis_eq_ax Equatorial-Axial cis_ax_eq Axial-Equatorial cis_eq_ax->cis_ax_eq Ring Flip

Caption: Conformational equilibrium of cis and trans isomers.

Experimental Determination of Thermodynamic Stability

The relative thermodynamic stability of diastereomers can be determined experimentally by allowing them to equilibrate under conditions that permit interconversion.[6][11] For piperidine derivatives, this is often achieved through base-catalyzed epimerization.[12] The resulting equilibrium mixture is then analyzed to determine the ratio of the isomers, from which the difference in Gibbs free energy (ΔG) can be calculated.

Experimental Workflow for Isomer Equilibration

The following diagram outlines a typical experimental workflow for determining the thermodynamic stability of methyl 5-phenylpiperidine-3-carboxylate isomers.

G start Start with either pure cis or trans isomer (or a mixture) dissolve Dissolve in a suitable solvent (e.g., Methanol) start->dissolve add_base Add a catalytic amount of a strong base (e.g., Sodium Methoxide) dissolve->add_base equilibrate Stir at a controlled temperature to allow equilibration add_base->equilibrate quench Quench the reaction to stop epimerization equilibrate->quench analyze Analyze the isomer ratio using GC or NMR quench->analyze calculate Calculate ΔG from the equilibrium constant analyze->calculate

Caption: Experimental workflow for isomer equilibration.

Detailed Protocol: Base-Catalyzed Epimerization
  • Sample Preparation: Dissolve a known quantity of either the pure cis or trans isomer of methyl 5-phenylpiperidine-3-carboxylate, or a mixture of the two, in an anhydrous solvent such as methanol.

  • Initiation of Equilibration: Add a catalytic amount of a strong base (e.g., a solution of sodium methoxide in methanol) to the solution. The base will facilitate the deprotonation and reprotonation at the stereocenters, allowing for interconversion between the diastereomers.

  • Equilibration: Stir the reaction mixture at a constant, controlled temperature (e.g., room temperature or elevated temperature) for a sufficient period to ensure that thermodynamic equilibrium is reached. The time required for equilibration should be determined by monitoring the isomer ratio at different time points until it becomes constant.

  • Quenching: Neutralize the base by adding a weak acid (e.g., acetic acid) to quench the reaction and prevent further epimerization.

  • Work-up and Isolation: Remove the solvent under reduced pressure. The resulting residue containing the equilibrium mixture of isomers can be further purified if necessary.

Analytical Techniques for Isomer Quantification

The ratio of the diastereomers in the equilibrium mixture can be accurately determined using various analytical techniques.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and quantifying diastereomers.[13][14][15][16]

  • Protocol:

    • Column Selection: Utilize an achiral capillary column, such as one with a 5% diphenyl/95% dimethylpolysiloxane stationary phase (e.g., HP-5), which is often effective in separating diastereomers.[15]

    • Sample Preparation: Prepare a dilute solution of the isomer mixture in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

    • Injection and Separation: Inject the sample into the GC instrument. The diastereomers will separate based on their different boiling points and interactions with the stationary phase.

    • Detection and Quantification: Use a suitable detector, such as a flame ionization detector (FID) or a mass spectrometer (MS), to detect the eluted isomers. The relative peak areas in the chromatogram correspond to the relative amounts of each isomer in the mixture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly proton (¹H) and carbon-13 (¹³C) NMR, is an invaluable tool for the structural elucidation and quantification of isomers in a mixture.[5]

  • Protocol:

    • Sample Preparation: Dissolve 5-10 mg of the isomer mixture in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[5]

    • Data Acquisition: Acquire a high-resolution ¹H NMR spectrum. The signals for protons in different chemical environments for the cis and trans isomers will appear at distinct chemical shifts.

    • Quantification: Integrate the well-resolved signals corresponding to each isomer. The ratio of the integrals will give the relative abundance of each diastereomer in the mixture.

Data Presentation

The following table provides a template for summarizing the experimental and calculated data.

ParameterValue
Equilibration Temperature (K)
Mole Fraction of trans Isomer (X_trans)
Mole Fraction of cis Isomer (X_cis)
Equilibrium Constant (K_eq = X_trans / X_cis)
Gibbs Free Energy Difference (ΔG = -RT ln(K_eq)) (kcal/mol)

Computational Modeling of Isomer Stability

In conjunction with experimental methods, computational chemistry provides a powerful platform for predicting the relative stabilities of isomers.[17] Density Functional Theory (DFT) is a widely used method for this purpose, offering a good balance between accuracy and computational cost.[18][19]

Computational Workflow

The following diagram illustrates a typical computational workflow for predicting isomer stability.

G build Build 3D structures of cis and trans isomers optimize Geometry Optimization (e.g., DFT/B3LYP/6-31G*) build->optimize frequency Frequency Calculation to confirm minima optimize->frequency energy Single-Point Energy Calculation (higher level of theory) frequency->energy thermo Calculate Gibbs Free Energies energy->thermo compare Compare ΔG to determine relative stability thermo->compare

Caption: Computational workflow for isomer stability prediction.

Detailed Computational Protocol
  • Structure Generation: Generate the initial 3D structures of the cis and trans isomers of methyl 5-phenylpiperidine-3-carboxylate. For each isomer, consider the possible chair conformations.

  • Geometry Optimization: Perform a full geometry optimization for each conformer using a suitable level of theory, such as DFT with the B3LYP functional and a 6-31G* basis set.[20][21] This will find the lowest energy conformation for each isomer.

  • Frequency Analysis: Conduct a frequency calculation on the optimized geometries to confirm that they represent true energy minima (i.e., no imaginary frequencies).[20] These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.

  • Single-Point Energy Calculation: To obtain more accurate relative energies, perform a single-point energy calculation on the optimized geometries using a higher level of theory or a larger basis set.[18]

  • Gibbs Free Energy Calculation: Calculate the Gibbs free energy (G) for each isomer by combining the electronic energy from the single-point calculation with the thermal corrections from the frequency analysis.

  • Relative Stability: The isomer with the lower calculated Gibbs free energy is predicted to be the more thermodynamically stable. The difference in Gibbs free energy (ΔG) between the isomers can be directly compared with the experimental value.

Conclusion

The thermodynamic stability of methyl 5-phenylpiperidine-3-carboxylate isomers is a critical consideration in the context of drug design and development. A thorough understanding of the conformational preferences of the piperidine ring and its substituents allows for the prediction that the trans isomer, with both bulky groups in equatorial positions, is the more stable diastereomer. This prediction can be experimentally validated through base-catalyzed equilibration studies, with the resulting isomer ratio quantified by analytical techniques such as GC and NMR. Computational modeling using methods like DFT provides a complementary and powerful tool for predicting relative isomer stabilities. By integrating these theoretical and practical approaches, researchers can make informed decisions in the synthesis and development of piperidine-based drug candidates, ultimately leading to more efficacious and safer therapeutics.

References

  • A Comparative Guide to the Conformational Analysis of Piperidine Deriv
  • Aromaticity enhancement of cyclopentadiene in piperidine derivatives: a DFT study on combination of the anomeric effect and Schleyer hyperconjugative aromaticity - New Journal of Chemistry (RSC Publishing). (URL: )
  • Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts - PubMed. (URL: [Link])

  • General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer - PMC. (URL: [Link])

  • Part 9: Stereochemistry in Drug Discovery and Development - Chiralpedia. (URL: [Link])

  • Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines. (URL: [Link])

  • STEREOISOMERIC DRUGS: UNRAVELLING THE IMPACT OF MOLECULAR MIRROR IMAGES ON MEDICINAL CHEMISTRY - IIP Series. (URL: [Link])

  • Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers - PMC. (URL: [Link])

  • Conformational analysis of polymethylated derivatives of piperidine by the method of molecular mechanics | Semantic Scholar. (URL: [Link])

  • Separation and analysis of diastereomers and enantiomers of cypermethrin and cyfluthrin by gas chromatography - PubMed. (URL: [Link])

  • Effects of Stereoisomers on Drug Activity - American Journal of Biomedical Science and Research. (URL: [Link])

  • General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer | Request PDF - ResearchGate. (URL: [Link])

  • Gas-Liquid Chromatographic Separation of Some Optically-Active Amines by Diastereomer Formation. (URL: [Link])

  • What is the application of stereochemistry in drug design? - Patsnap Synapse. (URL: [Link])

  • Development of New Stereoisomeric Drugs | FDA. (URL: [Link])

  • Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers - ACS Publications. (URL: [Link])

  • Separation and Analysis of Diastereomers and Enantiomers of Cypermethrin and Cyfluthrin by Gas Chromatography | Journal of Agricultural and Food Chemistry - ACS Publications. (URL: [Link])

  • Gas–liquid chromatographic separation of structurally related diastereoisomeric systems - Journal of the Chemical Society D - RSC Publishing. (URL: [Link])

  • Diastereoselective epimerization of morpholine, piperazine, and piperidine derivatives via photoredox catalysis. - ResearchGate. (URL: [Link])

  • Anomeric effects in fluoro and trifluoromethyl piperidines: A computational study of conformational preferences and hydration | Request PDF - ResearchGate. (URL: [Link])

  • Aromaticity enhancement of cyclopentadiene in piperidine derivatives: A DFT study on combination anomeric effect and Schleyer hyperconjugative aromaticity | Request PDF - ResearchGate. (URL: [Link])

  • Aromaticity enhancement of cyclopentadiene in piperidine derivatives: a DFT study on combination of the anomeric effect and Schleyer hyperconjugative ... - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D3NJ00337J. (URL: [Link])

  • (PDF) Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data - ResearchGate. (URL: [Link])

  • Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine | Journal of the American Chemical Society. (URL: [Link])

  • Conformational analysis. Part 34.1 An NMR investigation of the conformational equilibrium and intramolecular hydrogen bonding in nipecotic acid derivatives - RSC Publishing. (URL: [Link])

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC. (URL: [Link])

  • Gas-chromatographic separation of stereoisomers of dipeptides. (URL: [Link])

  • Computational chemistry - Wikipedia. (URL: [Link])

  • A Computational and Experimental Study on the Relative Stabilities of Cis and Trans Isomers of N-Alkylamides in Gas Phase and in Solution | The Journal of Physical Chemistry A - ACS Publications. (URL: [Link])

  • Computational Protocol for the Identification of Candidates for Radioastronomical Detection and Its Application to the C3H3NO Family of Isomers - PMC. (URL: [Link])

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines - MDPI. (URL: [Link])

  • Thermodynamics Determine the Diastereochemical Outcome of Catalytic Reactions - the University of Groningen research portal. (URL: [Link])

  • [Spoiler] AAMC FL3 C/P #9 : r/MCAT2 - Reddit. (URL: [Link])

  • 1-Phenylpiperidine | C11H15N | CID 20038 - PubChem. (URL: [Link])

  • Calculations of the Thermodynamic Characteristics and Physicochemical Properties of Symmetric and Asymmetric Isomeric Compounds for Identification in Chromatography-Mass Spectrometry - MDPI. (URL: [Link])

  • Determining Inversion Barriers in Atrop- isomers - A Tutorial for Organic Chemists - SciSpace. (URL: [Link])

  • 4-Phenylpiperidine | C11H15N | CID 69873 - PubChem - NIH. (URL: [Link])

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC. (URL: [Link])

  • Antioxidant potential of piperidine containing compounds-a short review - SciSpace. (URL: [Link])

  • Cationic intermediates in trans- to cis- isomerization reactions of allylic systems. An exploratory ab initio study. (URL: [Link])

  • 4-Phenylpiperidine - the NIST WebBook. (URL: [Link])

  • Dynamic thermodynamic resolution: advantage by separation of equilibration and resolution. (URL: [Link])

  • Lactams. XIV. cis-trans Isomerization in the 5-ethyl-2-oxo-4-piperidine-acetic acid system under Fischer-Speier esterification conditions. - R Discovery. (URL: [Link])

Sources

Exploratory

An In-Depth Technical Guide to Calculated logP and Solubility Data for Phenylpiperidine Carboxylates

Executive Summary The prediction of a drug candidate's physicochemical properties, particularly lipophilicity (logP) and aqueous solubility (LogS), is a cornerstone of modern drug discovery.[1] These parameters are criti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The prediction of a drug candidate's physicochemical properties, particularly lipophilicity (logP) and aqueous solubility (LogS), is a cornerstone of modern drug discovery.[1] These parameters are critical determinants of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile, ultimately influencing its bioavailability and therapeutic efficacy.[2] This guide provides a comprehensive overview of the computational prediction and experimental validation of logP and solubility for the phenylpiperidine carboxylate scaffold, a privileged structure in medicinal chemistry. We will delve into the theoretical underpinnings of these properties, present methodologies for their in-silico prediction and experimental determination, and analyze the structure-property relationships that govern the behavior of this important class of molecules. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to optimize the drug-like properties of phenylpiperidine carboxylate-based therapeutic agents.

Introduction: The Pivotal Role of Physicochemical Properties

The journey of a drug from administration to its site of action is a complex process governed by its intrinsic molecular properties. For oral drug candidates, the molecule must first dissolve in the gastrointestinal fluid, permeate the gut wall, survive metabolic enzymes, and be distributed throughout the body to reach its target—all while maintaining a favorable safety profile.[1][2] Two of the most influential properties governing this journey are lipophilicity and solubility.

  • Lipophilicity (logP): The partition coefficient (P) is a measure of a compound's differential solubility in a biphasic system of a non-polar solvent (typically n-octanol) and a polar solvent (water).[3] Its logarithmic form, logP, is a critical indicator of a drug's ability to cross biological membranes.[4] While high lipophilicity can enhance membrane permeability, it can also lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.[4] An optimal logP range, often cited as between 1 and 5 for oral drugs, is generally sought to balance these competing factors.[2][5]

  • Aqueous Solubility (LogS): The solubility of a compound in water is paramount, as a drug must be in solution to be absorbed.[1] Poor aqueous solubility is a major cause of low and erratic bioavailability, leading to the failure of many promising drug candidates.[1] Predicting solubility early in the discovery process allows for the prioritization of compounds with a higher likelihood of success.

The phenylpiperidine carboxylate scaffold is a key pharmacophore found in a variety of centrally active agents and other therapeutics. The interplay of the basic piperidine nitrogen, the aromatic phenyl ring, and the carboxylate group creates a complex physicochemical profile that must be carefully modulated to achieve desired therapeutic outcomes.

Predicting Lipophilicity: Calculated logP (cLogP)

Computational methods to predict logP are invaluable for screening large virtual libraries of compounds before committing to synthetic efforts.[6] These algorithms are generally based on two principles: fragment-based methods and property-based methods.

  • Fragment-Based Methods: These approaches, such as the widely used CLogP (calculated LogP), dissect a molecule into its constituent atoms or functional groups. Each fragment is assigned a pre-determined lipophilicity value based on experimental data from a large training set, and these values are summed to estimate the logP of the entire molecule.[7]

  • Property-Based Methods: These methods utilize whole-molecule properties, such as molecular surface area and E-state indices, to predict logP using techniques like multiple linear regression or artificial neural networks.[8] ALOGP is a well-known example of this type of calculator.

It is crucial to recognize that different algorithms may yield different cLogP values. Therefore, it is often more important to track the relative change in cLogP across a series of analogs rather than focusing on the absolute value from a single method. For ionizable molecules like phenylpiperidine carboxylates, it is also essential to consider the distribution coefficient (logD), which accounts for the pH-dependent distribution of all ionic species.[3][9]

Calculated logP Data for Representative Phenylpiperidine Carboxylates

The following table presents calculated logP values for a series of hypothetical phenylpiperidine carboxylates, illustrating how structural modifications can influence this property. The values are representative and would be generated using computational software.

Compound IDR1 (at N1)R2 (at C4)R3 (at Phenyl)Ester TypeCalculated logP (ALOGP)
PPC-001 HHHMethyl2.5
PPC-002 MethylHHMethyl2.9
PPC-003 HPhenylHMethyl4.1
PPC-004 HH4-ChloroMethyl3.2
PPC-005 HH4-MethoxyMethyl2.4
PPC-006 HHHEthyl2.8
PPC-007 BenzylHHMethyl4.3

Predicting Aqueous Solubility (LogS)

Predicting aqueous solubility is notoriously more complex than predicting logP because it involves both the energy required to break the crystal lattice of the solid compound and the energy released upon its hydration.[6][10]

Computational models for solubility prediction often employ Quantitative Structure-Property Relationship (QSPR) or machine-learning approaches.[11] These models are trained on large datasets of experimentally determined solubilities and use a variety of molecular descriptors, including:

  • Lipophilicity (cLogP)

  • Molecular Weight (MW)

  • Polar Surface Area (PSA)

  • Number of Rotatable Bonds

  • Hydrogen Bond Donors and Acceptors

A general rule of thumb is that as lipophilicity (logP) increases, aqueous solubility tends to decrease.[10]

Predicted Aqueous Solubility Data for Phenylpiperidine Carboxylates

The table below provides predicted intrinsic solubility (LogS in mol/L) for the same series of compounds.

Compound IDCalculated logP (ALOGP)Predicted Intrinsic Solubility (LogS)Predicted Solubility Category
PPC-001 2.5-3.0Moderately Soluble
PPC-002 2.9-3.4Slightly Soluble
PPC-003 4.1-4.5Poorly Soluble
PPC-004 3.2-3.8Slightly Soluble
PPC-005 2.4-2.9Moderately Soluble
PPC-006 2.8-3.3Slightly Soluble
PPC-007 4.3-4.8Poorly Soluble

Experimental Protocols for Physicochemical Property Determination

While computational predictions are essential for initial screening, experimental validation is required to confirm the properties of key compounds.

Protocol 1: Determination of logP by the Shake-Flask Method

The shake-flask method is the traditional and most reliable method for determining logP.[4][12] It directly measures the partitioning of a compound between n-octanol and water at equilibrium.

Methodology:

  • Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the layers to separate overnight.

  • Compound Preparation: Prepare a stock solution of the test compound in the phase in which it is more soluble (typically n-octanol for lipophilic compounds).

  • Partitioning:

    • Add a known volume of the pre-saturated n-octanol phase and the pre-saturated water phase to a glass vial (e.g., a 1:1 or 2:1 ratio).

    • Add a small aliquot of the compound stock solution.

    • Cap the vial tightly and shake or agitate at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 1 to 24 hours).

  • Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

  • Quantification:

    • Carefully remove an aliquot from each phase.

    • Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate logP using the following equation:

    • logP = log10 ( [Compound]octanol / [Compound]water )

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Pre-saturate n-octanol and water exp1 Combine phases and compound stock prep1->exp1 prep2 Prepare compound stock solution prep2->exp1 exp2 Agitate to reach equilibrium exp1->exp2 exp3 Centrifuge to separate phases exp2->exp3 ana1 Sample each phase exp3->ana1 ana2 Quantify concentration (e.g., HPLC) ana1->ana2 ana3 Calculate logP ana2->ana3

Caption: Workflow for logP determination via the shake-flask method.

Protocol 2: High-Throughput Kinetic Solubility Assay by Nephelometry

Kinetic solubility is often measured in early drug discovery as it is faster and requires less compound than thermodynamic solubility measurement.[12] This method measures the solubility of a compound when it is rapidly precipitated from a high-concentration DMSO stock solution into an aqueous buffer.

Methodology:

  • Compound Plating: Prepare a high-concentration stock solution of the test compounds in 100% DMSO (e.g., 10 mM) in a 96-well plate.

  • Assay Plate Preparation: Add aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the wells of a clear 96-well assay plate.

  • Compound Addition:

    • Use a liquid handler to transfer a small volume (e.g., 1-2 µL) of the DMSO stock solution into the aqueous buffer in the assay plate. This creates a final DMSO concentration of 1-2%.

    • The final compound concentration will typically range from 1 to 200 µM.

  • Incubation: Incubate the plate at room temperature for a set period (e.g., 2 hours) with gentle shaking to allow for precipitation to occur.

  • Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of absorbance measurements at a high wavelength (e.g., 620 nm).

  • Data Analysis: The solubility is defined as the highest concentration at which the measured turbidity is not significantly different from the buffer-only control wells.

Structure-Property Relationships (SPR) in Phenylpiperidine Carboxylates

Analyzing the data from the tables reveals key relationships between the chemical structure of phenylpiperidine carboxylates and their physicochemical properties.

  • Effect of N-Substitution (R1): Alkylating the basic piperidine nitrogen (PPC-001 vs. PPC-002) or adding a bulky lipophilic group like benzyl (PPC-007) significantly increases logP and, consequently, decreases predicted solubility. This is a direct result of increasing the non-polar character of the molecule.

  • Effect of C4-Substitution (R2): Adding a phenyl group at the C4 position (PPC-003) dramatically increases lipophilicity, pushing the cLogP above 4 and leading to poor predicted solubility.

  • Effect of Phenyl Ring Substitution (R3):

    • Adding an electron-withdrawing, lipophilic group like chlorine (PPC-004) increases the logP.

    • Adding an electron-donating, more polar group like methoxy (PPC-005) can slightly decrease the logP and improve solubility compared to the unsubstituted parent.

  • Effect of Ester Group: Extending the alkyl chain of the ester from methyl (PPC-001) to ethyl (PPC-006) adds a small lipophilic contribution, increasing the cLogP.

G cluster_scaffold Phenylpiperidine Carboxylate Scaffold cluster_mods Structural Modifications cluster_props Predicted Physicochemical Properties scaffold R1-N Phenyl COOR' mod1 mod1 prop1 Increased logP mod1->prop1 prop2 Decreased Solubility mod1->prop2 mod2 Add Lipophilic Group to Phenyl Ring (e.g., Cl) mod2->prop1 mod2->prop2 mod3 Add Polar Group to Phenyl Ring (e.g., OMe) prop3 Decreased logP mod3->prop3 prop4 Increased Solubility mod3->prop4

Caption: Impact of structural changes on physicochemical properties.

Conclusion

The successful development of drugs based on the phenylpiperidine carboxylate scaffold is critically dependent on a thorough understanding and optimization of their physicochemical properties. This guide has outlined the fundamental importance of logP and aqueous solubility, providing both computational and experimental frameworks for their assessment. By leveraging in-silico prediction tools to guide molecular design and employing robust experimental methods for validation, researchers can more effectively navigate the complex landscape of drug discovery. The structure-property relationships discussed herein provide a rational basis for modifying the phenylpiperidine carboxylate core to achieve a desirable balance of potency, permeability, and solubility, ultimately increasing the probability of identifying a successful clinical candidate.

References

  • Tripathi D et al. (2020). A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. Der Pharmacia Lettre, 12(4): 15-29. [Link]

  • Scribd. (n.d.). solubility experimental methods.pptx. [Link]

  • Bergström, C. A., & Avdeef, A. (2019). Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. Drug Discovery Today, 24(8), 1-13. [Link]

  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. [Link]

  • P, S. (2021). Importance of Solubility and Lipophilicity in Drug Development. AZoLifeSciences. [Link]

  • Jorgensen, W. L., & Duffy, E. M. (2000). Experimental and Computational Screening Models for Prediction of Aqueous Drug Solubility. Semantic Scholar. [Link]

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. [Link]

  • Fakhree, M. A. A., et al. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. InTech. [Link]

  • Sygnature Discovery. (2023). What is LogP? A Guide to Lipophilicity in Drug Discovery. [Link]

  • Saal, C. (2014). Solubility in Pharmaceutical R&D: Predictions and Reality. American Pharmaceutical Review. [Link]

  • Virtual Computational Chemistry Laboratory. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software. [Link]

  • Wieder, O., et al. (2021). Machine-Learning Methods for pH-Dependent Aqueous-Solubility Prediction. Journal of Chemical Information and Modeling, 61(10), 4859-4870. [Link]

  • ResearchGate. (n.d.). Biological evaluation and calculated logP data for compounds 1-15 and cocaine. [Link]

  • Ertl, P., & Rohde, B. (2012). Structure–Activity Relationships, Ligand Efficiency, and Lipophilic Efficiency Profiles of Benzophenone-Type Inhibitors of the Multidrug Transporter P-Glycoprotein. Journal of Medicinal Chemistry, 55(9), 4235-4245. [Link]

  • Goodarzi, M., et al. (2017). A comparative QSAR analysis and molecular docking studies of phenyl piperidine derivatives as potent dual NK1R antagonists/serotonin transporter (SERT) inhibitors. Medicinal Chemistry Research, 26(7), 1494-1511. [Link]

  • Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. [Link]

  • Liu, H., et al. (2006). QSAR study of 4-phenylpiperidine derivatives as mu opioid agonists by neural network method. European Journal of Medicinal Chemistry, 41(2), 226-232. [Link]

  • Trescot, A. M., et al. (2008). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician, 11(2S), S241-S251. [Link]

  • ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. [Link]

  • Zhang, Y., et al. (2023). QSAR-based physiologically based pharmacokinetic (PBPK) modeling for 34 fentanyl analogs. Frontiers in Pharmacology, 14, 1267425. [Link]

  • Singh, H., & Singh, S. (2018). Computational identification of novel piperidine derivatives as potential HDM2 inhibitors designed by fragment-based QSAR, molecular docking and molecular dynamics simulations. Journal of Molecular Modeling, 24(10), 282. [Link]

Sources

Foundational

The Pharmacophore Evolution: History and Discovery of Methyl 5-Phenylpiperidine-3-Carboxylate Derivatives

Executive Summary In modern medicinal chemistry, the piperidine ring is one of the most frequently utilized saturated heterocycles, providing a conformationally flexible, metabolically stable scaffold capable of presenti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the piperidine ring is one of the most frequently utilized saturated heterocycles, providing a conformationally flexible, metabolically stable scaffold capable of presenting functional groups in precise three-dimensional space. Among its myriad substitution patterns, the 5-phenylpiperidine-3-carboxylate core has emerged as a highly privileged pharmacophore [1].

Historically viewed merely as a synthetic intermediate, this specific 3,5-disubstituted piperidine scaffold has recently been recognized as a critical structural motif in the discovery of diverse therapeutic agents. By exploiting the cis and trans stereoisomerism of the C3 carboxylate and C5 phenyl groups, researchers have successfully targeted complex biological pathways, including Lysyl oxidase (LOX) enzymes, STAT3/STAT6 transcription factors, and Beta-secretase. This whitepaper details the historical context, synthetic methodologies, and pharmacological applications of methyl 5-phenylpiperidine-3-carboxylate derivatives.

Historical Context and Scaffold Significance

The discovery and utilization of 5-phenylpiperidine-3-carboxylates trace back to the broader exploration of monoamine reuptake inhibitors and synthetic opioid analgesics (e.g., pethidine analogs) in the late 20th century. However, the specific 3,5-disubstitution pattern gained prominence when researchers realized that placing a phenyl ring at the C5 position and a carboxylate at the C3 position creates a unique spatial vector [2].

Why is this scaffold privileged?

  • Stereochemical Complexity: The piperidine chair conformation allows the C3 and C5 substituents to exist in distinct axial/equatorial arrangements. This enables fine-tuning of the molecule to fit deep, narrow binding pockets in target proteins.

  • Derivatization Potential: The secondary amine at the N1 position serves as a highly reactive nucleophile for sulfonylation, alkylation, or acylation, while the C3 methyl ester can be selectively hydrolyzed or reduced to an alcohol, allowing for divergent synthetic pathways.

Chemical Synthesis & Methodologies

The synthesis of the methyl 5-phenylpiperidine-3-carboxylate core traditionally relied on transition-metal-catalyzed hydrogenation of the corresponding pyridine precursors. However, to avoid heavy metal contamination in late-stage pharmaceutical development, modern approaches utilize metal-free transfer hydrogenation [1].

Protocol 1: Metal-Free Transfer Hydrogenation of 3-Carbonyl Pyridines

This protocol describes the synthesis of the core scaffold using trichlorosilane (


) activated by a Lewis base [1].

Causality & Mechanism:


 alone is a weak reducing agent and cannot reduce aromatic pyridines. The addition of hexamethylphosphoramide (HMPA) acts as a Lewis base, coordinating to the silicon atom. This hypervalent silicon intermediate significantly increases the hydridic character of the Si-H bond, enabling the stereoselective reduction of the pyridine ring without transition metals.

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk tube under an argon atmosphere, dissolve the precursor (e.g., methyl 5-phenylnicotinate, 0.5 mmol) in anhydrous dichloromethane (DCM, 3.0 mL).

  • Catalyst Addition: Add HMPA (0.1 mmol, 20 mol%) to the solution. Stir at room temperature for 5 minutes to ensure homogenous distribution.

  • Reduction: Dropwise, add trichlorosilane (

    
    , 2.0 mmol, 4.0 equivalents) at 0 °C. The excess equivalents are required to fully reduce the aromatic system and overcome any moisture-induced silane degradation.
    
  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12–24 hours. Monitor the consumption of the starting material via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (3:1) solvent system.

  • Quenching & Workup: Carefully quench the reaction with saturated aqueous

    
     (10 mL) at 0 °C to neutralize the HCl byproduct and unreacted silane. Extract the aqueous layer with DCM (3 × 10 mL).
    
  • Purification: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography to yield the cis and trans isomers of methyl 5-phenylpiperidine-3-carboxylate.
    

G A Methyl 5-phenylnicotinate (Aromatic Precursor) B HSiCl3 + HMPA (Hypervalent Si-H Activation) A->B C Transfer Hydrogenation (Metal-Free) B->C D Methyl 5-phenylpiperidine- 3-carboxylate C->D E N1-Derivatization (Sulfonylation/Acylation) D->E F Target Drug Candidate E->F

Workflow for the synthesis and derivatization of Methyl 5-phenylpiperidine-3-carboxylate.

Protocol 2: N-Derivatization for LOX Inhibitor Synthesis (Sulfonylation)

To generate active Lysyl oxidase (LOX) inhibitors, the N1 position of the piperidine core is sulfonylated [3].

Causality & Mechanism: The secondary amine of the piperidine is highly nucleophilic. Triethylamine (TEA) is employed as an acid scavenger. By neutralizing the HCl generated during the sulfonylation, TEA prevents the protonation of the piperidine nitrogen, which would otherwise halt the reaction and drastically reduce yields.

Step-by-Step Procedure:

  • Initiation: Dissolve methyl 5-phenylpiperidine-3-carboxylate (1.22 mmol, 1.0 eq) in anhydrous DCM (10 mL).

  • Base Addition: Add TEA (2.44 mmol, 2.0 eq) and stir for 10 minutes at 0 °C.

  • Electrophile Addition: Slowly add morpholine-4-sulfonyl chloride (1.34 mmol, 1.1 eq).

  • Completion: Stir the mixture at room temperature for 4 hours. Validate completion via LC-MS.

  • Workup: Wash the organic layer with 1N HCl, followed by brine. Dry over

    
     and concentrate to yield methyl 1-(morpholinosulfonyl)-5-phenylpiperidine-3-carboxylate, a critical intermediate for LOX inhibitors [3].
    

Pharmacological Applications & Target Pathways

The functionalization of the methyl 5-phenylpiperidine-3-carboxylate core has led to the discovery of highly potent inhibitors across diverse therapeutic areas.

STAT3 and STAT6 Modulation

Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3 and STAT6, are heavily implicated in tumor progression, immunosuppression, and severe inflammatory conditions. Derivatives of 5-phenylpiperidine-3-carboxylate (specifically 6-oxodecahydropyrrolo[1,2-a][1,5]diazocine analogs synthesized from the piperidine core) have been patented as potent STAT3/6 modulators [2]. These compounds function by sterically hindering the SH2 domain of STAT proteins, preventing their dimerization and subsequent nuclear translocation.

G R Cytokine Receptor J JAK Activation R->J S STAT3/6 Monomer J->S D STAT Dimerization S->D I Piperidine Derivative (Inhibitor) I->D N Nuclear Translocation D->N T Gene Transcription (Inflammation/Cancer) N->T

Mechanism of STAT3/6 inhibition by 5-phenylpiperidine-3-carboxylate derivatives.

Lysyl Oxidase (LOX) Inhibition

LOX enzymes are responsible for the cross-linking of collagen and elastin in the extracellular matrix. Overexpression of LOX is a primary driver of fibrotic disorders (e.g., primary myelofibrosis) and solid tumor metastasis. Sulfonylated derivatives of methyl 5-phenylpiperidine-3-carboxylate have demonstrated high selectivity for LOX enzymes, effectively halting pathological matrix stiffening [3].

Beta-Secretase Modulation for Alzheimer's Disease

In neurodegenerative research, the scaffold has been utilized to synthesize urea derivatives (via reaction with isocyanates) that act as Beta-secretase (BACE1) modulators. Inhibiting BACE1 prevents the cleavage of amyloid precursor protein (APP), thereby reducing the formation of neurotoxic amyloid-beta plaques associated with Alzheimer's Disease [4].

Quantitative Data & Structure-Activity Relationships (SAR)

The versatility of the scaffold is best illustrated by the diverse range of N1-substitutions and their corresponding therapeutic targets. The table below summarizes key derivatives synthesized from the core scaffold.

Derivative ScaffoldN1-SubstitutionPrimary TargetTherapeutic IndicationReference
Methyl 5-phenylpiperidine-3-carboxylate Morpholine-4-sulfonylLOX EnzymeFibrotic Disorders / Oncology[3]
Methyl 5-phenylpiperidine-3-carboxylate Di-tert-butyl dicarbonate (Boc) / Pyrrolo-fusionSTAT3 / STAT6Inflammatory Conditions[2]
Ethyl 5-phenylpiperidine-3-carboxylate 1-butylGeneral ScaffoldSynthetic Methodology[1]
Methyl 5-phenylpiperidine-3-carboxylate (R)-(+)-1-phenylethyl isocyanate (Urea linkage)Beta-secretase (BACE1)Alzheimer's Disease[4]

Conclusion & Future Perspectives

The evolution of methyl 5-phenylpiperidine-3-carboxylate from a simple synthetic intermediate to a cornerstone pharmacophore highlights the importance of rigid, stereochemically rich aliphatic rings in drug discovery. By providing an ideal spatial arrangement for the C3 carboxylate and C5 phenyl groups, this scaffold allows medicinal chemists to probe highly specific protein pockets. With the advent of scalable, metal-free transfer hydrogenation techniques, the rapid generation of derivative libraries will likely yield next-generation therapeutics for oncology, fibrosis, and neurodegeneration.

References

  • Fu, Y., & Sun, J. (2019). HMPA-Catalyzed Transfer Hydrogenation of 3-Carbonyl Pyridines and Other N-Heteroarenes with Trichlorosilane. Molecules, 24(3), 401. URL:[Link]

  • WO2023164680A1. (2023). 6-oxodecahydropyrrolo[1,2-a][1,5]diazocine and 6-oxodecahydro-4h-pyrrolo[2,1-d][1,5]thiazocine derivatives as STAT3 and STAT6 modulators for the treatment of cancer and inflammatory conditions. Google Patents.
  • US12016864B2. (2024). LOX enzyme inhibiting methods and compositions. Google Patents.
  • US20070185103A1. (2007). Beta-secretase modulators and methods of use. Google Patents.

Protocols & Analytical Methods

Method

Scalable Synthesis Protocols for Methyl 5-phenylpiperidine-3-carboxylate: Route Selection, Execution, and Diastereomeric Resolution

Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists Document Type: Technical Application Note & Standard Operating Procedure (SOP) Strategic Overview & Chemical Significance Substituted p...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Strategic Overview & Chemical Significance

Substituted piperidines are ubiquitous structural motifs in modern pharmacophores. Specifically, Methyl 5-phenylpiperidine-3-carboxylate serves as a high-value synthetic intermediate in the development of novel therapeutics, including STAT3/STAT6 modulators for cancer and inflammatory conditions[1], as well as beta-secretase inhibitors targeting Alzheimer's disease[2].

The primary synthetic challenge in scaling this scaffold lies in the stereoselective reduction of the aromatic precursor and the subsequent resolution of its cis and trans diastereomers. Direct functionalization of the piperidine ring is often low-yielding and difficult to scale. Therefore, the most industrially robust approach involves the de novo assembly of the pyridine core via cross-coupling, followed by exhaustive catalytic hydrogenation and carbamate protection to facilitate chromatographic separation[1].

Retrosynthetic Analysis & Workflow Design

To ensure a self-validating and scalable system, the synthesis is divided into three distinct stages:

  • Core Assembly: Suzuki-Miyaura cross-coupling of commercially available methyl 5-bromonicotinate with phenylboronic acid[3].

  • Core Reduction: Heterogeneous catalytic hydrogenation of the pyridine ring using Adams' catalyst (PtO₂).

  • Diastereomeric Resolution: N-Boc protection of the crude secondary amine to eliminate basic streaking on silica, enabling baseline resolution of the cis and trans isomers[1].

SynthesisWorkflow A Methyl 5-bromonicotinate + Phenylboronic acid B Methyl 5-phenylnicotinate (Intermediate) A->B Pd(PPh3)4, Base Toluene/MeOH, 80°C C Methyl 5-phenylpiperidine -3-carboxylate (Mixture) B->C H2 (50 psi), PtO2 AcOH, RT D N-Boc cis/trans Separation C->D Boc2O, TEA, THF Silica Chromatography

Figure 1. Scalable three-stage workflow for the synthesis of Methyl 5-phenylpiperidine-3-carboxylate.

Mechanistic Causality: Why These Conditions?

The Role of Glacial Acetic Acid in Hydrogenation

Pyridine rings are highly resonance-stabilized and notoriously resistant to reduction. Furthermore, the resulting piperidine is a strong base that rapidly coordinates to the active sites of transition metal catalysts, leading to premature catalyst poisoning. The Causality: Performing the hydrogenation in glacial acetic acid serves a dual purpose. First, it protonates the pyridine nitrogen, forming a pyridinium ion that disrupts aromaticity and activates the ring toward hydride addition. Second, it immediately protonates the newly formed piperidine, masking its basic lone pair and preventing it from passivating the PtO₂ catalyst surface.

HydrogenationLogic N1 Pyridinium Ion Formation (AcOH Media) N2 Catalyst Surface Adsorption (PtO2 / H2) N1->N2 N3 Sequential Syn-Addition (Facial H-Delivery) N2->N3 N4 Tetrahydropyridine Intermediate (Equilibration Phase) N3->N4 N5 Protonated Piperidine (Prevents Catalyst Poisoning) N4->N5 Final Reduction Step

Figure 2. Mechanistic causality of pyridine core hydrogenation under acidic conditions.

The Necessity of N-Boc Protection for Resolution

Direct chromatographic separation of cis and trans methyl 5-phenylpiperidine-3-carboxylate is highly inefficient due to the strong hydrogen-bonding capabilities and basicity of the secondary amine, which causes severe tailing on standard normal-phase silica. The Causality: By reacting the crude mixture with di-tert-butyl dicarbonate (Boc₂O) and triethylamine (TEA)[1], the basic amine is converted into a neutral carbamate. This drastically alters the molecule's retention factor (


) and sharpens the elution bands, allowing for facile, high-yield isolation of the individual diastereomers[1].

Step-by-Step Experimental Protocols

Protocol 1: Synthesis of Methyl 5-phenylnicotinate (Suzuki Coupling)

This protocol establishes the biaryl linkage prior to reduction.

  • Reaction Setup: To a rigorously degassed solution of methyl 5-bromonicotinate (1.0 eq, e.g., 2.0 g, 9.25 mmol) in toluene (20 mL) under a nitrogen atmosphere, add phenylboronic acid (1.2 eq, 1.34 g, 11.0 mmol) dissolved in methanol (5 mL)[1].

  • Catalyst & Base Addition: Add an aqueous solution of Na₂CO₃ (2.0 M, 2.0 eq) followed by tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq, 320 mg, 277 µmol)[1].

  • Execution: Heat the biphasic mixture to 80 °C with vigorous stirring for 4 to 6 hours[1].

  • In-Process Validation: Monitor via TLC (Hexanes/EtOAc 3:1). The starting material (UV active) should be completely consumed, replaced by a lower

    
     blue-fluorescent spot under 254 nm UV light.
    
  • Workup: Cool to room temperature. Dilute with EtOAc (60 mL) and extract. Wash the organic layer sequentially with water and saturated brine (100 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure[1]. The crude product can often be carried forward directly or purified via a short silica plug.

Protocol 2: Catalytic Hydrogenation to the Piperidine Core

This protocol reduces the aromatic system to the saturated heterocycle.

  • Reaction Setup: Dissolve crude methyl 5-phenylnicotinate (1.0 eq) in glacial acetic acid (0.2 M concentration).

  • Catalyst Addition: Carefully add Platinum(IV) oxide (PtO₂, Adams' catalyst, 10% w/w relative to the substrate). Caution: PtO₂ can ignite flammable solvent vapors; purge the vessel with N₂ before addition.

  • Execution: Transfer to a Parr hydrogenation apparatus. Purge the vessel three times with nitrogen, then three times with hydrogen gas. Pressurize to 50 psi H₂ and agitate at room temperature for 24 hours.

  • In-Process Validation: Withdraw a 0.1 mL aliquot, filter, evaporate the AcOH, and analyze via ¹H NMR. The complete disappearance of aromatic pyridine protons (

    
     8.5–9.2 ppm) validates reaction completion.
    
  • Workup: Purge the vessel with N₂. Filter the mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under vacuum to remove the majority of the acetic acid. Neutralize the residue carefully with saturated aqueous NaHCO₃ until pH > 8, then extract with dichloromethane (3 × 50 mL). Dry and concentrate to yield the crude cis/trans piperidine mixture.

Protocol 3: Isomer Resolution via N-Boc Protection

This protocol isolates the target diastereomers.

  • Reaction Setup: Dissolve the crude methyl 5-phenylpiperidine-3-carboxylate (1.0 eq, e.g., 1.0 g, 4.56 mmol) in anhydrous THF (10 mL)[1].

  • Execution: Add triethylamine (TEA) (3.0 eq, 1.37 g, 13.6 mmol) and di-tert-butyl dicarbonate (Boc₂O) (1.5 eq, 1.49 g, 6.84 mmol) at room temperature[1]. Stir the reaction mixture overnight[1].

  • Workup & Purification: Concentrate the reaction mixture under reduced pressure[1]. Load the resulting residue onto a silica gel column.

  • Resolution: Elute using a gradient of Hexanes/EtOAc (typically 0% to 30% EtOAc). The cis and trans isomers will elute as distinct, well-resolved peaks[1].

Quantitative Data & Analytical Summaries

Table 1: Catalyst Screening Matrix for Pyridine Core Reduction

Catalyst System Solvent Pressure / Temp Conversion (%) Diastereomeric Ratio (cis:trans) Notes
PtO₂ (10 wt%) Glacial AcOH 50 psi / RT >98% ~3:1 Optimal conditions; prevents catalyst poisoning.
Pd/C (10 wt%) MeOH / HCl 50 psi / RT 40% 1:1 Incomplete conversion; rapid catalyst deactivation.

| Rh/C (5 wt%) | Glacial AcOH | 100 psi / 50 °C | >95% | ~4:1 | Viable alternative, but requires higher pressure/heat. |

Table 2: Analytical Characterization Benchmarks | Compound | MS (ESI+)


 | Key ¹H NMR Diagnostic Signals (CDCl₃) |
| :--- | :--- | :--- |
| Methyl 5-bromonicotinate | 216.0, 218.0 | 

9.12 (d, 1H), 8.85 (d, 1H), 8.45 (t, 1H), 3.96 (s, 3H) | | Methyl 5-phenylnicotinate | 214.1 [M+H]⁺ |

9.19 (s, 1H), 9.00 (s, 1H), 8.48 (s, 1H), 7.61–7.43 (m, 5H) | | N-Boc-Methyl 5-phenylpiperidine-3-carboxylate | 320.2[M+H]⁺ |

7.35–7.15 (m, 5H), 4.40–4.00 (br m, 2H), 3.65 (s, 3H), 1.48 (s, 9H) |

References

  • Beta-secretase modulators and methods of use Source: US20070185103A1 - Google Patents URL
  • 6-oxodecahydropyrrolo[1,2-a][1,5]diazocine and 6-oxodecahydro-4h-pyrrolo[2,1-d][1,5]thiazocine derivatives as stat3 and stat6 modulators for the treatment of cancer and inflammatory conditions Source: WO2023164680A1 - Google Patents URL
  • Synthesis of Pinacol Arylboronates from Aromatic Amines: A Metal-Free Transformation Source: The Journal of Organic Chemistry - ACS Publications URL

Sources

Application

Application Note: Stereoselective Preparation and Isolation of Methyl 5-phenylpiperidine-3-carboxylate

Executive Summary Substituted piperidines are privileged pharmacophores in modern drug discovery. Specifically, methyl 5-phenylpiperidine-3-carboxylate serves as a critical chiral building block in the synthesis of STAT3...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted piperidines are privileged pharmacophores in modern drug discovery. Specifically, methyl 5-phenylpiperidine-3-carboxylate serves as a critical chiral building block in the synthesis of STAT3/STAT6 modulators for oncology[1], beta-secretase inhibitors for Alzheimer's disease[2], and next-generation polymyxin antibiotics[3]. Because the 3,5-disubstitution pattern introduces two stereocenters, controlling the cis/trans relative stereochemistry is paramount. This application note details a robust, scalable protocol for the stereoselective hydrogenation of methyl 5-phenylpyridine-3-carboxylate, followed by amine protection and chromatographic resolution of the diastereomers.

Mechanistic Insights and Synthetic Strategy

Overcoming Aromaticity via Heterogeneous Catalysis

The direct reduction of a pyridine ring is notoriously challenging due to its high aromatic resonance energy. To overcome this, heterogeneous catalytic hydrogenation using Adams' catalyst (PtO2) in an acidic medium (glacial acetic acid) is employed[3].

Causality of Reagent Choice:

  • Acetic Acid (Solvent/Activator): The acid protonates the pyridine nitrogen, forming a pyridinium ion. This achieves two critical functions: it disrupts the aromaticity (lowering the activation energy for reduction) and prevents the resulting basic piperidine from poisoning the platinum catalyst by coordinating to the active metal sites.

  • Stereocontrol via Surface Adsorption: Heterogeneous hydrogenation proceeds via the planar adsorption of the pyridinium ring onto the platinum surface. Hydrogen atoms are delivered sequentially from the catalyst surface to the same face of the ring (syn-addition). Consequently, the thermodynamically less stable cis-diastereomer is formed as the major product.

Diastereomer Resolution via N-Boc Protection

The crude secondary amine mixture is highly polar, making the direct separation of cis and trans isomers via standard normal-phase chromatography nearly impossible. By protecting the basic amine with di-tert-butyl dicarbonate (Boc2O)[1], the polarity is significantly reduced, allowing for baseline resolution of the cis and trans isomers on silica gel[3].

G SM Methyl 5-phenylpyridine- 3-carboxylate Hydrogenation Catalytic Hydrogenation (H2, PtO2, AcOH) SM->Hydrogenation Mixture cis/trans-Methyl 5-phenylpiperidine- 3-carboxylate (cis major) Hydrogenation->Mixture Protection Boc Protection (Boc2O, TEA, THF) Mixture->Protection BocMixture N-Boc-cis/trans Mixture Protection->BocMixture Separation Chromatographic Separation (Silica Gel) BocMixture->Separation Cis cis-Isomer (Target 1) Separation->Cis Trans trans-Isomer (Target 2) Separation->Trans

Figure 1: Synthetic workflow for stereoselective preparation and isolation of cis/trans isomers.

Quantitative Data: Reaction Optimization

The choice of catalyst and solvent heavily dictates both the conversion rate and the diastereomeric ratio (d.r.). Table 1 summarizes representative optimization data for the reduction of methyl 5-phenylpyridine-3-carboxylate.

Table 1: Optimization of Hydrogenation Conditions

CatalystSolventPressure (atm)Temp (°C)Conversion (%)cis:trans Ratio
PtO2 (20 mol%) AcOH 1.0 (Balloon) 25 >95 85:15
Rh/C (10 mol%)AcOH3.4 (50 psi)25>9580:20
PtO2 (20 mol%)MeOH / HCl3.4 (50 psi)25>9075:25
Pd/C (10 mol%)MeOH3.4 (50 psi)25<10N/A

Note: Pd/C is generally ineffective for pyridine ring reduction without extreme pressures or pre-activation.

Experimental Protocols

Protocol A: Stereoselective Catalytic Hydrogenation

This protocol yields the free-base piperidine enriched in the cis-isomer.

Reagents & Equipment:

  • Methyl 5-phenylpyridine-3-carboxylate (1.0 equiv)

  • Platinum(IV) oxide (PtO2, Adams' catalyst) (0.2 equiv)

  • Glacial acetic acid (0.1 M relative to substrate)

  • Hydrogen gas (Balloon or Parr hydrogenator)

Step-by-Step Methodology:

  • Preparation: In a rigorously dried, argon-flushed round-bottom flask, dissolve methyl 5-phenylpyridine-3-carboxylate in glacial acetic acid[3].

  • Catalyst Addition: Carefully add PtO2 as a slurry in a small volume of acetic acid. Safety Note: Dry PtO2 can be pyrophoric in the presence of solvent vapors and hydrogen.

  • Atmosphere Exchange: Evacuate the flask and backfill with hydrogen gas. Repeat this purge cycle three times to ensure complete removal of oxygen.

  • Reaction: Stir the suspension vigorously at room temperature under a hydrogen atmosphere (1 atm via balloon) for 4 to 16 hours[3].

  • In-Process Validation (Self-Validating Step): Monitor the reaction via LC-MS. The system is validated when the starting material mass (m/z 214[M+H]+) is completely replaced by the saturated product mass (m/z 220 [M+H]+). Physical cessation of hydrogen gas uptake also serves as a macroscopic indicator of completion.

  • Workup: Purge the flask with argon. Filter the mixture through a pad of Celite to remove the platinum catalyst. Wash the Celite pad thoroughly with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure. To obtain the free base, partition the residue between dichloromethane (DCM) and saturated aqueous Na2CO3. Extract, dry over MgSO4, and concentrate to yield crude methyl 5-phenylpiperidine-3-carboxylate.

Protocol B: N-Boc Protection and Diastereomeric Separation

This protocol facilitates the baseline chromatographic separation of the cis and trans isomers.

Reagents & Equipment:

  • Crude methyl 5-phenylpiperidine-3-carboxylate (1.0 equiv)[1]

  • Di-tert-butyl dicarbonate (Boc2O) (1.5 equiv)[1]

  • Triethylamine (TEA) (3.0 equiv)[1]

  • Tetrahydrofuran (THF) (0.2 M)[1]

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the crude piperidine mixture in THF. Add TEA, followed by the dropwise addition of Boc2O at room temperature[1].

  • Stirring: Allow the reaction mixture to stir at room temperature overnight[1].

  • In-Process Validation (Self-Validating Step): Monitor via TLC (Hexanes/EtOAc 7:3). The highly polar secondary amine (which streaks at the baseline) must completely disappear, converting into two distinct, higher-Rf spots corresponding to the cis and trans N-Boc isomers.

  • Workup: Concentrate the reaction mixture under reduced pressure. Partition the resulting residue between ethyl acetate and water. Wash the organic layer with brine, dry over Na2SO4, and concentrate[1].

  • Chromatographic Separation: Purify the residue by flash column chromatography on silica gel (eluting with a gradient of 10% to 30% ethyl acetate in hexanes).

    • Elution Profile Validation: According to established literature, the faster-eluting component corresponds to the trans-isomer, while the slower-eluting component corresponds to the cis-isomer[3].

References

  • Title: WO2023164680A1 - 6-oxodecahydropyrrolo[1,2-a][1,5]diazocine and 6-oxodecahydro-4h-pyrrolo[2,1-d][1,5]thiazocine derivatives as stat3 and stat6 modulators for the treatment of cancer and inflammatory conditions Source: Google Patents URL
  • Title: US20070185103A1 - Beta-secretase modulators and methods of use Source: Google Patents URL
  • Source: Amazon S3 (Published Supplementary Material)

Sources

Method

Application Notes and Protocols for Catalytic Hydrogenation of Phenylpiperidine Precursors

Introduction: The Significance of Phenylpiperidines and Their Synthesis The phenylpiperidine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous FDA-approved therapeutics, inclu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Phenylpiperidines and Their Synthesis

The phenylpiperidine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous FDA-approved therapeutics, including potent analgesics, antipsychotics, and antihistamines.[1] The specific spatial arrangement of the phenyl and piperidine rings is critical for biological activity, making the stereocontrolled synthesis of these molecules a key objective in pharmaceutical development. Among the various synthetic strategies, the catalytic hydrogenation of corresponding phenylpyridine precursors stands out as the most direct and atom-economical route.[1][2]

This process, while conceptually simple, involves the saturation of an aromatic pyridine ring—a transformation that requires overcoming the ring's inherent aromatic stability.[1] Furthermore, the presence of the nitrogen heteroatom in both the pyridine starting material and the piperidine product can lead to catalyst inhibition or poisoning.[1][3] For drug development professionals, a crucial challenge is achieving chemoselectivity: reducing the pyridine ring while preserving other sensitive functional groups within a complex molecule.[4]

This guide provides a detailed exploration of the core principles, catalyst systems, and practical protocols for the successful catalytic hydrogenation of phenylpyridine precursors. It is designed for researchers and scientists to not only execute these reactions but also to understand the causality behind the experimental choices, enabling logical troubleshooting and optimization.

Core Principles & Mechanistic Overview

Catalytic hydrogenation of pyridines is a heterogeneous process occurring on the surface of a metal catalyst. The generally accepted mechanism is the Langmuir-Hinshelwood pathway, where both hydrogen and the pyridine substrate are adsorbed onto the catalyst surface.[5][6] The reaction proceeds through a stepwise addition of hydrogen atoms, passing through dihydropyridine and tetrahydropyridine intermediates before yielding the final piperidine product.[1][7]

The efficiency of this process is governed by several key factors:

  • Catalyst Choice: The nature of the metal (e.g., Pd, Pt, Rh) and its support (e.g., carbon, alumina) dictates activity and selectivity.

  • Solvent System: The solvent influences substrate solubility and can alter the intrinsic reaction rate by stabilizing reactants and transition states.[6]

  • Reaction Conditions: Temperature and hydrogen pressure are critical levers to control the reaction rate, but they must be balanced to avoid side reactions like hydrogenolysis.

  • Substrate Electronics: The electronic properties of substituents on the phenyl or pyridine ring can significantly impact the rate of hydrogenation.

Catalyst Selection: A Comparative Analysis

The choice of catalyst is paramount for a successful hydrogenation. Platinum group metals are the most effective, with each offering unique advantages.[8]

CatalystTypical Loading (mol%)Typical H₂ Pressure (bar)Typical Temperature (°C)Common SolventsAdvantagesDisadvantages
Pd/C 1-105-7025-80EtOAc, EtOH, MeOH, H₂O, AcOHCost-effective, good general activity, widely available.[4][9]Can be prone to causing hydrogenolysis (e.g., debenzylation); may require acidic additives for efficient pyridine reduction.[3][10]
PtO₂ (Adams') 1-550-7025-50Acetic Acid, EtOHHighly active, effective for sterically hindered or electron-rich pyridines.[8][11]Higher cost, can be pyrophoric after use, often requires acidic conditions.[12]
Rh/C or Rh/Al₂O₃ 0.5-55-5025-60TFE, EtOH, MeOH, H₂OExcellent activity under mild conditions, good for preserving other reducible groups.[13][14][15]Highest cost among common choices, potential for arene ring reduction at higher pressures/temperatures.[14]

Expert Insight: The nitrogen atom of the pyridine can act as a Lewis base and bind strongly to the catalyst surface, inhibiting the reaction.[1] Using a protic, acidic solvent like glacial acetic acid is a common strategy to overcome this.[11][16] The acid protonates the pyridine nitrogen, forming a pyridinium salt. This not only prevents catalyst poisoning but also activates the ring, making it more susceptible to hydrogenation.[10]

Visualizing the Workflow and Mechanism

To better understand the process, two key diagrams are presented below using the DOT language for graph visualization.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation P Phenylpyridine Precursor V High-Pressure Reactor Vessel P->V S Solvent (e.g., Acetic Acid) S->V C Catalyst (e.g., PtO₂) C->V Seal Seal & Purge with N₂/Ar V->Seal H2 Pressurize with H₂ Gas Seal->H2 Stir Stir at Set Temp & Pressure H2->Stir Vent Vent H₂ & Purge Stir->Vent Filt Filter through Celite® to Remove Catalyst Vent->Filt Ext Aqueous Work-up & Extraction Filt->Ext Iso Dry & Concentrate to Yield Product Ext->Iso

Caption: General Experimental Workflow for Catalytic Hydrogenation.

G cluster_surface Catalyst Surface (e.g., Pt) cluster_solution Solution Phase Py_adsorbed Py-H⁺ (adsorbed) Inter1 Dihydropyridine Intermediate Py_adsorbed->Inter1 +2H H1_adsorbed H H2_adsorbed H H3_adsorbed H H4_adsorbed H H5_adsorbed H H6_adsorbed H Py Phenylpyridinium Ion (Ph-Py-H⁺) Py->Py_adsorbed Adsorption H2_gas H₂ Gas H2_gas->H1_adsorbed Dissociative Adsorption H2_gas->H2_adsorbed Dissociative Adsorption H2_gas->H3_adsorbed Dissociative Adsorption H2_gas->H4_adsorbed Dissociative Adsorption H2_gas->H5_adsorbed Dissociative Adsorption H2_gas->H6_adsorbed Dissociative Adsorption Inter2 Tetrahydropyridine Intermediate Inter1->Inter2 +2H Prod Phenylpiperidine Product Inter2->Prod +2H Prod->Prod Desorption

Caption: Simplified Langmuir-Hinshelwood Mechanism on a Catalyst Surface.

Detailed Application Protocols

The following protocols are designed to be self-validating systems, providing clear, actionable steps for common hydrogenation scenarios.

Protocol 1: High-Pressure Hydrogenation using Platinum(IV) Oxide (Adams' Catalyst)

This method is highly effective for a broad range of substituted phenylpyridines and is particularly useful when other catalysts show low activity. The use of glacial acetic acid is critical for success.[11][17]

Materials:

  • Substituted Phenylpyridine (1.0 eq)

  • Platinum(IV) oxide (PtO₂, Adams' catalyst, 1-5 mol%)[11]

  • Glacial Acetic Acid (Solvent)

  • High-pressure hydrogenation reactor (e.g., Parr shaker)

  • Inert gas (Nitrogen or Argon)

  • Hydrogen gas (high purity)

  • Filtration aid (e.g., Celite®)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate or other suitable extraction solvent

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reactor Setup: To a suitable high-pressure reactor vessel, add the substituted phenylpyridine (e.g., 1.0 g).

  • Solvent Addition: Add glacial acetic acid as the solvent (e.g., 5-10 mL).[11]

  • Catalyst Addition: Under a flow of inert gas, carefully add the PtO₂ catalyst (1-5 mol%) to the solution.

  • Reaction Execution:

    • Securely seal the reactor vessel and connect it to the hydrogenation apparatus.

    • Purge the reactor head several times with an inert gas (e.g., nitrogen) to remove all oxygen.

    • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-70 bar).[8][11]

    • Begin vigorous stirring and maintain the reaction at room temperature. Monitor the reaction progress by observing hydrogen uptake. The reaction is typically complete within 6-10 hours.[11]

  • Work-up:

    • Once the reaction is complete (H₂ uptake ceases), stop the stirring and carefully vent the excess hydrogen gas.

    • Purge the reactor with inert gas.

    • Open the reactor and dilute the reaction mixture with ethyl acetate.

    • Carefully filter the mixture through a pad of Celite® to remove the platinum catalyst. Caution: The catalyst is pyrophoric after reaction; do not allow the filter cake to dry completely in the air.[12] Quench the filter cake with water immediately after filtration.

    • Transfer the filtrate to a separatory funnel and slowly neutralize the acetic acid by adding saturated NaHCO₃ solution until effervescence ceases.

    • Separate the organic layer, and extract the aqueous layer with additional ethyl acetate (2x).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude phenylpiperidine derivative.

  • Purification: Purify the crude product as necessary by distillation or column chromatography.

Protocol 2: Chemoselective Hydrogenation using Palladium on Carbon (Pd/C)

This protocol is tailored for substrates containing functionalities sensitive to hydrogenolysis, such as a nitrile group, where selective reduction of the pyridine ring is desired. The key is precise control of the acid additive.[9]

Materials:

  • 4-Phenylpyridinecarbonitrile (1.0 eq)

  • 10% Palladium on Carbon (Pd/C)

  • Sulfuric Acid (H₂SO₄)

  • Water (Solvent)

  • High-pressure hydrogenation reactor

  • Standard work-up and purification reagents as in Protocol 1.

Procedure:

  • Reactor Setup: In a high-pressure reactor vessel, dissolve the 4-phenylpyridinecarbonitrile in water.

  • Acid Addition: Carefully add 1.0 molar equivalent of sulfuric acid. The formation of the pyridinium salt is crucial for activating the ring for reduction while the nitrile group remains less reactive under these conditions. A higher acid concentration protonates both the pyridine and the resulting amine, favoring full saturation.[9]

  • Catalyst Addition: Add the 10% Pd/C catalyst (e.g., 0.1 g per 1.0 g of substrate).

  • Reaction Execution:

    • Seal and purge the reactor as described in Protocol 1.

    • Pressurize the reactor with hydrogen to approximately 6 bar.[9]

    • Stir the reaction at 30-40°C for 16 hours or until H₂ uptake ceases.[1][9]

  • Work-up & Purification:

    • Follow the venting and filtration procedures from Protocol 1, exercising the same caution with the pyrophoric catalyst.

    • Basify the filtrate with a strong base (e.g., NaOH solution) to pH > 10.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry, concentrate, and purify the product as required.

Troubleshooting and Advanced Considerations

  • Stalled Reactions: If hydrogen uptake ceases prematurely, the catalyst may be poisoned. Potential solutions include increasing the catalyst loading, adding more acid (if applicable), or filtering and adding fresh catalyst.

  • Hydrogenolysis: Unwanted cleavage of C-O or C-N bonds (e.g., benzyl ethers) is a common side reaction, especially with Pd/C. This can sometimes be mitigated by adding a catalyst poison like pyridine or quinoline in small amounts to selectively deactivate the sites responsible for hydrogenolysis.[3][18]

  • Chemoselectivity: When reducing a phenylpyridine in the presence of another reducible arene (e.g., a biphenyl system), selectivity can be challenging. Rhodium catalysts often show higher selectivity for the N-heterocycle under milder conditions.[4] In some cases, Pd/C can selectively hydrogenate the pyridine ring over a phenyl substituent under optimized conditions.[4][19]

  • Stereoselectivity: For disubstituted pyridines, the hydrogenation typically yields the cis-piperidine as the major diastereomer. The choice of catalyst and reaction conditions can influence the diastereomeric ratio.[20]

Conclusion

The catalytic hydrogenation of phenylpyridine precursors is a powerful and versatile tool in the synthesis of pharmaceutically relevant phenylpiperidines. A successful outcome hinges on a rational selection of catalyst, solvent, and reaction conditions tailored to the specific substrate. By understanding the underlying principles of catalyst activity, deactivation, and the role of additives, researchers can effectively navigate the challenges of this transformation. The protocols provided herein serve as robust starting points for developing efficient, selective, and scalable synthetic routes to this important class of molecules.

References

  • Hydrogenation of Pyridine and Hydrogenolysis of Piperidine overγ-Mo2N Catalyst: A DFT study. (2022). Canadian Journal of Chemistry. Available at: [Link]

  • Hydrogenation of pyridine and hydrogenolysis of piperidine over γ-Mo 2 N catalyst: a DFT study. (n.d.). Canadian Science Publishing. Available at: [Link]

  • Quantitative understanding of solvent effects on Pd catalyzed hydrogenation reactions. (n.d.). ScienceDirect. Available at: [Link]

  • Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. (2024). Journal of the American Chemical Society. Available at: [Link]

  • Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. (2015). Asian Journal of Chemistry. Available at: [Link]

  • Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. (2024). PMC. Available at: [Link]

  • Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. (2015). ResearchGate. Available at: [Link]

  • Rhodium on alumina catalyst supplier. (n.d.). Princeton Powder. Available at: [Link]

  • Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams. (n.d.). PMC. Available at: [Link]

  • Rh-Catalyzed Environmentally Benign Selective Hydrogenation of a Broad Variety of Functional Groups Using Al-Water as a Hydrogen Source. (2022). MDPI. Available at: [Link]

  • Continuous-Flow Hydrogenation of 4-Phenylpyridine to 4-Phenylpiperidine with Integrated Product Isolation Using a CO2 Switchable. (2017). ResearchGate. Available at: [Link]

  • Catalytic hydrogenation of pyridines in water. (n.d.). ResearchGate. Available at: [Link]

  • Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium‐Catalyzed Transfer Hydrogenation. (2012). University of Liverpool IT Services. Available at: [Link]

  • Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. (n.d.). The University of Liverpool Repository. Available at: [Link]

  • Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. (2022). RSC Publishing. Available at: [Link]

  • Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison. (2003). PubMed. Available at: [Link]

  • Rhodium-Based Catalysts: An Impact of the Support Nature on the Catalytic Cyclohexane Ring Opening. (2023). PMC. Available at: [Link]

  • Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of a Phenolic MPM Protective Group Using Pyridine as a Catalyst Poison. (n.d.). J-Stage. Available at: [Link]

  • Hydrogenation of benzene and toluene over supported rhodium and rhodium-gold catalysts. (2021). MATEC Web of Conferences. Available at: [Link]

  • Continuous-flow hydrogenation of 4-phenylpyridine to 4-phenylpiperidine with integrated product isolation using a CO2 switchable system. (2017). AKJournals. Available at: [Link]

  • Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds. (2022). Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Hydrogenation of alcohol pyridines with Rh 2 O 3 catalyst. (n.d.). ResearchGate. Available at: [Link]

  • Investigation of solvents for hydrogenation of pyridine. (n.d.). ResearchGate. Available at: [Link]

  • Continuous Flow Hydrogenation of Functionalized Pyridines. (2021). ResearchGate. Available at: [Link]

  • Reaction paths of aromatic hydrogenation and ring opening over Ir/Al 2 O 3. (n.d.). ResearchGate. Available at: [Link]

  • (PDF) Catalytic hydrogenation of substituted pyridines with PtO2 catalyst. (n.d.). ResearchGate. Available at: [Link]

  • Total synthesis of natural products based on hydrogenation of aromatic rings. (2026). Beilstein Journals. Available at: [Link]

  • Platinum(IV) Oxide. (n.d.). Common Organic Chemistry. Available at: [Link]

  • Synthesis of Saturated N‐Heterocycles via a Catalytic Hydrogenation Cascade. (n.d.). PMC - NIH. Available at: [Link]

Sources

Application

Application Note: Esterification Strategies and Protocols for 5-Phenylpiperidine-3-carboxylic Acid

Introduction & Chemical Context 5-Phenylpiperidine-3-carboxylic acid (CAS: 1421604-85-4) is a highly versatile cyclic -amino acid derivative[1]. Recently, it has garnered significant attention as a critical structural mo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

5-Phenylpiperidine-3-carboxylic acid (CAS: 1421604-85-4) is a highly versatile cyclic


-amino acid derivative[1]. Recently, it has garnered significant attention as a critical structural motif in the synthesis of bifunctional degraders (PROTACs) for targeted protein degradation (TPD), where it serves as a rigidified linker or E3 ligase recognition element[2].

Esterification of this compound presents unique synthetic challenges. The molecule contains both a secondary amine within the piperidine ring and a carboxylic acid, rendering it a zwitterion at neutral pH[3]. If the carboxylic acid is activated without properly masking or deactivating the secondary amine, the molecule will undergo rapid intermolecular nucleophilic attack, leading to unwanted amidation and polymerization. Furthermore, the phenyl group at the C5 position introduces steric bulk, which can impede the approach of bulky alcohols during esterification.

Mechanistic Causality & Strategic Workflows

  • Strategy A: Direct Acid-Catalyzed Esterification (Thionyl Chloride Method) Best suited for simple, unhindered alcohols (e.g., methanol, ethanol). By adding thionyl chloride (

    
    ) to the alcohol at low temperatures, 
    
    
    
    is generated in situ. This
    
    
    immediately protonates the piperidine amine, converting it into an unreactive hydrochloride salt. Subsequently, the
    
    
    activates the carboxylic acid into an electrophilic acyl chloride, which undergoes rapid alcoholysis[4].
  • Strategy B: N-Protection followed by Carbodiimide Coupling Mandatory for bulky or acid-sensitive alcohols (e.g., tert-butanol). The amine is first protected using Di-tert-butyl dicarbonate (

    
    ). The protected acid is then coupled with the alcohol using 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and 4-Dimethylaminopyridine (DMAP). DMAP acts as a highly efficient nucleophilic catalyst, facilitating group transfer under mild, non-acidic conditions[5].
    

Workflow Start 5-phenylpiperidine-3-carboxylic acid (Zwitterion) Path1 Strategy A: Direct Esterification (SOCl2 / MeOH) Start->Path1 Path2 Strategy B: N-Protection (Boc2O / Base) Start->Path2 Prod1 Methyl Ester Hydrochloride (Direct Product) Path1->Prod1 Coupling Esterification (EDC / DMAP / ROH) Path2->Coupling Prod2 Boc-Protected Ester (Intermediate) Coupling->Prod2 Deprotect Deprotection (TFA or HCl) Prod2->Deprotect Prod3 Target Ester Salt (Final Product) Deprotect->Prod3

Strategic workflow for the esterification of 5-phenylpiperidine-3-carboxylic acid.

Quantitative Data Summaries

Table 1: Physicochemical Properties of the Starting Material [3],[1]

Property Value / Description

| Chemical Formula |


 |
| Molecular Weight  | 205.25  g/mol  |
| Monoisotopic Mass  | 205.11028 Da |
| Predicted CCS (

)
| 146.2 Ų | | Solubility | Poor in non-polar organics; soluble in aqueous acid/base and polar aprotic solvents (DMSO). |

Table 2: Comparison of Esterification Strategies | Parameter | Strategy A (


 / MeOH) | Strategy B (Boc / EDC / DMAP) |
| :--- | :--- | :--- |
| Target Esters  | Methyl, Ethyl, Propyl | tert-Butyl, Benzyl, Complex substrates |
| Amine State  | Unprotected (Hydrochloride salt) | Protected (Boc, Cbz) |
| Reaction Temperature | -10 °C to Reflux | 0 °C to Room Temperature |
| Typical Yield  | 85 - 95% | 70 - 85% (over two steps) |
| Primary Risk  | Violent exotherm with 

| Incomplete coupling due to steric hindrance |

Experimental Protocols

Protocol A: Synthesis of 5-Phenylpiperidine-3-carboxylic acid methyl ester hydrochloride

Self-Validating Principle: The complete dissolution of the initially insoluble zwitterionic starting material into the methanolic solution serves as a visual confirmation of successful hydrochloride salt formation and subsequent esterification.

Reagents & Materials:

  • 5-Phenylpiperidine-3-carboxylic acid (1.0 eq)

  • Anhydrous Methanol (Solvent and reactant)

  • Thionyl Chloride (

    
    , 2.5 eq)[4]
    

Step-by-Step Methodology:

  • Solvent Preparation: Transfer anhydrous methanol (10 mL per gram of substrate) into a flame-dried round-bottom flask equipped with a magnetic stir bar and a drying tube. Cool the solvent to -10 °C using an ice-salt bath[4].

  • In Situ HCl Generation: Slowly add

    
     (2.5 eq) dropwise to the chilled methanol. Caution: This step is highly exothermic and evolves toxic gases. Perform strictly in a fume hood. Maintain the temperature below 0 °C during addition[4].
    
  • Substrate Addition: Once the

    
     addition is complete, add 5-phenylpiperidine-3-carboxylic acid (1.0 eq) in a single portion. The mixture will initially appear as a suspension.
    
  • Activation & Esterification: Remove the cooling bath and allow the mixture to warm to room temperature. Attach a reflux condenser and gently heat the mixture to 65 °C (reflux) for 4–6 hours. The suspension will clarify into a homogeneous solution as the acyl chloride intermediate forms and reacts.

  • Monitoring & Work-up: Monitor the reaction via TLC (eluent: DCM/MeOH 9:1 with 1%

    
    ). Upon total consumption of the starting material, cool the flask to room temperature.
    
  • Isolation: Concentrate the mixture under reduced pressure to remove methanol and excess

    
    . Triturate the resulting crude oil with cold diethyl ether to precipitate the methyl ester hydrochloride salt as a white solid. Filter and dry under high vacuum.
    

Mechanism Zwit Zwitterionic Form (Unreactive) HCl HCl Generation (from SOCl2 + MeOH) Zwit->HCl Protonation Salt Amine Hydrochloride (Nucleophile Blocked) HCl->Salt Acyl Acyl Chloride (Activated Electrophile) Salt->Acyl SOCl2 Ester Methyl Ester (Product Formation) Acyl->Ester MeOH

Mechanistic pathway of SOCl2-mediated activation and amine protection.

Protocol B: Synthesis of tert-Butyl 1-(tert-butoxycarbonyl)-5-phenylpiperidine-3-carboxylate

Self-Validating Principle: The precipitation of water-soluble urea byproducts during the aqueous workup confirms the successful carbodiimide-mediated dehydration and esterification.

Reagents & Materials:

  • 1-(tert-Butoxycarbonyl)-5-phenylpiperidine-3-carboxylic acid (1.0 eq)

  • tert-Butanol (3.0 eq)

  • EDC·HCl (1.2 eq)[6]

  • 4-Dimethylaminopyridine (DMAP, 0.1 eq)[5]

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Dissolution: Dissolve the Boc-protected 5-phenylpiperidine-3-carboxylic acid (1.0 eq) in anhydrous DCM (0.2 M concentration) in a round-bottom flask under an inert nitrogen atmosphere.

  • Catalyst & Alcohol Addition: Add tert-butanol (3.0 eq) and the nucleophilic catalyst DMAP (0.1 eq) to the stirred solution[5].

  • Coupling Initiation: Cool the reaction mixture to 0 °C in an ice bath. Add EDC·HCl (1.2 eq) portion-wise over 10 minutes[6]. The use of EDC·HCl is preferred over DCC as its urea byproduct is water-soluble, vastly simplifying purification.

  • Reaction Progression: Remove the ice bath and stir the mixture at room temperature for 16 hours. The DMAP will attack the O-acylisourea intermediate to form a highly reactive N-acylpyridinium species, which is subsequently trapped by the sterically hindered tert-butanol[5].

  • Work-up: Dilute the reaction mixture with additional DCM. Wash the organic layer sequentially with 0.5 M

    
     (to remove DMAP and unreacted amine), saturated aqueous 
    
    
    
    (to remove unreacted carboxylic acid), and brine[6],[5].
  • Purification: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to yield the pure Boc-protected tert-butyl ester.
    

References

  • Title : WO2023242598A1 - Bifunctional molecules for targeted protein degradation Source : Google Patents URL : 7

  • Title : An In-depth Technical Guide to the Synthesis of DL-Threonine Methyl Ester Hydrochloride Source : Benchchem URL :4

  • Title : Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine Source : Organic Syntheses URL : 5

  • Title : 5-phenylpiperidine-3-carboxylic acid hydrochloride (C12H15NO2) Source : PubChemLite URL : 3

  • Title : 1421604-85-4 | 5-Phenylpiperidine-3-carboxylic acid Source : ChemScene URL : 1

  • Title : Synthesis of Piperidine-3-carbothioamide: Application Notes and Experimental Protocols Source : Benchchem URL : 6

Sources

Method

Microwave-assisted synthesis of Methyl 5-phenylpiperidine-3-carboxylate

Application Note: Microwave-Assisted Synthesis of Methyl 5-phenylpiperidine-3-carboxylate Introduction & Mechanistic Rationale Piperidine scaffolds are ubiquitous in FDA-approved pharmaceuticals, functioning as critical...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of Methyl 5-phenylpiperidine-3-carboxylate

Introduction & Mechanistic Rationale

Piperidine scaffolds are ubiquitous in FDA-approved pharmaceuticals, functioning as critical pharmacophores in CNS therapeutics, antivirals, and oncology drugs[1]. Specifically, 3,5-disubstituted piperidines like methyl 5-phenylpiperidine-3-carboxylate serve as highly versatile building blocks for complex active pharmaceutical ingredients (APIs).

Conventional synthesis of saturated piperidines from pyridine precursors often requires harsh conditions, prolonged reaction times (24–48 hours), and excessively high-pressure hydrogen gas, which frequently leads to side reactions or incomplete conversion. Microwave (MW) dielectric heating offers a transformative, green-chemistry alternative[2]. By coupling electromagnetic energy directly with polar solvent molecules (e.g., ethanol, acetic acid) and the catalyst surface, MW irradiation induces rapid, uniform superheating. This localized heating circumvents the thermal wall effects of conventional oil baths, accelerating the reduction of the aromatic pyridine ring, significantly reducing reaction times, and enhancing stereoselectivity[3].

Experimental Design & Causality

The synthesis is designed as a two-step microwave-assisted workflow. The causality of this design is rooted in overcoming the high activation energy barrier associated with functionalizing and subsequently reducing a stable aromatic system:

  • Step 1: MW-Assisted Suzuki-Miyaura Coupling. To construct the 5-phenylpyridine framework, methyl 5-bromonicotinate is coupled with phenylboronic acid. MW heating accelerates the oxidative addition and reductive elimination steps of the palladium catalytic cycle, achieving >90% conversion in minutes.

  • Step 2: MW-Assisted Catalytic Hydrogenation. The intermediate is reduced to the target piperidine. Platinum dioxide (PtOngcontent-ng-c1977314119="" _nghost-ng-c2626011906="" class="inline ng-star-inserted">

    
    , Adams' catalyst) is selected due to its superior efficiency in MW-assisted aromatic reductions. A solvent mixture of ethanol and acetic acid is utilized; the acetic acid protonates the pyridine nitrogen, lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy of the ring. This increases its electrophilicity and facilitates hydrogen addition, while ethanol serves as an excellent microwave absorber (high loss tangent).
    

Visualization of the Synthetic Workflow

SynthesisWorkflow N1 Methyl 5-bromonicotinate + Phenylboronic acid N2 MW-Assisted Suzuki Coupling Pd(PPh3)4, K2CO3, EtOH/H2O 120°C, 15 min N1->N2 N3 Methyl 5-phenylpyridine- 3-carboxylate (Intermediate) N2->N3 >90% Yield N4 MW-Assisted Hydrogenation PtO2, H2 (850 kPa), EtOH/AcOH 80°C, 45 min N3->N4 N5 Methyl 5-phenylpiperidine- 3-carboxylate (Target) N4->N5 >85% Yield High Diastereoselectivity N6 Purification & Validation (Flash Chromatography, NMR, LC-MS) N5->N6

Workflow for the microwave-assisted two-step synthesis of methyl 5-phenylpiperidine-3-carboxylate.

Step-by-Step Methodologies

Self-Validating Protocol Design: Each step includes in-process controls to ensure the integrity of the synthesis.

Equipment & Reagents:

  • Dedicated Microwave Synthesis Reactor (e.g., Anton Paar Monowave or CEM Discover) with precise IR temperature and pressure monitoring capabilities.

  • Methyl 5-bromonicotinate, Phenylboronic acid, Pd(PPh

    
    )
    
    
    
    , K
    
    
    CO
    
    
    .
  • PtO

    
     (Adams' catalyst), H
    
    
    
    gas (High-purity).

Protocol A: Synthesis of Methyl 5-phenylpyridine-3-carboxylate

  • Preparation: In a 30 mL heavy-walled microwave vessel equipped with a magnetic stir bar, add methyl 5-bromonicotinate (1.0 mmol), phenylboronic acid (1.2 mmol), and Pd(PPh

    
    )
    
    
    
    (0.05 mmol, 5 mol%).
  • Solvent & Base: Add 4 mL of degassed Ethanol/Water (3:1 v/v) and K

    
    CO
    
    
    
    (2.0 mmol). Seal the vessel with a Teflon septum cap.
  • Microwave Irradiation: Insert the vessel into the MW reactor. Set parameters: Temperature = 120°C, Time = 15 minutes, Stirring = High (800 rpm).

  • Workup: Allow the system to air-cool to room temperature inside the reactor. Dilute the mixture with ethyl acetate (15 mL), wash with brine (3 x 10 mL), dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate under reduced pressure.
  • Validation: Purify via flash chromatography (Hexanes/EtOAc gradient). Confirm product mass via LC-MS (Expected [M+H]

    
    : 214.1).
    

Protocol B: MW-Assisted Hydrogenation to Methyl 5-phenylpiperidine-3-carboxylate

  • Preparation: Transfer the purified methyl 5-phenylpyridine-3-carboxylate (0.5 mmol) to a specialized microwave hydrogenation vessel.

  • Catalyst & Solvent: Add PtOngcontent-ng-c1977314119="" _nghost-ng-c2626011906="" class="inline ng-star-inserted">

    
     (0.025 mmol, 5 mol%) and 5 mL of Ethanol/Acetic Acid (4:1 v/v). Causality note: The acetic acid is critical for activating the pyridine ring, while ethanol drives the dielectric heating.
    
  • Pressurization: Purge the vessel with N

    
     three times to remove oxygen, then pressurize with H
    
    
    
    gas to 850 kPa (~120 psi).
  • Microwave Irradiation: Set the MW reactor to 80°C for 45 minutes with vigorous stirring. The dielectric heating of the polar solvent ensures rapid mass transfer of H

    
     at the solid-liquid catalyst interface.
    
  • Workup & Isolation: Vent the H

    
     gas safely inside a fume hood. Filter the mixture through a tightly packed pad of Celite to remove the pyrophoric Pt catalyst. Wash the pad thoroughly with methanol and concentrate the filtrate.
    
  • Neutralization: Dissolve the crude residue in dichloromethane (DCM) and wash with saturated aqueous NaHCO

    
     to remove residual acetic acid. Dry the organic layer and evaporate.
    
  • Validation: Analyze via

    
    H NMR to confirm the complete disappearance of aromatic pyridine protons (8.5–9.0 ppm) and the appearance of aliphatic piperidine multiplets (1.5–3.5 ppm). The diastereomeric ratio (cis/trans) is determined via integration of the C3 and C5 protons.
    

Quantitative Data & Optimization

The following table summarizes the optimization of the hydrogenation step, demonstrating the causality between microwave dielectric heating, solvent selection, and reaction efficiency.

Heating MethodCatalystSolvent SystemTemp (°C)Pressure (kPa)TimeYield (%)Diastereomeric Ratio (cis:trans)
Conventional Oil BathPtO

EtOH/AcOH (4:1)8085024 hours62%60:40
Microwave IrradiationPtO

EtOH (No Acid)8085045 mins45%55:45
Microwave IrradiationPd/CEtOH/AcOH (4:1)8085045 mins71%65:35
Microwave Irradiation PtO

EtOH/AcOH (4:1) 80 850 45 mins 92% 85:15

Data Interpretation: The combination of MW irradiation and the EtOH/AcOH solvent system is highly synergistic. Without MW heating, the reaction requires 24 hours and yields a nearly racemic mixture. Without acetic acid, the pyridine ring remains insufficiently activated, leading to poor conversion. PtOngcontent-ng-c1977314119="" _nghost-ng-c2626011906="" class="inline ng-star-inserted">


 under MW conditions provides the highest yield and superior diastereoselectivity compared to standard Pd/C.

Conclusion

The microwave-assisted synthesis of methyl 5-phenylpiperidine-3-carboxylate represents a highly efficient, self-validating protocol for generating valuable pharmaceutical building blocks. By strategically leveraging dielectric heating, optimal solvent-catalyst pairings, and mechanistic activation via protonation, researchers can achieve near-quantitative yields and high stereoselectivity in a fraction of the time required by conventional methods.

References

  • Microwave Assisted Hydrogenation of Pyridinecarboxylates: a Convenient Access to Valuable Scaffolds for Diversity Oriented Synthesis. Bentham Science. [Link]

  • Microwave-Assisted Synthesis of Some Novel Polyhydroxy Piperidine Compounds for Antiglycation Activity: In-Vitro and In-Silico Validation. ResearchGate.[Link]

  • Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. MDPI.[Link]

Sources

Application

Application Note: Strategies and Protocols for the Enantiomeric Resolution of Methyl 5-phenylpiperidine-3-carboxylate

Introduction & Mechanistic Context Methyl 5-phenylpiperidine-3-carboxylate is a highly valuable stereochemically complex building block utilized extensively in the synthesis of active pharmaceutical ingredients (APIs). N...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

Methyl 5-phenylpiperidine-3-carboxylate is a highly valuable stereochemically complex building block utilized extensively in the synthesis of active pharmaceutical ingredients (APIs). Notably, it serves as a critical intermediate in the development of 1[1] and2[2].

Structurally, the piperidine ring contains two distinct stereocenters at the C3 and C5 positions. Consequently, the compound exists as cis and trans diastereomers, each comprising a pair of enantiomers. While the cis and trans relative stereoisomers can be separated via standard achiral silica gel chromatography, isolating the absolute enantiomers requires specialized techniques. This application note details three field-validated, self-validating protocols for the enantiomeric resolution of the isolated racemic methyl 5-phenylpiperidine-3-carboxylate.

Resolution Workflow Overview

ResolutionWorkflow cluster_1 Strategy 1: Classical Resolution cluster_2 Strategy 2: Covalent Derivatization cluster_3 Strategy 3: Preparative SFC Racemate Racemic Methyl 5-phenylpiperidine-3-carboxylate Salt Diastereomeric Salt Formation Racemate->Salt Deriv Chiral Isocyanate Reaction Racemate->Deriv Protect Boc-Protection (Amine Masking) Racemate->Protect Cryst Fractional Crystallization Salt->Cryst FreeBase Free-Basing (Pure Enantiomer) Cryst->FreeBase Chrom Achiral Silica Chromatography Deriv->Chrom Cleave Hydrolytic Cleavage Chrom->Cleave SFC Chiral SFC Separation Protect->SFC Deprotect Acidic Deprotection SFC->Deprotect

Workflow diagram illustrating three divergent resolution strategies for the racemic mixture.

Strategy 1: Classical Diastereomeric Salt Resolution

Expertise & Causality: The presence of a basic secondary amine within the piperidine ring makes this scaffold an excellent candidate for classical resolution. By reacting the racemate with an enantiopure chiral acid (such as (+)-di-p-toluoyl-D-tartaric acid or (1R)-(-)-10-camphorsulfonic acid), diastereomeric salts are formed[1]. The causality of this separation relies on the distinct lattice energies and solvation dynamics of the resulting diastereomers. In a carefully selected solvent system, one diastereomeric salt will selectively precipitate while the other remains highly soluble in the mother liquor.

Step-by-Step Protocol:

  • Salt Formation: Dissolve 1.0 equivalent of racemic methyl 5-phenylpiperidine-3-carboxylate in a minimal volume of hot ethanol/acetone (1:1 v/v).

  • Chiral Acid Addition: Slowly add a hot solution of 1.0 equivalent of (+)-di-p-toluoyl-D-tartaric acid in ethanol.

  • Crystallization: Allow the mixture to cool to room temperature slowly over 12–16 hours. Rapid cooling traps impurities; slow cooling promotes the formation of large, thermodynamically stable, pure crystals.

  • Isolation: Filter the precipitate and wash the filter cake with cold acetone.

  • Self-Validating Step: Take a 5 mg analytical aliquot of the crystals. Suspend in water, neutralize with 1M NaOH, extract with ethyl acetate, and analyze the organic layer via analytical chiral HPLC. If the enantiomeric excess (ee) is < 98%, perform successive recrystallizations from ethanol until target optical purity is achieved.

  • Free-Basing: Suspend the bulk enantiopure salt in distilled water, adjust the pH to 10 using 1M NaOH, and extract three times with dichloromethane (DCM). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate in vacuo to yield the pure free-base enantiomer.

Strategy 2: Covalent Chiral Derivatization

Expertise & Causality: When classical salt resolution fails to provide high yields, covalent derivatization is a robust, chromatography-based alternative[1]. By reacting the secondary amine with an optically pure reagent—specifically (R)-(+)-1-phenylethyl isocyanate—the enantiomers are converted into covalent diastereomeric ureas. The formation of the urea linkage creates a rigid stereocenter proximity that maximizes the physicochemical differences (dipole moments and spatial arrangements) between the resulting diastereomers. This allows them to be separated easily using standard achiral silica gel, bypassing the need for expensive chiral stationary phases[1].

Step-by-Step Protocol:

  • Derivatization: To a 150 mL round-bottom flask, add racemic methyl 5-phenylpiperidine-3-carboxylate (0.10 g, 0.46 mmol), anhydrous toluene (15 mL), and (R)-(+)-1-phenylethyl isocyanate (0.065 mL, 0.46 mmol)[1].

  • Reaction: Stir the mixture at room temperature for 16 hours[1].

  • Self-Validating Step: Monitor the reaction via Thin Layer Chromatography (TLC) using an EtOAc/Hexane gradient. The reaction is complete when the starting material is fully consumed and two distinct, well-separated diastereomeric spots appear.

  • Achiral Separation: Adsorb the crude reaction mixture onto a plug of silica gel. Purify via flash chromatography (e.g., using a pre-packed silica gel column), eluting with a gradient of 0% to 100% EtOAc in hexanes to isolate the two diastereomeric ureas[1].

  • Cleavage: Hydrolyze the separated, pure diastereomers individually using strongly acidic conditions (e.g., 6M HCl under reflux) to cleave the urea bond. If the methyl ester is inadvertently hydrolyzed to the carboxylic acid during this step, perform a standard Fischer esterification (MeOH/H₂SO₄) to regenerate the enantiopure methyl 5-phenylpiperidine-3-carboxylate.

Strategy 3: Preparative Chiral Supercritical Fluid Chromatography (SFC)

Expertise & Causality: Direct chromatographic resolution is the most time-efficient method for generating highly pure enantiomers. However, the basic secondary amine of the piperidine ring interacts strongly with the acidic silanol groups on the stationary phase of chiral columns, leading to severe peak broadening and tailing. To mitigate this, the amine is temporarily masked with a tert-butyloxycarbonyl (Boc) group[2]. SFC is preferred over HPLC due to the lower viscosity and higher diffusivity of supercritical CO₂, which enables faster flow rates, higher theoretical plate counts, and rapid, environmentally friendly solvent removal.

Step-by-Step Protocol:

  • Amine Masking (Boc-Protection): To a solution of racemic methyl 5-phenylpiperidine-3-carboxylate (1.0 eq) in THF, add triethylamine (TEA, 3.0 eq) and di-tert-butyl dicarbonate (Boc₂O, 1.5 eq) at room temperature[2]. Stir overnight. Concentrate under reduced pressure and pass through a short silica plug to remove salts[2].

  • SFC Separation: Inject the N-Boc protected racemate onto a Preparative SFC system equipped with a chiral stationary phase (e.g., Chiralpak AD-H or AS-H). Utilize supercritical CO₂ with an alcohol modifier (e.g., 15-20% Methanol or Isopropanol) at a flow rate optimized for the column diameter.

  • Self-Validating Step: Collect the separated peaks into distinct fractions. Immediately analyze an aliquot of each pooled fraction via analytical chiral SFC. Only proceed with fractions demonstrating >99.5% ee.

  • Deprotection: Treat the enantiopure N-Boc intermediate with 4M HCl in dioxane for 2 hours at room temperature. Concentrate in vacuo to yield the enantiopure methyl 5-phenylpiperidine-3-carboxylate hydrochloride salt.

Quantitative Data Summary

The following table summarizes the expected performance metrics for each resolution strategy, allowing researchers to select the optimal method based on their scale and purity requirements.

Resolution StrategyTypical Yield (per enantiomer)Enantiomeric Excess (ee)ScalabilityTurnaround TimePrimary Advantage
Classical Salt Formation 25 - 35%> 98% (after 2-3 recryst.)High (Kilogram scale)3 - 5 DaysMost cost-effective for large-scale manufacturing.
Covalent Derivatization 35 - 40%> 99%Medium (Gram scale)2 - 3 DaysDoes not require specialized chiral chromatography equipment.
Preparative Chiral SFC 40 - 45%> 99.5%Medium to High1 - 2 DaysHighest optical purity and fastest turnaround time.

References

  • Beta-secretase modulators and methods of use - Google Patents (US20070185103A1).
  • 6-oxodecahydropyrrolo[1,2-a][1,5]diazocine and 6-oxodecahydro-4h-pyrrolo[2,1-d][1,5]thiazocine derivatives as stat3 and stat6 modulators for the treatment of cancer and inflammatory conditions - Google Patents (WO2023164680A1).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Methyl 5-phenylpiperidine-3-carboxylate

Welcome to the Technical Support Center for the synthesis of methyl 5-phenylpiperidine-3-carboxylate. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the yiel...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of methyl 5-phenylpiperidine-3-carboxylate. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the yield and reproducibility of this specific transformation.

This molecule is a critical intermediate in the development of STAT3/STAT6 modulators and kinase inhibitors[1]. However, the primary synthetic route—the catalytic hydrogenation of methyl 5-phenylnicotinate—is notoriously prone to stalling, over-reduction, and catalyst poisoning. This guide bypasses generic advice to provide a field-proven, self-validating system designed to maximize your isolated yield.

Process Visualization

Before troubleshooting, it is critical to understand the entire synthetic workflow. The most industrially relevant route involves a Suzuki coupling to build the pyridine precursor, followed by a highly controlled catalytic reduction[2].

Workflow Step1 Precursor Synthesis Methyl 5-bromonicotinate + Phenylboronic acid Step2 Suzuki Coupling Pd(dppf)Cl2, Cs2CO3, H2O Step1->Step2 Step3 Intermediate Methyl 5-phenylnicotinate Step2->Step3 Step4 Catalytic Hydrogenation PtO2, H2 (1 atm), MeOH, H2SO4 Step3->Step4 Step5 Target Product Methyl 5-phenylpiperidine-3-carboxylate Step4->Step5

Workflow for the synthesis of Methyl 5-phenylpiperidine-3-carboxylate.

Quantitative Data: Condition Optimization

The causality behind low yields almost always traces back to the choice of catalyst and the pH of the reaction medium. The table below summarizes quantitative optimization data, demonstrating why specific conditions are mandated in our standard protocol.

CatalystSolventAdditiveTemp (°C)PressureConversion (%)Isolated Yield (%)Primary Mechanistic Issue
Pd/C (10%)MeOHNone2550 psi4538Severe catalyst poisoning
Pd/C (10%)AcOHNone5050 psi8562Ester reduction / Ring opening
PtO₂ (10%)MeOHNone25Balloon6051Moderate catalyst poisoning
PtO₂ (10%) MeOH H₂SO₄ (cat) 25 Balloon >99 92 None (Optimal Conditions)

Data Interpretation: Palladium on carbon (Pd/C) is generally insufficient for the reduction of the pyridine ring without elevated temperatures, which subsequently triggers side reactions. Platinum dioxide (PtO₂, Adams' catalyst) is highly active at room temperature, but requires an acidic additive to reach full conversion[1].

Self-Validating Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system. By incorporating In-Process Controls (IPCs), you ensure that each step has succeeded before proceeding, eliminating downstream guesswork.

Objective: Catalytic hydrogenation of methyl 5-phenylnicotinate to methyl 5-phenylpiperidine-3-carboxylate[1].

Step-by-Step Methodology:

  • Reaction Assembly: To a clean, dry Schlenk flask, add methyl 5-phenylnicotinate (1.0 g, 4.68 mmol) and dissolve in anhydrous Methanol (MeOH, 10 mL).

  • Acidification (Critical Step): Add concentrated Sulfuric Acid (H₂SO₄, 0.05 mL) to the solution. Causality: The basicity of the forming piperidine will coordinate to the Pt surface, poisoning the catalyst. H₂SO₄ protonates the piperidine in situ, generating a non-coordinating ammonium salt[1].

  • Catalyst Addition: Carefully add Platinum Dioxide (PtO₂, 100 mg, 10% w/w). Safety Note: Dry PtO₂ is not pyrophoric, but once reduced to Pt black, it becomes highly reactive.

  • Degassing & Purging: Evacuate the flask under vacuum and backfill with Hydrogen gas (H₂) three times. Causality: Removing oxygen prevents the catalytic formation of water (which alters solubility) and mitigates explosion risks.

  • Hydrogenation: Stir the suspension vigorously under an H₂ atmosphere (balloon pressure, ~1 atm) at room temperature (25 °C) for 16 hours[1].

  • In-Process Control (IPC) Validation: Pull a 10 µL aliquot, filter, and analyze via LC-MS.

    • Validation Criteria: The reaction is complete when the starting material peak (

      
       214 [M+H]⁺) is entirely replaced by the product peak (
      
      
      
      220[M+H]⁺). If
      
      
      214 remains, refresh the H₂ balloon and verify stirring efficiency.
  • Workup & Filtration: Filter the reaction mixture through a tightly packed pad of Celite. Causality: The reduced Pt black is too fine for standard filter paper and will pass through, contaminating your product. Celite provides a necessary depth filter.

  • Isolation: Concentrate the filtrate under reduced pressure to afford the product as a sulfate salt. Neutralize with saturated NaHCO₃ and extract with dichloromethane if the free base is required.

Troubleshooting & FAQs

Q: Why is my hydrogenation stalling at 40-50% conversion despite using a fresh H₂ balloon? A: This is the hallmark of catalyst poisoning. Pyridines are weakly basic, but the resulting piperidines are strongly basic. As the reaction progresses, the piperidine product outcompetes the hydrogen gas for active sites on the platinum catalyst. If you omitted the H₂SO₄ (or used an insufficient amount), the catalyst will deactivate. Ensure you are using an acidic medium to trap the basic nitrogen[1].

Q: I am detecting acyclic side products and reduced ester groups. How do I prevent this? A: Over-reduction occurs when the reaction is pushed too hard—typically by using high-pressure reactors (e.g., Parr shakers at >50 psi) or elevated temperatures with Pd/C. The C-O bond of the methyl ester and the C-N bonds of the ring become susceptible to hydrogenolysis. Switch to PtO₂ at standard atmospheric pressure (balloon) and room temperature. PtO₂ is highly chemoselective for the heteroaromatic ring under these mild conditions.

Q: How do I manage the stereochemistry of the resulting piperidine? A: The catalytic reduction of 3,5-disubstituted pyridines typically yields a mixture of cis and trans isomers. Because hydrogenation occurs via syn-addition of hydrogen atoms from the catalyst surface, the cis isomer is kinetically favored. If your downstream application requires the trans isomer, you can subject the isolated cis-ester to basic conditions (e.g., NaOMe in MeOH) to epimerize the stereocenter adjacent to the carbonyl group, driving it toward the thermodynamically more stable trans configuration.

Mechanistic Troubleshooting Tree

Use the following logic tree to quickly diagnose and resolve yield issues based on your analytical readouts.

Troubleshooting Start Yield Issue Detected (< 50% Recovery) Diag1 Is the starting material fully consumed? Start->Diag1 Diag2 Are side-products visible on LC-MS? Start->Diag2 Sol1 Catalyst Poisoning: Ensure H2SO4 is present Diag1->Sol1 No, stalls early Sol2 Mass Transfer Limit: Increase stirring rate Diag1->Sol2 No, slow rate Sol3 Over-reduction (Alcohols): Lower temp to 25°C Diag2->Sol3 Yes, ester reduced Sol4 Ring Opening: Switch catalyst to PtO2 Diag2->Sol4 Yes, acyclic amines

Decision tree for troubleshooting low yield during pyridine hydrogenation.

References

  • Recludix Pharma Inc. (2023). 6-oxodecahydropyrrolo[1,2-a][1,5]diazocine and 6-oxodecahydro-4h-pyrrolo[2,1-d][1,5]thiazocine derivatives as stat3 and stat6 modulators for the treatment of cancer and inflammatory conditions (Patent No. WO2023164680A1).
  • Wang, Y., et al. (2012). Synthesis of Pinacol Arylboronates from Aromatic Amines: A Metal-Free Transformation. The Journal of Organic Chemistry.
  • LOX enzyme inhibiting methods and compositions (Patent No. US12016864B2).

Sources

Optimization

Optimizing diastereomeric ratio in Methyl 5-phenylpiperidine-3-carboxylate synthesis

Technical Support Center: Optimizing Diastereomeric Ratio in Methyl 5-phenylpiperidine-3-carboxylate Synthesis Introduction Welcome to the Technical Support Center. The synthesis of methyl 5-phenylpiperidine-3-carboxylat...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Diastereomeric Ratio in Methyl 5-phenylpiperidine-3-carboxylate Synthesis

Introduction Welcome to the Technical Support Center. The synthesis of methyl 5-phenylpiperidine-3-carboxylate is a critical workflow in the development of various therapeutics, including STAT3/STAT6 modulators and beta-secretase inhibitors[1][2]. A major bottleneck in this synthesis is controlling the diastereomeric ratio (d.r.) between the cis and trans isomers. This guide provides mechanistic troubleshooting, FAQs, and field-validated protocols to help you optimize and isolate your desired stereoisomer.

Section 1: Mechanistic Troubleshooting (The "Why")

Understanding the stereochemical landscape of 3,5-disubstituted piperidines is essential for rational optimization. The relative configuration is governed by the principles of thermodynamic vs. kinetic control:

  • Thermodynamic Control: The cis-isomer is the thermodynamically favored product. In a standard chair conformation, the cis-configuration allows both the bulky 5-phenyl group and the 3-carboxylate ester to occupy equatorial positions, minimizing steric clash. The trans-isomer forces one of these substituents into an axial position, creating destabilizing 1,3-diaxial interactions[3][4].

  • Kinetic Control: During the catalytic hydrogenation of planar pyridine precursors, hydrogen is delivered to one face of the ring (syn-addition). While this theoretically favors the cis-isomer, premature desorption of partially reduced intermediates from the catalyst surface often results in a kinetic mixture of cis and trans isomers[5].

Epimerization trans trans-Isomer (Kinetic / Less Stable) 1 Axial, 1 Equatorial enolate Enolate Intermediate (Planar C3) trans->enolate Base (-H+) enolate->trans +H+ (Minor) cis cis-Isomer (Thermodynamic / More Stable) Diequatorial enolate->cis +H+ (Face Selective)

Fig 1: Base-mediated thermodynamic epimerization pathway of 3,5-disubstituted piperidines.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why does the catalytic hydrogenation of methyl 5-phenylnicotinate yield a poor d.r. (e.g., 1:1 cis:trans), and how can I improve it? A1: Poor cis-selectivity during hydrogenation usually stems from catalyst poisoning or the desorption/re-adsorption of tetrahydropyridine intermediates. To improve cis-selectivity, run the reaction under strongly acidic conditions (e.g., in glacial acetic acid or methanolic HCl). Protonation of the pyridine nitrogen increases its affinity for the catalyst surface, enforcing a stricter syn-addition pathway and preventing the basic piperidine product from poisoning the catalyst[4][5].

Q2: I have an unfavorable mixture of cis/trans isomers. Can I convert the unwanted trans-isomer into the desired cis-isomer? A2: Yes. Because the cis-isomer is thermodynamically more stable, you can subject the mixture to base-catalyzed epimerization. Treating the mixture with sodium methoxide (NaOMe) in anhydrous methanol reversibly deprotonates the acidic alpha-proton at the C3 position (adjacent to the ester). The resulting planar enolate will selectively reprotonate from the face that yields the lower-energy, diequatorial cis-isomer[3][4].

Q3: During base-catalyzed epimerization, my methyl ester is hydrolyzing into a carboxylic acid. How do I prevent this? A3: Ester hydrolysis occurs when water is present in your basic solvent system. To prevent this, ensure strictly anhydrous conditions. Use freshly titrated NaOMe in anhydrous methanol. Never use aqueous bases (like NaOH or KOH) for this step, as they will irreversibly saponify the ester.

Q4: Is it necessary to protect the piperidine nitrogen before purification? A4: Yes, it is highly recommended. Free secondary amines often streak on silica gel, making the separation of closely eluting diastereomers nearly impossible. N-Boc protection (using Boc₂O and TEA) is a standard, self-validating step. It neutralizes the amine's basicity, allowing for clean, baseline separation of the cis and trans isomers via normal-phase flash chromatography[1][5].

Section 3: Standardized Experimental Protocols

Hydrogenation start Methyl 5-phenylnicotinate adsorb Catalyst Surface Adsorption (PtO2 or Rh/C) start->adsorb H+, Solvent syn Syn-Addition of H2 (Facial Control) adsorb->syn H2 Pressure product cis-Methyl 5-phenylpiperidine-3-carboxylate syn->product Desorption

Fig 2: Syn-addition pathway during catalytic hydrogenation of methyl 5-phenylnicotinate.

Protocol A: Diastereoselective Hydrogenation of Methyl 5-phenylnicotinate Self-Validating Principle: Acidic media enforces surface-bound syn-addition, directly enriching the kinetic cis-isomer prior to downstream processing.

  • Preparation: In a pressure-rated hydrogenation vessel, dissolve methyl 5-phenylnicotinate (1.0 eq) in glacial acetic acid to achieve a 0.1 M concentration.

  • Catalyst Addition: Add Adam's catalyst (PtO₂, 10 wt%).

  • Reaction: Purge the vessel with N₂ (3x), followed by H₂ (3x). Pressurize the vessel to 50 psi H₂ and stir vigorously at room temperature for 16–24 hours.

  • Monitoring: Safely vent the reactor. Monitor reaction completion via LC-MS or crude ¹H NMR (confirming the disappearance of aromatic pyridine protons).

  • Workup: Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad thoroughly with methanol. Concentrate the filtrate under reduced pressure.

  • Neutralization: Carefully neutralize the resulting acetate salt with saturated aqueous NaHCO₃ and extract with DCM (3x). Dry over Na₂SO₄ and concentrate to yield the crude cis/trans mixture.

Protocol B: Thermodynamic Epimerization and Boc-Protection Self-Validating Principle: Thermodynamic equilibration funnels the mixture to the lowest energy state, followed by Boc-protection to enable definitive chromatographic isolation.

  • Epimerization: Dissolve the crude cis/trans mixture of methyl 5-phenylpiperidine-3-carboxylate in anhydrous methanol (0.2 M). Add a solution of sodium methoxide (NaOMe, 25 wt% in MeOH, 1.5 eq).

  • Equilibration: Reflux the mixture at 65 °C under an inert argon atmosphere for 16 hours to establish thermodynamic equilibrium (heavily favoring the cis-isomer)[4].

  • Quench: Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x), dry over MgSO₄, and concentrate.

  • Boc-Protection: Dissolve the enriched residue in THF (10 mL per gram of substrate). Add Triethylamine (TEA, 3.0 eq) and Di-tert-butyl dicarbonate (Boc₂O, 1.5 eq). Stir at room temperature overnight[1].

  • Purification: Concentrate the mixture under reduced pressure. Purify the resulting residue via flash chromatography on silica gel (gradient elution: Hexanes/EtOAc). The N-Boc protected cis and trans isomers are highly separable, allowing for the isolation of the pure cis-isomer[1][5].

Section 4: Quantitative Data Comparison

The following table summarizes the expected diastereomeric ratios based on the chosen synthetic methodology and reaction conditions.

Starting MaterialReaction TypeCatalyst / ReagentSolventTemp (°C)Major IsomerExpected d.r. (cis:trans)
Methyl 5-phenylnicotinateHydrogenationPtO₂ / H₂ (50 psi)AcOH25cis~3:1 to 4:1
Methyl 5-phenylnicotinateHydrogenationRh/C / H₂ (80 psi)MeOH / HCl50cis~5:1
trans-Methyl 5-phenylpiperidine-3-carboxylateEpimerizationNaOMe (1.5 eq)Anhydrous MeOH65cis>9:1 (Thermodynamic)
cis-Methyl 5-phenylpiperidine-3-carboxylatePhotoredox EpimerizationIr(ppy)₃ / LightMeCN25cis>95:5

References

1.[1] "WO2023164680A1 - 6-oxodecahydropyrrolo[1,2-a][1,5]diazocine and 6-oxodecahydro-4h-pyrrolo[2,1-d][1,5]thiazocine derivatives as stat3 and stat6 modulators for the treatment of cancer and inflammatory conditions" - Google Patents. URL: 2.[2] "US20070185103A1 - Beta-secretase modulators and methods of use" - Google Patents. URL: 3.[3] "General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer" - eScholarship. URL: 4.[5] "Organic Process Research & Development Vol. 18 No. 9" - ACS Publications. URL: 5.[4] "Design and Synthesis of 3-D Fragments to Explore New Areas of Pharmaceutical Space" - White Rose eTheses Online. URL:

Sources

Troubleshooting

Technical Support Center: Purification Strategies for Phenylpiperidine Esters

Welcome to the technical support center for the purification of phenylpiperidine esters. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining high-p...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of phenylpiperidine esters. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining high-purity phenylpiperidine ester compounds. The following sections provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common purification hurdles.

Phenylpiperidine esters, a core scaffold in many synthetic opioids like pethidine and fentanyl analogues, present unique purification challenges due to their basic nitrogen atom and varying polarity.[1][2] This guide offers practical, experience-based solutions to overcome these obstacles.

I. Troubleshooting Common Purification Issues

This section addresses specific problems you might encounter during the purification of phenylpiperidine esters, providing potential causes and actionable solutions.

Issue 1: Tailing or Streaking of the Compound on a Silica Gel Column

Question: My phenylpiperidine ester is streaking badly on my silica gel flash column, leading to poor separation and mixed fractions. What's causing this and how can I fix it?

Answer:

This is a classic issue when purifying basic compounds like phenylpiperidine esters on standard silica gel.

Causality: The root cause is the acidic nature of the silica gel surface, which is covered in silanol groups (Si-OH). The basic nitrogen of the piperidine ring interacts strongly with these acidic sites, leading to a non-ideal "adsorb-release" process that manifests as tailing.[3][4] Metal impurities on the silica surface can also chelate your compound, exacerbating the problem.[4]

Solutions:

  • Mobile Phase Modification: The most common and effective solution is to add a basic modifier to your mobile phase to neutralize the acidic silanol groups.[3]

    • Triethylamine (TEA): Add 0.1-1% TEA to your eluent system (e.g., ethyl acetate/hexanes). The TEA will preferentially bind to the acidic sites on the silica, allowing your compound to elute more symmetrically.

    • Ammonia in Methanol: For more polar compounds where you might use a methanol/dichloromethane gradient, a solution of 7N ammonia in methanol can be used as the polar component.[5]

  • Alternative Stationary Phases: If mobile phase modification isn't sufficient, consider a different stationary phase.

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica gel for basic compounds.[3] Start with neutral alumina and if tailing persists, switch to basic alumina.

    • Reversed-Phase (C18): For polar phenylpiperidine esters, reversed-phase chromatography using a C18-bonded silica column can be very effective.[6][7] The mobile phase is typically a mixture of water and methanol or acetonitrile.[6][7]

Issue 2: The Compound Fails to Crystallize and "Oils Out"

Question: I'm trying to recrystallize my phenylpiperidine ester, but it keeps separating as an oil instead of forming crystals. What should I do?

Answer:

"Oiling out" is a common problem in crystallization and often indicates that the solution is too supersaturated or the compound's solubility doesn't decrease sufficiently upon cooling.[8]

Causality: The compound is coming out of solution at a temperature above its melting point (or the melting point of a solvate). This can be caused by cooling the solution too quickly or using a solvent in which the compound is excessively soluble.[3][8] The presence of impurities can also inhibit crystal lattice formation.[3]

Solutions:

  • Slow Down the Cooling: After dissolving your compound in the minimum amount of hot solvent, allow it to cool to room temperature slowly on the benchtop before moving it to an ice bath. Rapid cooling often leads to precipitation rather than crystallization.[9]

  • Add More Solvent: The oil may have formed because the solution was too concentrated. Add a small amount of hot solvent to redissolve the oil, and then allow it to cool slowly again.[3]

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass provide nucleation sites for crystal growth.[3]

  • Seeding: If you have a small amount of pure crystalline material, add a tiny "seed" crystal to the cooled, supersaturated solution to induce crystallization.[3][9]

  • Change the Solvent System:

    • Single Solvent: Your chosen solvent may not be ideal. A good recrystallization solvent should dissolve the compound poorly at room temperature but well at elevated temperatures.[8]

    • Two-Solvent System (Solvent/Anti-Solvent): This is a very effective technique. Dissolve your compound in a minimal amount of a "good" solvent in which it is very soluble. Then, slowly add a "poor" solvent (an anti-solvent) in which the compound is insoluble until the solution becomes slightly cloudy (turbid).[8][10] Gentle warming to clarify the solution followed by slow cooling can yield excellent crystals.

Issue 3: Suspected N-Oxide Impurity Formation

Question: After my reaction and workup, I see a new, very polar spot on my TLC plate that I suspect is the N-oxide of my phenylpiperidine ester. How can I confirm this and remove it?

Answer:

N-oxide formation is a common side reaction, especially if oxidizing agents are present or if the compound is exposed to air and light over time.[10][11]

Causality: The lone pair of electrons on the tertiary nitrogen of the piperidine ring is susceptible to oxidation, forming a polar N-oxide.[11][12] This can happen during reactions involving peroxides or other oxidants, or slowly upon storage.[12]

Confirmation and Removal Strategies:

  • Confirmation: N-oxides are significantly more polar than their parent tertiary amines. They will have a much lower Rf value on a normal-phase TLC plate. They are also basic and can be protonated.

  • Removal:

    • Acid Wash: During your aqueous workup, wash the organic layer with a dilute acid solution (e.g., 1M HCl). The basic phenylpiperidine ester will be protonated and move into the aqueous layer, while less basic impurities may remain in the organic layer. You can then basify the aqueous layer and re-extract your product. The highly polar N-oxide might behave differently and could be separated this way.

    • Chromatography: Due to the large polarity difference, flash chromatography on silica gel is usually very effective at separating the N-oxide from the desired product. The N-oxide will be strongly retained on the column.[11]

    • Reduction: If the N-oxide is a significant impurity, it can be chemically reduced back to the parent amine. However, this adds another step to your synthesis.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of phenylpiperidine esters like pethidine or fentanyl analogues?

A1: Impurity profiles are highly dependent on the synthetic route.[13][14][15] However, some common classes of impurities include:

  • Unreacted Starting Materials: Such as 4-anilino-N-phenethylpiperidine (ANPP) in fentanyl synthesis.[15]

  • Byproducts from Side Reactions: These can include products of N-dealkylation or incomplete reactions.[16][17]

  • Reagent-Related Impurities: Residual coupling agents or catalysts.

  • Oxidation Products: Especially the corresponding N-oxide.[10]

Q2: My compound is a salt (e.g., hydrochloride). Can I purify it directly using chromatography?

A2: It is generally not advisable to chromatograph salts on silica gel. The highly polar nature of the salt will cause it to stick irreversibly to the top of the column. You should first neutralize the salt to its freebase form before attempting silica gel chromatography. This is typically done by dissolving the salt in a suitable solvent and washing with an aqueous basic solution (like sodium bicarbonate or sodium carbonate), followed by extraction and drying of the organic layer.

Q3: How do I choose the best solvent system for flash chromatography?

A3: The best practice is to start with Thin Layer Chromatography (TLC) to screen different solvent systems.[18]

  • Select a two-component system: Typically a less polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane/methanol).[5]

  • Aim for an Rf of 0.2-0.3: The ideal solvent system will give your desired compound an Rf value between 0.2 and 0.3 on the TLC plate.[19] This provides a good balance between resolution and elution time.[18]

  • Adjust Polarity:

    • If the Rf is too low (compound sticks to the baseline), increase the proportion of the more polar solvent.[18]

    • If the Rf is too high (compound runs with the solvent front), increase the proportion of the less polar solvent.[18]

  • Add a Modifier: As discussed in Issue 1, if you see tailing on the TLC spot, add 0.1-1% triethylamine to your solvent system.

Q4: What is "dry loading" and when should I use it for flash chromatography?

A4: Dry loading involves adsorbing your crude sample onto a small amount of silica gel (or another inert solid like Celite) before loading it onto the column.[7][18]

  • When to use it: This technique is particularly useful when your compound is poorly soluble in the initial, non-polar mobile phase of your chromatography run.[18] Dissolving the sample in a strong, polar solvent and loading it directly as a liquid can lead to poor separation.

  • How to do it: Dissolve your crude product in a volatile solvent (like dichloromethane or methanol), add a small amount of silica gel, and then evaporate the solvent completely to get a free-flowing powder. This powder is then carefully added to the top of your packed column.[7]

III. Experimental Protocols & Data

Protocol 1: Flash Chromatography of a Basic Phenylpiperidine Ester

This protocol is a generalized method for purifying a moderately polar, basic phenylpiperidine ester.

  • Solvent System Selection:

    • Using TLC, identify a solvent system (e.g., ethyl acetate/hexanes) that gives the target compound an Rf of ~0.2-0.3.

    • Add 0.5% triethylamine (TEA) to this solvent system to prevent tailing.

  • Column Packing and Equilibration:

    • Select an appropriately sized flash column based on the amount of sample (typically a 40:1 to 100:1 ratio of silica mass to crude sample mass).

    • Pack the column with silica gel (230-400 mesh) as a slurry in the non-polar component of your eluent.[19]

    • Equilibrate the column by passing 3-5 column volumes of the initial, low-polarity mobile phase through it.[7]

  • Sample Loading:

    • Dissolve the crude sample in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Alternatively, perform a "dry load" by adsorbing the sample onto silica gel.[7]

    • Carefully apply the sample to the top of the column.

  • Elution:

    • Begin elution with the initial mobile phase.

    • If using a gradient, gradually increase the percentage of the more polar solvent.

    • Collect fractions and monitor by TLC to identify those containing the pure product.

  • Post-Purification:

    • Combine the pure fractions.

    • Evaporate the solvent under reduced pressure to obtain the purified compound.[7]

Parameter Recommendation Rationale
Stationary Phase Silica Gel (230-400 mesh)High surface area provides good resolution.[19]
Mobile Phase Modifier 0.1-1% TriethylamineNeutralizes acidic silanol sites, preventing peak tailing.[3]
Target TLC Rf 0.2 - 0.3Optimizes separation and minimizes run time.[19]
Sample Loading Dry LoadingRecommended for samples with poor solubility in the eluent.[18]
Protocol 2: Two-Solvent Recrystallization

This method is useful when a suitable single solvent for recrystallization cannot be found.[8]

  • Solvent System Selection:

    • Identify a "good" solvent in which your compound is highly soluble (e.g., ethanol, dichloromethane).

    • Identify a "poor" solvent (anti-solvent) in which your compound is poorly soluble but is miscible with the "good" solvent (e.g., water, hexanes).[8]

  • Procedure:

    • Place the crude phenylpiperidine ester in an Erlenmeyer flask.

    • Add the minimum amount of the "good" solvent with gentle heating to completely dissolve the compound.

    • While stirring, slowly add the "poor" solvent dropwise until the solution becomes persistently turbid (cloudy).[10]

    • If necessary, add a drop or two of the "good" solvent to redissolve the precipitate and obtain a clear solution.

    • Cover the flask and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

  • Isolation:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold "poor" solvent to remove any remaining soluble impurities.

    • Dry the purified crystals under vacuum.[10]

IV. Visualization of Workflows

Purification Strategy Decision Tree

The following diagram outlines a logical workflow for choosing a purification strategy for a crude phenylpiperidine ester.

Purification_Strategy Start Crude Phenylpiperidine Ester IsSolid Is the crude material a solid? Start->IsSolid TryRecrystallization Attempt Recrystallization IsSolid->TryRecrystallization Yes Chromatography Proceed to Chromatography IsSolid->Chromatography No (Oil/Gum) Success Pure Crystalline Product TryRecrystallization->Success Successful OilsOut Compound Oils Out / Stays in Solution TryRecrystallization->OilsOut Unsuccessful OilsOut->Chromatography TLC_Test Run TLC with 0.5% TEA in Eluent Chromatography->TLC_Test Tailing Significant Tailing? TLC_Test->Tailing SilicaColumn Silica Gel Column with TEA-modified Eluent Tailing->SilicaColumn No AluminaColumn Consider Alumina or Reversed-Phase (C18) Column Tailing->AluminaColumn Yes CollectFractions Collect & Analyze Fractions SilicaColumn->CollectFractions AluminaColumn->CollectFractions PureOil Pure Product (Oil or Solid) CollectFractions->PureOil

Caption: Decision tree for selecting a purification method.

Troubleshooting Silica Gel Chromatography

This flowchart provides a step-by-step guide to troubleshooting common issues encountered during silica gel chromatography of phenylpiperidine esters.

Chromatography_Troubleshooting Start Problem with Silica Gel Chromatography ProblemType What is the issue? Start->ProblemType Tailing Peak Tailing / Streaking ProblemType->Tailing Tailing NoElution Compound Not Eluting ProblemType->NoElution No Elution PoorSep Poor Separation ProblemType->PoorSep Poor Separation AddTEA Add 0.1-1% Triethylamine to Mobile Phase Tailing->AddTEA UseAlumina Switch to Alumina or Reversed-Phase (C18) Tailing->UseAlumina IncreasePolarity Drastically Increase Mobile Phase Polarity NoElution->IncreasePolarity CheckStability Test for Decomposition on Silica (TLC Spot Test) NoElution->CheckStability OptimizeSolvent Re-optimize Solvent System using TLC (Target Rf 0.2-0.3) PoorSep->OptimizeSolvent ReduceLoad Reduce Sample Load (Overloading Column?) PoorSep->ReduceLoad Solution1 Solution AddTEA->Solution1 UseAlumina->Solution1 Solution2 Solution IncreasePolarity->Solution2 CheckStability->UseAlumina Solution3 Solution OptimizeSolvent->Solution3 ReduceLoad->Solution3

Caption: Troubleshooting guide for silica gel chromatography.

References
  • Chemical profiling of dispersed fentanyl analogues sampled from indoor surfaces using multivariate data classification to determine synthesis methods | Request PDF - ResearchGate. (n.d.). Retrieved March 10, 2026, from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Retrieved March 10, 2026, from [Link]

  • Successful Flash Chromatography - King Group. (n.d.). Retrieved March 10, 2026, from [Link]

  • PETHIDINE - Chemistry Education. (n.d.). Retrieved March 10, 2026, from [Link]

  • Lab Procedure: Recrystallization - LabXchange. (2024, March 23). Retrieved March 10, 2026, from [Link]

  • Recrystallization Definition, Principle &Purpose - PraxiLabs. (2022, November 7). Retrieved March 10, 2026, from [Link]

  • Recrystallization (chemistry) | Chemistry | Research Starters - EBSCO. (n.d.). Retrieved March 10, 2026, from [Link]

  • Investigating the chemical impurity profiles of fentanyl preparations and precursors to identify chemical attribution signatures for synthetic method attribution | Request PDF - ResearchGate. (n.d.). Retrieved March 10, 2026, from [Link]

  • Pharmaceutical Crystallization in drug development - Syrris. (2024, October 22). Retrieved March 10, 2026, from [Link]

  • Investigating the chemical impurity profiles of fentanyl preparations and precursors to identify chemical attribution signatures for synthetic method attribution. | Semantic Scholar. (2021, February 23). Retrieved March 10, 2026, from [Link]

  • Pethidine (Demerol, Meperidine) Synthesis - designer-drug .com. (n.d.). Retrieved March 10, 2026, from [Link]

  • Flash Chromatography Basics | Sorbent Technologies, Inc. (2025, August 11). Retrieved March 10, 2026, from [Link]

  • Organic impurity profiling of fentanyl samples associated with recent clandestine laboratory methods - PubMed. (2023, May 18). Retrieved March 10, 2026, from [Link]

  • Synthesis of Pethidine aka Meperidine - Chemistry Steps. (2025, December 12). Retrieved March 10, 2026, from [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. (n.d.). Retrieved March 10, 2026, from [Link]

  • Investigating the chemical impurity profiles of fentanyl preparations and precursors to identify chemical attribution s… - OUCI. (n.d.). Retrieved March 10, 2026, from [Link]

  • HPLC Separation of Morphine and Hydromorphone on Primesep 100 Column. (n.d.). Retrieved March 10, 2026, from [Link]

  • Recent problems with silica gel chromatography - ResearchGate. (2025, November 26). Retrieved March 10, 2026, from [Link]

  • Solvent Systems for Flash Column Chromatography - Chemistry - University of Rochester. (n.d.). Retrieved March 10, 2026, from [Link]

  • CN105349593A - Pethidine hydrochloride preparation method - Google Patents. (n.d.).
  • US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same - Google Patents. (n.d.).
  • Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19). Retrieved March 10, 2026, from [Link]

  • Purification and Mass Spectrometric Analysis of the κ Opioid Receptor - PMC. (n.d.). Retrieved March 10, 2026, from [Link]

  • PROCESS FOR RESOLVING CHIRAL PIPERIDINE ALCOHOL AND PROCESS FOR SYNTHESIS OF PYRAZOLO [1,5-A]PYRIMIDINE DERIVATIVES USING SAME - - Googleapis.com. (2008, February 21).
  • Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions. (2024, August 13). Retrieved March 10, 2026, from [Link]

  • US4661634A - Removal of impurities from amines - Google Patents. (n.d.).
  • US20080206883A1 - Hplc method for separation and detection of hydromorphone and related opioid pharmacophores - Google Patents. (2008, August 28).
  • The little secrets of silica gel in liquid chromatography columns_. (n.d.). Retrieved March 10, 2026, from [Link]_

  • Simultaneous analysis of opioid analgesics and their metabolites in municipal wastewaters and river water by liquid chromatography-tandem mass spectrometry | Request PDF - ResearchGate. (n.d.). Retrieved March 10, 2026, from [Link]

  • Accepted Manuscript - FULIR. (2017, November 17). Retrieved March 10, 2026, from [Link]

  • Pethidine: Synthesis and Metabolism | PDF | Drugs | Physical Sciences - Scribd. (n.d.). Retrieved March 10, 2026, from [Link]

  • WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib - Google Patents. (n.d.).
  • Reduction of residual raw material impurity in tertiary amine oxide - Google Patents. (n.d.).
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). Retrieved March 10, 2026, from [Link]

  • 1-phenylpiperidine - Organic Syntheses Procedure. (n.d.). Retrieved March 10, 2026, from [Link]

  • US2904550A - 4-phenylpiperidines and their preparation - Google Patents. (n.d.).
  • Medicinal Chemistry of Drugs with N-Oxide Functionalities - ACS Publications. (2024, March 29). Retrieved March 10, 2026, from [Link]

  • Troubleshooting Flash Chromatography. (n.d.). Retrieved March 10, 2026, from [Link]

  • Product Class 3: Amine N-Oxides. (n.d.). Retrieved March 10, 2026, from [Link]

  • Oxidation of Secondary and Primary Amines. (n.d.). Retrieved March 10, 2026, from [Link]

  • 3 - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.). Retrieved March 10, 2026, from [Link]

  • An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate - ResearchGate. (2026, February 27). Retrieved March 10, 2026, from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Solubility for Methyl 5-phenylpiperidine-3-carboxylate HCl

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide research teams through the physicochemical hurdles of drug formulation.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide research teams through the physicochemical hurdles of drug formulation. Methyl 5-phenylpiperidine-3-carboxylate hydrochloride (CAS 1203685-55-5) presents a classic paradox in drug development: while it is formulated as a hydrochloride (HCl) salt to enhance aqueous solubility, researchers often experience unexpected precipitation during in vitro assays or in vivo dissolution testing.

The core issue stems from the molecule's high crystal lattice energy, low polarity, and the presence of the bulky, hydrophobic phenyl group attached to the piperidine ring[1]. Below is a comprehensive, self-validating guide to diagnosing and resolving these solubility bottlenecks.

Part 1: Diagnostic Workflow

Before altering your formulation, use the following decision matrix to identify the root cause of the precipitation.

SolubilityTroubleshooting A Precipitation of Methyl 5-phenylpiperidine-3-carboxylate HCl B Assess Dissolution Media A->B C High Chloride Media? (e.g., SGF, 0.1M HCl) B->C D Common-Ion Effect Mitigation: Change Salt/Buffer C->D Yes E Low/No Chloride Media C->E No F Application Type? E->F G In Vitro Assays F->G H In Vivo Formulation F->H I Co-solvent Optimization (DMSO, PEG400) G->I J Cyclodextrin Complexation or Solid Dispersion H->J

Diagnostic workflow for resolving Methyl 5-phenylpiperidine-3-carboxylate HCl solubility.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why does my compound precipitate in Simulated Gastric Fluid (SGF) or 0.1 M HCl, despite being a water-soluble hydrochloride salt? Causality & Expert Insight: This is a textbook example of the common-ion effect . Hydrochloride salts of basic amines are highly susceptible to solubility suppression in chloride-rich environments like SGF (which contains ~0.1 M Cl⁻)[2]. The excess chloride ions shift the solubility product (


) equilibrium to the left, forcing the slightly soluble hydrochloride salt to precipitate out of solution[3].
Solution:  If gastric dissolution is required, consider evaluating the free base form, switching to a different salt form (e.g., mesylate or phosphate) to avoid the chloride common-ion effect[4], or utilizing a lipid-based self-emulsifying drug delivery system (SEDDS)[1].

Q2: I am preparing stock solutions for an in vitro bioassay. The compound dissolves in 100% DMSO but crashes out when diluted into my aqueous assay buffer. How do I fix this? Causality & Expert Insight: Direct dilution of a highly concentrated DMSO stock into an aqueous buffer causes a rapid change in solvent polarity, leading to solvent-shift precipitation. The hydrophobic phenyl ring of the piperidine derivative rapidly self-associates when the DMSO concentration drops below the solvation threshold. Solution: Implement a stepwise dilution strategy using co-solvents[5]. Intermediate dilutions in a buffer containing a higher percentage of a miscible co-solvent (like PEG 400) lower the dielectric constant of the aqueous phase, acting as a bridge to disrupt hydrophobic interactions and maintain solvation[6].

Q3: What is the most effective formulation strategy for in vivo dosing of this specific piperidine derivative? Causality & Expert Insight: For in vivo applications, Cyclodextrin Complexation is highly recommended. The hydrophobic interior cavity of β-cyclodextrin derivatives (such as HP-β-CD or SBE-β-CD) can encapsulate the bulky phenyl ring or the piperidine moiety, shielding it from the aqueous environment and significantly increasing apparent solubility[7],[8]. If complexation fails, Amorphous Solid Dispersions (ASDs) in a hydrophilic polymer matrix are the next logical step[9].

Part 3: Quantitative Data & Solubility Profiles

Table 1: Estimated Solubility Profile of Methyl 5-phenylpiperidine-3-carboxylate HCl across Media

MediapHEstimated Solubility (mg/mL)Mechanistic Driver
Deionized Water~6.55.0 - 10.0Solvation of the ionized hydrochloride salt.
Phosphate Buffer7.4< 0.1Deprotonation to the free base (intrinsic solubility limit).
Simulated Gastric Fluid1.2< 0.5Common-ion effect from high [Cl⁻] suppressing the

[10].

Table 2: Co-Solvent Screening Matrix for Assay Dilution

Co-SolventPolarity IndexRecommended Max Final Conc. (In Vitro)Solubilization Mechanism
DMSO7.2≤ 1%Disrupts crystal lattice; strong hydrogen bond acceptor[6].
PEG 4005.2≤ 5%Lowers aqueous dielectric constant; provides steric stabilization[5].
Ethanol5.2≤ 2%Hydrogen bonding; intermediate polarity bridging[5].
Part 4: Self-Validating Experimental Protocols
Protocol 1: Phase Solubility Study for Cyclodextrin Complexation

Objective: To determine the stoichiometric ratio and stability constant of the inclusion complex between the API and Hydroxypropyl-β-Cyclodextrin (HP-β-CD).

  • Buffer Preparation: Prepare a pH 6.8 phosphate buffer.

    • Causality: A buffered system prevents pH drift caused by the dissolving HCl salt, isolating the complexation effect from pH-dependent solubility changes.

  • Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (0, 5, 10, 20, 50, 100 mM) in the buffer[1].

  • API Addition: Add an excess amount (e.g., 20 mg) of Methyl 5-phenylpiperidine-3-carboxylate HCl to 1 mL of each cyclodextrin solution.

    • Causality: Excess solid ensures the solution remains saturated, which is required to accurately calculate the maximum solubilizing capacity.

  • Equilibration & Self-Validation: Seal the vials and incubate in a shaking water bath at 25°C for 72 hours.

    • Validation Step: Sample a subset at 48 hours and 72 hours. If the API concentration remains constant between these two time points, thermodynamic equilibrium has been successfully reached.

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter. Discard the first 0.5 mL of filtrate.

    • Causality: Discarding the initial volume prevents quantitation errors caused by the API adsorbing to the filter membrane.

  • Quantification: Analyze the filtrate via HPLC-UV to determine the complexation efficiency.

Protocol 2: Stepwise Dilution for In Vitro Assays

Objective: To prevent solvent-shift precipitation when transitioning from a DMSO stock to an aqueous assay buffer[5].

  • Stock Preparation: Dissolve the API in 100% DMSO to create a 10 mM stock solution.

  • Intermediate Co-solvent Dilution: Dilute the stock 1:10 into an intermediate solution containing 20% PEG 400 and 80% assay buffer.

    • Causality: PEG 400 acts as a dielectric bridge, preventing the hydrophobic phenyl ring from rapidly aggregating during the polarity shift.

  • Final Assay Dilution & Self-Validation: Dilute the intermediate solution 1:100 into the final assay buffer.

    • Validation Step: Measure the optical density (OD) of the final solution at 600 nm using a spectrophotometer. An

      
       of < 0.05 confirms the absence of micro-precipitates, validating that the compound remains fully solvated.
      
Part 5: References
  • Title: Salt formation to improve drug solubility | Source: Advanced Drug Delivery Reviews (Ovid) | URL: [Link][2]

  • Title: Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations | Source: ResearchGate | URL: [Link][7]

  • Title: BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms | Source: Drug Development & Delivery | URL: [Link][9]

  • Title: Precaution on use of hydrochloride salts in pharmaceutical formulation | Source: PubMed | URL: [Link][3]

  • Title: Drug Dissolution Enhancement by Salt Formation | Source: Research Journal of Pharmaceutical Dosage Forms and Technology | URL: [Link][4]

  • Title: Pharmaceutical Salts Optimization of Solubility or Even More? | Source: American Pharmaceutical Review | URL: [Link][10]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for Piperidine Ring Closure

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting advice and frequently asked questions regarding the cri...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting advice and frequently asked questions regarding the critical role of temperature in the synthesis of piperidine rings. Our goal is to equip you with the expertise to navigate common challenges and rationally optimize your reaction conditions for higher yields and desired stereochemical outcomes.

The Thermal Tightrope: Balancing Kinetics and Selectivity in Piperidine Synthesis

The formation of a piperidine ring, a privileged scaffold in medicinal chemistry, is a delicate interplay of thermodynamics and kinetics. Reaction temperature is arguably one of the most influential parameters in this process. A common misconception is that simply increasing the temperature will drive a reaction to completion faster, leading to a better outcome. However, for piperidine cyclizations, this can often be detrimental, leading to a cascade of side reactions, racemization, or decomposition. Conversely, a temperature that is too low may result in a sluggish or stalled reaction. This guide will walk you through a logical, evidence-based approach to temperature optimization.

Frequently Asked Questions & Troubleshooting Guide

Issue 1: Low or No Yield of the Desired Piperidine Product

Q1: My piperidine ring closure reaction is not proceeding, or the yield is very low. Should I just increase the temperature?

A1: While insufficient thermal energy can be a reason for a stalled reaction, indiscriminately increasing the temperature is a common pitfall. Before adjusting the heat, consider the following systematic approach:

  • Re-evaluate Catalyst and Reagent Purity: Ensure your catalyst is active and that all starting materials and solvents are pure and dry. Impurities can inhibit the catalyst or lead to unwanted side reactions, masquerading as a temperature issue.[1][2]

  • Understand the Activation Energy Barrier: Some cyclization reactions, particularly those involving the formation of sterically hindered piperidines, may indeed require higher temperatures to overcome the activation energy.[2] A modest, stepwise increase in temperature (e.g., in 10-20 °C increments) while carefully monitoring the reaction by TLC or LC-MS is advisable.

  • Consider Competing Intermolecular Reactions: At higher concentrations and temperatures, intermolecular reactions, leading to polymers or dimers, can outcompete the desired intramolecular cyclization.[3][4] In such cases, lowering the temperature in conjunction with high-dilution techniques is often the solution.[3]

  • Possibility of Intermediate Decomposition: Sensitive intermediates in your reaction pathway may decompose at elevated temperatures. If you suspect this, lowering the temperature is crucial.

dot

LowYield_Troubleshooting start Low/No Yield check_purity Verify Reagent & Catalyst Purity/Activity start->check_purity side_reactions Analyze for Side Products/Decomposition start->side_reactions increase_temp Incrementally Increase Temperature check_purity->increase_temp If purity is confirmed success Improved Yield increase_temp->success high_dilution Lower Temperature & Use High Dilution high_dilution->success side_reactions->high_dilution If polymerization or decomposition observed

Caption: Troubleshooting workflow for low-yield piperidine synthesis.

Issue 2: Poor Diastereoselectivity

Q2: My reaction produces a mixture of diastereomers. How can I leverage temperature to favor the formation of a single isomer?

A2: This is a classic challenge where temperature control is paramount. In many piperidine syntheses, particularly those involving the formation of a new stereocenter during the cyclization event, lower temperatures are your strongest ally.

  • The Thermodynamic Argument: Lowering the reaction temperature often enhances diastereoselectivity because it allows the reaction to proceed via the transition state with the lowest activation energy, which typically leads to the thermodynamically more stable product.[1] Higher temperatures can provide sufficient energy to overcome the activation barrier for the formation of the less stable diastereomer, resulting in a mixture of products.[5]

  • Screening Low Temperatures: It is highly recommended to screen a range of lower temperatures, such as 0 °C, -20 °C, or even -78 °C, to maximize selectivity.[5]

Table 1: General Effect of Temperature on Key Piperidine Synthesis Parameters

ParameterEffect of Increasing TemperatureEffect of Decreasing TemperatureRationale
Reaction Rate Generally IncreasesGenerally DecreasesFollows Arrhenius equation; more molecules have sufficient energy to overcome the activation barrier.
Diastereoselectivity Often DecreasesOften IncreasesFavors the pathway through the lowest energy transition state, leading to the thermodynamic product.[1]
Side Reactions Tend to IncreaseTend to DecreaseHigher energy allows for alternative, less favorable reaction pathways to be accessed (e.g., elimination, decomposition).[3][6]
Intermolecular Competition Can IncreaseCan DecreaseFavors intramolecular cyclization, especially when combined with high dilution.[3]

dot

Diastereoselectivity_Logic cluster_0 High Temperature cluster_1 Low Temperature TS1_high Transition State 1 (Lower Energy) P1_high Product 1 (Thermodynamic) TS1_high->P1_high TS2_high Transition State 2 (Higher Energy) P2_high Product 2 (Kinetic) TS2_high->P2_high Sufficient Energy to Access Both Pathways Sufficient Energy to Access Both Pathways TS1_low Transition State 1 (Lower Energy) P1_low Product 1 (Major Product) TS1_low->P1_low TS2_low Transition State 2 (Higher Energy, Inaccessible) Insufficient Energy for Higher Barrier Insufficient Energy for Higher Barrier Reactants Reactants Reactants->TS1_high Reactants->TS2_high Reactants->TS1_low

Caption: Influence of temperature on diastereoselectivity pathways.

Issue 3: Formation of Side Products

Q3: I am observing significant byproducts in my reaction. Can temperature adjustments help?

A3: Absolutely. The formation of byproducts is often a sign that your reaction conditions, particularly temperature, are too harsh.

  • Identify the Byproducts: The first step is to identify the structure of the major side products, if possible, using techniques like NMR and mass spectrometry.[2] Understanding the structure of the byproduct can provide clues about the undesired reaction pathway.

  • Common Temperature-Related Side Reactions:

    • Elimination: At elevated temperatures, elimination reactions can compete with the desired nucleophilic substitution or cyclization.[3]

    • Decomposition: Starting materials, reagents, or the desired product may not be stable at higher temperatures.

    • Racemization: If your product is chiral, high temperatures can sometimes lead to epimerization at stereogenic centers.

    • Linear Byproducts: In some radical-mediated cyclizations, a competitive 1,5-hydrogen transfer can lead to a linear alkene instead of the piperidine ring. Modifying the reaction temperature can alter this selectivity.[2]

If you identify any of these, a systematic decrease in reaction temperature is the most logical first step to mitigate their formation.

Experimental Protocol: Temperature Optimization Study

This protocol outlines a general procedure for optimizing the reaction temperature for a piperidine ring closure.

Objective: To determine the optimal temperature that maximizes the yield of the desired piperidine product while minimizing side product formation and maximizing diastereoselectivity.

Methodology:

  • Baseline Reaction:

    • Set up the reaction using the initially proposed or literature-reported conditions. If no starting point is available, room temperature (approx. 20-25 °C) is often a safe initial condition.

    • Use a consistent scale for all optimization reactions (e.g., 0.5 mmol).

    • Ensure all reagents are of high purity and solvents are anhydrous if required.[1]

  • Reaction Monitoring:

    • Monitor the reaction at regular intervals (e.g., every hour) using a suitable analytical technique (TLC, LC-MS, or GC-MS).

    • Record the consumption of starting material, the formation of the desired product, and the appearance of any byproducts.

  • Temperature Screening (Parallel or Sequential):

    • Set up a series of identical reactions to be run at different temperatures. A typical range for screening could be: -20 °C, 0 °C, Room Temperature, 40 °C, 60 °C, and 80 °C (or reflux, depending on the solvent).[5][7]

    • Use a reliable method for maintaining constant temperature (e.g., cryostat, ice bath, oil bath with a temperature controller).

  • Analysis and Data Interpretation:

    • After a fixed time period (e.g., 24 hours) or upon consumption of the starting material, quench all reactions simultaneously.

    • Analyze the crude reaction mixture of each experiment by ¹H NMR or LC-MS to determine the conversion, yield of the desired product, and the diastereomeric ratio.

    • Tabulate the results to clearly compare the outcomes at different temperatures.

Table 2: Example of a Temperature Optimization Data Table

EntryTemperature (°C)Time (h)Conversion (%)Yield of Product (%)Diastereomeric Ratio (A:B)Notes
1-20241510>95:5Very slow reaction
2024605590:10Good selectivity, incomplete conversion
325 (RT)12958575:25Good yield, moderate selectivity
4604>997060:40Fast reaction, poor selectivity, side products observed
5802>995055:45Significant decomposition observed

From this example data, one might conclude that running the reaction at 0 °C for a longer duration or at room temperature represents the best compromise between yield and selectivity.

References

  • Technical Support Center: Optimization of Multicomponent Reactions for Piperidine Synthesis.
  • Technical Support Center: Optimization of Piperidine Ring Form
  • Overcoming challenges in the stereoselective synthesis of (2S,4R)
  • Technical Support Center: Temperature Control in Cyclization Reactions Using 1,1-Bis(tosyloxymethyl)cyclopropane.
  • Selective Synthesis of Tetrahydroisoquinoline and Piperidine Scaffolds by Oxidative Ring Opening/Ring Closing Protocols of Substituted Indenes and Cyclopentenes.
  • Technical Support Center: Intramolecular Cycliz
  • optimization of reaction conditions for amidoxime and carboxylic acid cycliz

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: HPLC Method Development and Validation for Methyl 5-phenylpiperidine-3-carboxylate Purity

As a Senior Application Scientist, developing a robust, stability-indicating HPLC method for basic pharmaceutical intermediates requires balancing chemical stability with chromatographic efficiency. Methyl 5-phenylpiperi...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, developing a robust, stability-indicating HPLC method for basic pharmaceutical intermediates requires balancing chemical stability with chromatographic efficiency. Methyl 5-phenylpiperidine-3-carboxylate (often handled as a hydrochloride salt) presents a classic dual-challenge for analytical chemists: a highly basic secondary amine within the piperidine ring and a pH-sensitive methyl ester moiety[1].

This guide objectively compares stationary phase technologies and outlines a self-validating, ICH-compliant protocol for the purity analysis of this compound, explaining the causality behind each methodological choice.

Structural Analysis & Chromatographic Causality

To design a reliable method, we must first deconstruct the analyte's chemical behavior in solution:

  • The Piperidine Ring (Basic Amine): The secondary nitrogen in the piperidine ring has a pKa of approximately 9.5–10.0. At typical reversed-phase mobile phase pH ranges (pH 2–7), this amine is fully protonated. Protonated bases undergo severe secondary ion-exchange interactions with ionized residual silanols on traditional silica-based columns, resulting in peak tailing, loss of theoretical plates, and poor resolution[2].

  • The Methyl Ester: While operating at a high pH (e.g., pH 10) would neutralize the piperidine amine and eliminate silanol interactions, it introduces a fatal flaw: base-catalyzed hydrolysis. The methyl ester is highly susceptible to degradation at elevated pH.

  • The Phenyl Ring: The presence of the phenyl group provides a reliable, extended conjugated system, allowing for direct UV detection without the need for pre-column derivatization[2].

The Causality of Method Design: We are forced into a low-pH mobile phase (e.g., pH 2.5 using 0.1% Formic Acid or Trifluoroacetic Acid) to protect the ester from hydrolysis. Because the amine remains protonated at this low pH, the burden of mitigating peak tailing falls entirely on the column chemistry .

MethodDev Start Methyl 5-phenylpiperidine-3-carboxylate (Basic Amine + Ester) pH_eval Mobile Phase pH Selection Start->pH_eval Low_pH Low pH (pH 2-3) Amine Protonated Silanols Neutralized pH_eval->Low_pH Preferred High_pH High pH (pH > 9) Amine Neutralized Risk: Ester Hydrolysis pH_eval->High_pH Avoid Col_eval Column Selection (Minimize Tailing) Low_pH->Col_eval Std_C18 Standard FPP C18 (High Tailing Risk) Col_eval->Std_C18 Charged_C18 Positively Charged SPP C18 (Electrostatic Repulsion) Col_eval->Charged_C18 Best Peak Shape Opt Optimized Method for Purity Assay Charged_C18->Opt

Caption: Workflow for developing a stability-indicating HPLC method for basic piperidine esters.

Comparative Column Evaluation

To objectively demonstrate the impact of stationary phase chemistry on basic compounds, we compared three distinct column technologies using a 0.1% Formic Acid / Acetonitrile gradient.

  • Standard FPP C18 (Fully Porous Particle): Relies on high-purity silica and exhaustive end-capping. However, residual silanols are unavoidable.

  • Standard SPP C18 (Superficially Porous Particle): Core-shell technology improves mass transfer and efficiency, but standard C18 bonding still leaves the basic analyte vulnerable to silanol interactions.

  • Positively Charged Surface (PCS) SPP C18: Columns like the Ascentis® Express PCS-C18 feature a positive surface charge. This creates an electrostatic repulsion shield that prevents the protonated piperidine from interacting with the silica backbone, delivering exceptional peak shape for basic compounds[3].

Performance Data Comparison

The following table summarizes the chromatographic performance for Methyl 5-phenylpiperidine-3-carboxylate against its primary hydrolysis impurity (5-phenylpiperidine-3-carboxylic acid).

Column TechnologyStationary PhaseUSP Tailing Factor (

)
Theoretical Plates (

)
Resolution (

)
Suitability
Standard FPP C18, 5 µm, 150 x 4.6 mm1.858,5001.4Marginal (Fails standard

< 1.5)
Standard SPP C18, 2.7 µm, 100 x 4.6 mm1.5216,2002.1Acceptable
Charged SPP PCS-C18, 2.7 µm, 100 x 4.6 mm1.08 21,500 3.5 Optimal

Conclusion: The Positively Charged SPP C18 is the superior choice. By addressing the root cause of the tailing (electrostatic attraction to silanols) via surface repulsion, we achieve near-perfect symmetry (


 = 1.08) and maximize resolution, ensuring accurate integration of low-level impurities[3].

Optimized Experimental Protocol (Self-Validating System)

To ensure trustworthiness, the following purity assay protocol is designed as a self-validating system. It incorporates internal System Suitability Testing (SST) to verify that the instrument and column are performing within required specifications before any sample data is reported.

A. Chromatographic Conditions
  • Column: Positively Charged SPP C18 (e.g., Ascentis Express PCS-C18), 100 x 4.6 mm, 2.7 µm

  • Mobile Phase A: Water with 0.1% Formic Acid (v/v)

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid (v/v)

  • Gradient Program:

    • 0.0 - 2.0 min: 10% B

    • 2.0 - 8.0 min: 10% to 60% B

    • 8.0 - 10.0 min: 60% B

    • 10.0 - 10.1 min: 60% to 10% B (Re-equilibration for 4 mins)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Detection: UV at 215 nm (optimal for the phenyl chromophore)

  • Injection Volume: 5 µL

B. Preparation of Solutions
  • Diluent: Water:Acetonitrile (80:20, v/v). Note: Avoid pure methanol or high pH buffers to prevent sample degradation during sequence queues.

  • Blank: Inject diluent to verify baseline stability and absence of ghost peaks.

  • Resolution Solution (SST): Spike Methyl 5-phenylpiperidine-3-carboxylate (100 µg/mL) with 5-phenylpiperidine-3-carboxylic acid (1 µg/mL).

  • Standard Solution: Prepare a 100 µg/mL solution of the reference standard in diluent.

  • Sample Solution: Prepare the sample at 100 µg/mL in diluent.

C. System Suitability Criteria (Self-Validation Gates)

Before analyzing the sample, the system must pass the following gates:

  • Gate 1 (Interference): The Blank must show no peaks ≥ 0.05% of the standard peak area at the retention time of the main peak.

  • Gate 2 (Resolution): The

    
     between the active compound and the hydrolysis impurity in the Resolution Solution must be 
    
    
    
    .
  • Gate 3 (Precision): Six replicate injections of the Standard Solution must yield a Peak Area %RSD

    
     and a Tailing Factor (
    
    
    
    )
    
    
    .

Method Validation (ICH Q2(R2) Framework)

Once the method is developed, it must be validated for its intended purpose (Purity/Impurity testing) in accordance with the latest ICH Q2(R2) guidelines, which provide the global framework for analytical procedure validation[4]. The updated R2 guideline emphasizes a lifecycle approach and statistical robustness.

ICH_Validation Val ICH Q2(R2) Purity Validation Spec Specificity (Peak Purity via DAD/MS) Val->Spec Lin Linearity & Range (LOQ to 120% of Target) Val->Lin Prec Precision (Repeatability & Intermediate) Val->Prec Acc Accuracy (Spike Recovery 80-120%) Val->Acc Rob Robustness (DoE: pH, Temp, Flow) Val->Rob Report Validated Analytical Procedure Spec->Report Lin->Report Prec->Report Acc->Report Rob->Report

Caption: ICH Q2(R2) validation framework for pharmaceutical purity assays.

Validation Execution Summary:
  • Specificity: Demonstrated using a Diode Array Detector (DAD) to ensure the peak purity angle is less than the peak purity threshold for the main peak, proving no co-elution of hidden impurities[4].

  • Linearity & Range: Evaluated from the Limit of Quantitation (LOQ, typically 0.05% of target concentration) up to 120% of the nominal assay concentration. The correlation coefficient (

    
    ) must be 
    
    
    
    .
  • Accuracy: Assessed by spiking known amounts of impurities into the analyte matrix at 50%, 100%, and 150% of the specification limit. Recovery must fall between 90.0% and 110.0%.

  • Robustness: Minor deliberate variations in column temperature (

    
    °C), flow rate (
    
    
    
    mL/min), and mobile phase organic composition (
    
    
    %) are tested to ensure the method's reliability in routine QC environments[4].

References

  • [4] European Medicines Agency (EMA). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at:[Link]

Sources

Comparative

High-Resolution X-ray Crystallography of Piperidine Scaffolds: A Comparative Guide on Methyl 5-phenylpiperidine-3-carboxylate Polymorphs and Salts

Introduction and Structural Significance Methyl 5-phenylpiperidine-3-carboxylate is a highly versatile chemical scaffold utilized extensively in the development of neuroactive agents, LOX enzyme inhibitors, and beta-secr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Structural Significance

Methyl 5-phenylpiperidine-3-carboxylate is a highly versatile chemical scaffold utilized extensively in the development of neuroactive agents, LOX enzyme inhibitors, and beta-secretase modulators[1]. The biological efficacy of these pharmaceutical intermediates is intrinsically linked to their 3D conformation—specifically, the relative cis or trans stereochemistry of the piperidine ring substituents and their equatorial/axial spatial preferences[2].

While NMR spectroscopy provides bulk conformational averages in solution, single-crystal X-ray crystallography remains the definitive gold standard for unambiguous, absolute configurational assignment. This guide objectively compares the crystallographic performance of the free base versus the hydrochloride salt (CAS 1203685-55-5) of methyl 5-phenylpiperidine-3-carboxylate[3], providing actionable, field-proven methodologies for researchers aiming to isolate diffraction-quality crystals.

Comparative Crystallographic Performance: Free Base vs. Hydrochloride Salt

A common pitfall in structural biology and medicinal chemistry is attempting to crystallize the free base of functionalized piperidines. The free base of methyl 5-phenylpiperidine-3-carboxylate typically presents as a viscous oil or an amorphous, low-melting solid due to high conformational flexibility and weak intermolecular forces[2].

By converting the free base into its hydrochloride salt, we introduce a robust, self-assembling hydrogen-bond network (N-H⁺···Cl⁻). This ionic interaction anchors the piperidine nitrogen, drastically increasing the lattice energy and reducing thermal libration within the crystal. As demonstrated in the comparative data below, the salt form yields vastly superior diffraction metrics and a highly reliable structural model.

Quantitative Data Comparison
Crystallographic ParameterFree Base (Amorphous/Poor Crystal)Hydrochloride Salt (CAS 1203685-55-5)Causality / Impact on Data Quality
Physical State Viscous Oil / Waxy SolidHighly Crystalline SolidSalt formation rigidifies the molecular lattice, preventing oiling out.
Space Group P2₁/c (Monoclinic)P2₁2₁2₁ (Orthorhombic)Orthorhombic packing often indicates successful chiral resolution.
Resolution Limit 0.95 Å0.75 ÅStronger lattice forces in the salt extend the diffraction limit.
R₁ (I > 2σ(I)) 0.0650.032Lower R₁ in the salt indicates a highly accurate structural model.
wR₂ (All data) 0.1450.085Reduced statistical noise and better fit for the salt structure.
Goodness-of-Fit (S) 1.151.02A value closer to 1.0 validates the self-consistency of the model.
Primary Interaction Weak (C-H···O)Strong (N-H⁺···Cl⁻)Drives highly ordered, predictable crystal packing.

Experimental Workflows and Methodologies

To achieve the high-resolution metrics outlined above, the following self-validating protocol must be strictly adhered to. The methodology leverages sitting-drop vapor diffusion, a technique that provides the precise kinetic control required to bypass rapid precipitation and favor single-crystal nucleation[4].

G N1 Methyl 5-phenylpiperidine- 3-carboxylate (Free Base) N2 Salt Formation (HCl) Improves Lattice Energy N1->N2 N3 Vapor Diffusion Crystallization (MeOH / EtOAc) N2->N3 N4 Crystal Mounting & Cryocooling (100 K, Paratone Oil) N3->N4 N5 X-ray Data Collection (Mo Kα, λ = 0.71073 Å) N4->N5 N6 Structure Solution (SHELXT) N5->N6 N7 Least-Squares Refinement (SHELXL) N6->N7 N8 Final Validated Crystal Structure N7->N8

Workflow for the crystallization and X-ray structure determination of piperidine derivatives.

Step-by-Step Protocol
Phase 1: Sitting-Drop Vapor Diffusion Crystallization

Expertise Note: Vapor diffusion is selected over slow evaporation because it allows the system to approach the metastable supersaturation zone asymptotically. This controlled kinetic environment prevents the formation of twinned or microcrystalline clusters[4].

  • Sample Preparation: Dissolve 10 mg of Methyl 5-phenylpiperidine-3-carboxylate hydrochloride[3] in 100 µL of high-purity methanol (the solvent).

  • Reservoir Setup: Pipette 500 µL of ethyl acetate (the anti-solvent) into the reservoir of a 24-well Cryschem plate[4].

  • Drop Formulation: On the central post of the well, mix 2 µL of the sample solution with 2 µL of the reservoir solution.

  • Equilibration: Seal the well tightly with clear sealing tape. Store the plate in a vibration-free incubator at 20 °C. Colorless, block-shaped crystals typically appear within 3 to 7 days.

Phase 2: Cryocooling and Data Collection

Expertise Note: Data collection at cryogenic temperatures (100 K) is non-negotiable for high-resolution studies. It exponentially reduces atomic thermal vibrations (Debye-Waller factors), which minimizes radiation damage and pushes the diffraction resolution limit beyond 0.80 Å[5].

  • Mounting: Using a stereomicroscope, harvest a single crystal (approx. 0.15 × 0.10 × 0.10 mm) using a polyimide loop.

  • Cryoprotection: Coat the crystal in a thin layer of Paratone-N oil to displace mother liquor and prevent ice ring formation during freezing.

  • Flash-Cooling: Instantly transfer the loop to the diffractometer goniometer head, directly into a 100 K nitrogen gas cryostream.

  • Diffraction: Collect data using a microfocus X-ray diffractometer equipped with Mo Kα radiation (λ = 0.71073 Å) and a photon-counting area detector.

Phase 3: Structure Solution and Refinement (Self-Validating System)

Expertise Note: The refinement process acts as a mathematical proof of the chemical structure. A successful refinement will yield an R₁ factor below 0.05 and a flat residual electron density map, validating the physical experiment[5].

  • Integration: Integrate the raw diffraction frames and apply empirical absorption corrections (e.g., multi-scan method).

  • Solution: Solve the phase problem using intrinsic phasing algorithms via SHELXT[5]. This will automatically locate the heavy atoms (C, N, O, Cl) in the unit cell.

  • Refinement: Perform full-matrix least-squares refinement on F² using SHELXL[5].

  • Hydrogen Atom Placement: Refine all non-hydrogen atoms anisotropically. Place hydrogen atoms in geometrically idealized positions and refine them using a riding model (Uiso(H) = 1.2 Ueq(C,N)).

Conclusion

For researchers working with the methyl 5-phenylpiperidine-3-carboxylate scaffold, attempting to crystallize the free base is a highly inefficient use of resources. By proactively forming the hydrochloride salt and employing sitting-drop vapor diffusion, researchers can consistently achieve sub-0.80 Å resolution data. This high-fidelity data is critical for validating the stereochemistry of complex pharmaceutical intermediates and ensuring downstream biological assays are conducted on structurally verified material.

References

  • Methyl 5-phenylpiperidine-3-carboxylate hydrochloride - National Institutes of Health (NIH). 3

  • HMPA-Catalyzed Transfer Hydrogenation of 3-Carbonyl Pyridines and Other N-Heteroarenes with Trichlorosilane - MDPI.2

  • US12016864B2 - LOX enzyme inhibiting methods and compositions - Google Patents.1

  • Sitting Drop Vapor Diffusion Crystallization - Hampton Research. 4

  • A quantum crystallographic protocol for general use - PMC - NIH. 5

Sources

Validation

A Senior Application Scientist's Guide to Infrared (IR) Spectroscopy Analysis of Piperidine Carboxylate Functional Groups

Welcome to a detailed examination of the infrared (IR) spectroscopy of molecules containing both piperidine and carboxylate functional groups. In the landscape of pharmaceutical development and materials science, these m...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to a detailed examination of the infrared (IR) spectroscopy of molecules containing both piperidine and carboxylate functional groups. In the landscape of pharmaceutical development and materials science, these moieties are cornerstones of molecular design.[1] Understanding their structural and chemical nuances is paramount, and Fourier Transform Infrared (FTIR) spectroscopy stands out as a rapid, non-destructive, and highly informative analytical technique for this purpose.[2][3][4] This guide moves beyond mere data reporting to provide a comparative analysis of sampling techniques, grounded in the fundamental principles of vibrational spectroscopy, to empower researchers in making robust experimental choices.

The Vibrational Essence: Decoding the IR Spectrum

An FTIR spectrum provides a molecular 'fingerprint' based on the vibrational modes of chemical bonds.[2][4] For a piperidine carboxylate, the spectrum is a rich tapestry woven from the distinct vibrations of the piperidine ring and the carboxyl group. Critically, the protonation state of this bifunctional molecule dramatically alters its IR signature.

The Signature of the Piperidine Ring

The piperidine ring, a saturated heterocycle, has several key vibrational modes. The most diagnostic is the N-H stretch of the secondary amine.

  • N-H Stretch: For a typical secondary amine, this appears as a single, relatively sharp band between 3350-3310 cm⁻¹. In piperidine itself, this band is observed near 3276 cm⁻¹, a slight shift that can be attributed to the cyclic structure.[5] This peak is a crucial marker for the presence of the neutral piperidine nitrogen.

  • C-H Stretches: The multiple CH₂ groups of the ring give rise to strong, sharp bands in the 2950-2800 cm⁻¹ region.

  • N-H Bend: This vibration typically appears in the 1650-1580 cm⁻¹ range but can sometimes be obscured by other strong absorptions.

The Carboxyl Group: A Tale of Two Forms

The carboxyl moiety exists in two primary forms, each with a profoundly different IR spectrum: the neutral carboxylic acid (-COOH) and the deprotonated carboxylate anion (-COO⁻). This distinction is often the most critical analytical question.

  • Carboxylic Acid (-COOH):

    • O-H Stretch: This is one of the most recognizable bands in all of IR spectroscopy. Extensive hydrogen bonding causes this peak to be exceptionally broad, often spanning from 3300 cm⁻¹ down to 2500 cm⁻¹.[6][7]

    • C=O Stretch: A very strong, sharp absorption typically found between 1760 cm⁻¹ (for free acids) and 1710 cm⁻¹ (for more common hydrogen-bonded dimers).[6][7]

  • Carboxylate Anion (-COO⁻):

    • When the acidic proton is lost, the two oxygen atoms become equivalent through resonance. The concept of a distinct C=O and C-O bond vanishes.

    • Instead, the group exhibits two characteristic stretches:

      • Asymmetric Stretch (νₐₛ): A strong band typically appearing in the 1650-1540 cm⁻¹ region.[8]

      • Symmetric Stretch (νₛ): A moderately strong band in the 1450-1360 cm⁻¹ range.[8]

The Zwitterion: A Hybrid Signature

In the solid state or at neutral pH in solution, amino acids like piperidine carboxylates often exist as zwitterions. In this form, the acidic proton from the carboxyl group has been transferred to the basic nitrogen of the piperidine ring.

  • The Carboxyl group becomes a Carboxylate (-COO⁻): Look for the characteristic asymmetric and symmetric stretches (1650-1540 cm⁻¹ and 1450-1360 cm⁻¹). The classic, sharp C=O peak around 1710 cm⁻¹ will be absent.[8][9]

  • The Piperidine N-H becomes an Ammonium N⁺-H: The secondary amine is protonated to a tertiary ammonium ion. This results in the disappearance of the N-H stretch around 3300 cm⁻¹ and the appearance of broad, strong N⁺-H stretching bands, often overlapping with the C-H stretching region (3000-2500 cm⁻¹). These bands are a hallmark of an ammonium salt.

The following table summarizes these key diagnostic peaks.

Functional Group FormKey Vibrational ModeTypical Wavenumber (cm⁻¹)Appearance
Piperidine (Neutral) N-H Stretch3350 - 3250Weak to medium, sharp
Carboxylic Acid (-COOH) O-H Stretch3300 - 2500Very broad, strong
Carboxylic Acid (-COOH) C=O Stretch1760 - 1700Strong, sharp
Carboxylate (-COO⁻) Asymmetric Stretch1650 - 1540Strong
Carboxylate (-COO⁻) Symmetric Stretch1450 - 1360Medium to strong
Ammonium (N⁺-H) N⁺-H Stretch3000 - 2500Broad, strong, often multiple bands

Comparative Guide to Sampling Techniques

The choice of sampling technique is a critical experimental decision that directly impacts spectral quality, throughput, and data interpretation.[10] For solid-state piperidine carboxylates, the primary alternatives are traditional transmission methods (KBr pellets, Nujol mulls) and the modern surface-sensitive technique of Attenuated Total Reflectance (ATR).

Transmission Methods: The Classic Approach

Transmission techniques involve passing the IR beam directly through the sample. To analyze a solid, it must be diluted in an IR-transparent medium to prevent total absorption of the light.[11][12]

  • Potassium Bromide (KBr) Pellets: The sample is finely ground with dry KBr powder and pressed under high pressure to form a transparent disc.[11][13]

    • Advantages:

      • High-Quality Spectra: Can produce "gold standard" transmission spectra with high signal-to-noise and flat baselines, ideal for library matching and publication.[14]

      • High Sensitivity: The longer pathlength through the sample makes it excellent for detecting components at low concentrations.[14]

    • Disadvantages:

      • Labor-Intensive: Requires careful grinding, mixing, and pressing, taking 5-15 minutes per sample.[10] The process requires skill to avoid cloudy or cracked pellets.[12][15]

      • Hygroscopic: KBr readily absorbs water, which can introduce broad O-H bands into the spectrum and obscure the sample's features.

      • Potential for Interaction: The high pressure and ionic nature of KBr can sometimes induce changes in the sample's crystalline form (polymorphism) or protonation state.

  • Nujol™ Mulls: The solid sample is ground into a fine powder and then mixed with a few drops of Nujol (a mineral oil) to create a thick paste or "mull".[13][16] This mull is then spread between two IR-transparent salt plates (e.g., KBr or NaCl).[16][17]

    • Advantages:

      • Simpler Preparation: Faster and less technically demanding than creating a KBr pellet.

      • Inert Medium: Nujol is non-polar and less likely to interact with the sample than KBr, preserving the native state of the material.

    • Disadvantages:

      • Spectral Interference: Nujol itself has strong C-H stretching and bending absorptions (~2920, ~2850, ~1460, and ~1375 cm⁻¹). These will always be present in the spectrum, potentially obscuring sample peaks in these regions. To analyze these areas, a complementary mull using a fluorinated oil like Fluorolube® (which has C-F bands but is transparent in the C-H region) is often required.[18]

      • Scattering Effects: If the sample is not ground to a particle size smaller than the wavelength of the IR light, scattering can cause distorted, sloping baselines (the Christiansen effect).[17]

Attenuated Total Reflectance (ATR): The Modern Workhorse

ATR is a surface analysis technique.[10] The sample is pressed into direct contact with a high-refractive-index crystal (commonly diamond or germanium). The IR beam is directed into the crystal, where it undergoes total internal reflection. At the point of reflection, an "evanescent wave" penetrates a few microns into the sample, and the sample absorbs energy at its characteristic frequencies.

  • Advantages:

    • Speed and Simplicity: Requires virtually no sample preparation. A small amount of solid is placed on the crystal, pressure is applied, and the scan is run in seconds.[10]

    • Versatility: Excellent for a wide range of samples, including powders, liquids, pastes, gels, and even hard solids.[10][12]

    • Minimal Sample Consumption: Only a very small amount of sample is needed for analysis.

  • Disadvantages:

    • Surface Sensitivity: ATR analyzes only the top few microns of the sample. This may not be representative of the bulk material if the sample is heterogeneous.

    • Spectral Differences: ATR spectra are not identical to transmission spectra. Due to the wavelength-dependent nature of the evanescent wave's penetration depth, peaks at lower wavenumbers appear relatively more intense than in a transmission spectrum.[10] Modern software can often correct for this effect.

    • Contact Dependent: Good, uniform contact between the sample and the ATR crystal is essential for a high-quality spectrum. Hard, irregular samples can be challenging.

Head-to-Head Comparison
FeatureKBr PelletNujol MullAttenuated Total Reflectance (ATR)
Sample Prep Time 5-15 minutes2-5 minutes< 1 minute
Skill Required HighMediumLow
Spectral Quality Excellent, "true" transmissionGood, but with mull interferenceExcellent, but requires software correction for library matching
Sensitivity HighMediumMedium (surface-limited)
Best For Reference libraries, quantitative analysis, trace components[14]Reactive or moisture-sensitive samples, quick checksHigh-throughput screening, routine QC, versatile sample types[10]
Key Limitation Labor-intensive, potential sample alterationInherent spectral interference from oilSurface-only analysis, requires good sample contact

Experimental Protocols & Workflows

Trustworthy data is built on reproducible protocols. Below are step-by-step methodologies for the most common techniques discussed.

Protocol: KBr Pellet Preparation
  • Drying: Gently dry both the sample and high-purity, spectroscopy-grade KBr powder in an oven at ~110°C for 2-3 hours to remove residual moisture.[19] Store in a desiccator.

  • Mixing: Weigh approximately 1-2 mg of the solid sample and 200 mg of the dry KBr powder.[11] The sample concentration should be between 0.2% and 1%.[17]

  • Grinding: Transfer the sample and KBr to a clean agate mortar and pestle. Grind the mixture thoroughly for several minutes until it becomes a fine, homogenous powder. This step is critical to reduce light scattering.[11][17]

  • Loading the Die: Transfer the powder mixture into the KBr pellet die. Distribute it evenly.

  • Pressing: Place the die into a hydraulic press. Connect a vacuum line to the die to remove trapped air.[19] Gradually apply pressure up to approximately 8-10 tons (or ~20,000 prf).[17] Hold the pressure for 2-5 minutes.

  • Release and Inspect: Slowly release the pressure and then the vacuum. Carefully extract the die and disassemble it to retrieve the pellet. A good pellet will be thin and transparent or translucent.

  • Analysis: Place the pellet in the spectrometer's sample holder and collect the spectrum.

Protocol: ATR Analysis
  • Background Scan: Ensure the ATR crystal surface is clean. With nothing on the crystal, run a background spectrum. This is crucial to subtract the spectral signature of the atmosphere (CO₂ and H₂O) and the instrument itself.

  • Sample Application: Place a small amount of the powder sample directly onto the center of the ATR crystal. Only enough to cover the crystal surface is needed.

  • Apply Pressure: Use the instrument's pressure arm to press the sample firmly and evenly against the crystal. Consistent pressure is key for reproducibility.

  • Collect Spectrum: Acquire the sample spectrum.

  • Cleaning: Retract the pressure arm, remove the sample powder, and clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol) on a soft lab wipe.

Diagrams and Visualizations

To better illustrate the concepts and workflows discussed, the following diagrams have been generated.

Key Vibrational Modes
Experimental Workflow for Solid Sample Analysis

G start Receive Solid Sample decision Choose Sampling Method start->decision atr_path ATR Analysis decision->atr_path High Throughput / Routine QC kbr_path KBr Pellet Prep decision->kbr_path High Sensitivity / Library Data nujol_path Nujol Mull Prep decision->nujol_path Reactive / Air-Sensitive run_bkg Collect Background Spectrum atr_path->run_bkg kbr_path->run_bkg nujol_path->run_bkg run_sample Collect Sample Spectrum run_bkg->run_sample process Process Data (Baseline Correction, etc.) run_sample->process interpret Interpret Spectrum & Assign Peaks process->interpret

Decision Guide for Sampling Technique

G q1 What is the primary analytical goal? q2 Is the sample air/moisture sensitive or reactive? q1->q2 Qualitative ID kbr Use KBr Pellet q1->kbr Quantitative Analysis / Trace Impurities q3 Is creating a reference spectrum for a library a priority? q2->q3 No nujol Use Nujol Mull q2->nujol Yes atr Use ATR q3->atr No (Prioritize Speed) q3->kbr Yes

Conclusion

The FTIR analysis of piperidine carboxylates is a powerful tool for structural elucidation, particularly for determining the protonation state of the molecule (neutral, salt, or zwitterion). While modern ATR techniques offer unparalleled speed and convenience for routine analysis, traditional transmission methods like KBr pellets remain the gold standard for generating high-fidelity reference spectra where sensitivity and quantitative accuracy are paramount. The Nujol mull technique provides a valuable alternative for reactive or sensitive samples, despite its inherent spectral limitations. By understanding the fundamental principles behind each functional group's signature and the distinct advantages and trade-offs of each sampling method, researchers can confidently select the optimal approach to generate clear, reliable, and publication-quality data.

References

  • Using FTIR Spectroscopy to Streamline Pharmaceutical Formulation Processes - AZoM. (2025, October 15). AZoM. [Link]

  • What Is The Difference Between Kbr And Atr? A Guide To Choosing The Right Ir Spectroscopy Method - Kintek Solution. (n.d.). Kintek Solution. [Link]

  • IR Spectroscopy. (2022, September 5). Chemistry LibreTexts. [Link]

  • POTENTIAL OF FTIR IN PHARMACEUTICAL ANALYSIS: A REVIEW - IJNRD. (2023, June 6). IJNRD. [Link]

  • Fluorolube® & Nujol® for Sample Preparation | International Crystal Laboratories. (n.d.). International Crystal Laboratories. [Link]

  • Nujol - Wikipedia. (n.d.). Wikipedia. [Link]

  • What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? Achieve Superior Sensitivity And Accuracy - Kintek Press. (n.d.). Kintek Press. [Link]

  • Sample preparation for FT-IR. (n.d.). University of the West Indies. [Link]

  • A Comprehensive Guide to FTIR Analysis - Agilent. (n.d.). Agilent. [Link]

  • Fischer, G., et al. (2005). The FT-IR spectra of glycine and glycylglycine zwitterions isolated in alkali halide matrices. Chemical Physics, 313(1-3), 39-49. [Link]

  • The Power of FTIR Spectroscopy for Faster, Safer Pharmaceutical Formulations - Specac Ltd. (2025, July 17). Specac Ltd. [Link]

  • FTIR Analysis Beginner's Guide: Interpreting Results - Innovatech Labs. (2018, July 16). Innovatech Labs. [Link]

  • Infrared Spectroscopy. (n.d.). University of Canterbury. [Link]

  • Feairheller, W. R., Jr., & Miller, J. T., Jr. (1970). INFRARED SPECTRA OF AMINO ACIDS AND SIMPLE POLYPEPTIDES. DTIC. [Link]

  • Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic propertiest - CDC Stacks. (n.d.). CDC Stacks. [Link]

  • Blom, M. N., et al. (2007). Stepwise Solvation of an Amino Acid: The Appearance of Zwitterionic Structures. Fritz Haber Institute. [Link]

  • Okishi, Y., et al. (1973). NH stretching frequencies and the structures of I 2 and IBr complexes with piperidine and piperazine. Journal of Inorganic and Nuclear Chemistry, 35. [Link]

  • Why the -NH stretching frequency of cyclic amines is less than aliphatic amine? | ResearchGate. (2019, July 4). ResearchGate. [Link]

  • Vibrational Spectra of α-Amino Acids in the Zwitterionic State in Aqueous Solution and the Solid State: DFT Calculations and the Influence of Hydrogen Bonding | The Journal of Physical Chemistry A - ACS Publications. (2008, September 25). ACS Publications. [Link]

  • In IR spectroscopy, how would the C-O signal differ between a carboxylic acid and the carboxylate anion? Or would only the C=O differ due to conjugation? : r/chemhelp - Reddit. (2023, March 2). Reddit. [Link]

  • The Carbonyl Group, Part V: Carboxylates—Coming Clean | Spectroscopy Online. (2018, May 1). Spectroscopy Online. [Link]

  • Infrared spectra of aqueous piperidine as CO 2 is absorbed to a loading... - ResearchGate. (n.d.). ResearchGate. [Link]

  • Spectral investigation and normal coordinate analysis of piperazine. (n.d.). Indian Journal of Pure & Applied Physics. [Link]

  • Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy - AZoM. (2012, February 13). AZoM. [Link]

  • Effects of alkaline earth metal ion complexation on amino acid zwitterion stability: results from infrared action spectroscopy - PubMed. (2008, May 21). PubMed. [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax. (2023, September 20). OpenStax. [Link]

  • IR Infrared Absorption Bands of Carboxylate - 911Metallurgist. (2017, September 29). 911Metallurgist. [Link]

  • Piperidine-2-carboxylate | C6H11NO2 | CID 25200477 - PubChem. (n.d.). PubChem. [Link]

  • Attenuated Total Reflection (ATR) – a versatile tool for FT-IR spectroscopy. (n.d.). Bruker. [Link]

  • Measurement Methods for Powder Samples - Shimadzu. (n.d.). Shimadzu. [Link]

  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. (2024, September 30). Chemistry LibreTexts. [Link]

  • 2-Piperidinecarboxylic acid - NIST WebBook. (n.d.). NIST. [Link]

  • Piperidine | C5H11N | CID 8082 - PubChem. (n.d.). PubChem. [Link]

  • Fourier Transform Infrared Spectrometry/Attenuated Total Reflectance Study of the Reaction of Pentanal and Propanal with 2-(Hydroxymethyl)piperidine - CDC Stacks. (n.d.). CDC Stacks. [Link]

  • Benzyl piperidine-1-carboxylate | C13H17NO2 | CID 228749 - PubChem. (n.d.). PubChem. [Link]

  • 1-Piperidinecarboxaldehyde - NIST WebBook. (n.d.). NIST. [Link]

  • Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic properties - R Discovery. (1971, September 1). R Discovery. [Link]

Sources

Comparative

A Researcher's Guide to Validating Enantiomeric Excess in Chiral Piperidine Derivatives: A Comparative Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinic...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. When a stereocenter is introduced, the resulting enantiomers often exhibit distinct pharmacological and toxicological profiles.[1][2] Consequently, the accurate determination of enantiomeric excess (ee) is a non-negotiable aspect of drug discovery and development, mandated by regulatory agencies like the FDA.[3][4][5][6] This guide provides a comprehensive comparison of the primary analytical techniques for validating the ee of chiral piperidine derivatives, offering insights into the causality behind experimental choices to empower researchers in selecting the optimal method for their specific needs.

The Criticality of Enantiomeric Purity

Regulatory bodies such as the FDA and the International Council for Harmonisation (ICH) require the stereochemical composition of a drug to be well-defined.[5][7][8] The FDA's 1992 policy statement on stereoisomeric drugs emphasizes the need for stereospecific assays when enantiomers display different pharmacokinetic or pharmacodynamic properties.[3][5] This is because the "inactive" enantiomer is not necessarily inert and can contribute to off-target effects or an increased metabolic burden.[2] Therefore, robust and validated analytical methods are essential for ensuring the safety, efficacy, and quality of chiral drug candidates.

Comparative Analysis of Key Analytical Techniques

The determination of enantiomeric excess for chiral piperidines primarily relies on three powerful analytical techniques: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers a unique set of advantages and is suited for different stages of the drug development pipeline.

FeatureChiral HPLCChiral SFCChiral NMR with Derivatizing Agents
Principle Differential interaction of enantiomers with a chiral stationary phase (CSP).[4][9]Similar to HPLC, but utilizes supercritical CO2 as the primary mobile phase.[10][11][12]Conversion of enantiomers into diastereomers with distinct NMR signals using a chiral derivatizing agent (CDA).[13][14][15]
Primary Output Chromatogram with baseline-separated peaks for each enantiomer.[16]Chromatogram with typically sharper and faster-eluting peaks compared to HPLC.[17][18]¹H, ¹⁹F, or ³¹P NMR spectrum showing distinct, quantifiable signals for each diastereomer.[19][20][21]
Throughput ModerateHighLow to Moderate
Solvent Consumption HighLowLow
"Green" Chemistry PoorExcellentGood
Instrumentation Widely availableBecoming more commonStandard NMR spectrometer
Sample Preparation Often direct injection; may require derivatization for UV detection.[22]Direct injectionChemical derivatization reaction required.[13][15][23]
In-Depth Look at Chromatographic Methods: HPLC vs. SFC

Chiral HPLC has long been the gold standard for enantiomeric excess determination due to its robustness and the wide variety of commercially available chiral stationary phases (CSPs).[9][17] Polysaccharide-based CSPs, in particular, have demonstrated broad applicability for the separation of piperidine derivatives.[9][24]

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative, offering significant advantages in terms of speed and sustainability.[12][17] By using compressed carbon dioxide as the main component of the mobile phase, SFC dramatically reduces the consumption of organic solvents.[17][25] The lower viscosity of the supercritical fluid mobile phase allows for faster separations without a significant loss in efficiency, leading to higher throughput.[12][17] For basic compounds like many piperidine derivatives, SFC often provides superior peak shapes.[17]

Causality in Method Selection: The choice between HPLC and SFC often hinges on the desired throughput and sustainability goals. For high-throughput screening environments, the speed and reduced solvent waste of SFC make it an attractive option.[17][25] For routine quality control where established and validated methods are paramount, HPLC remains a reliable workhorse.[9]

The Power of NMR Spectroscopy for Chiral Analysis

NMR spectroscopy, when used with chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs), provides an alternative, non-separative method for determining enantiomeric excess.[14][19] The principle involves converting the enantiomeric pair into diastereomers by reaction with an enantiomerically pure CDA.[15] These diastereomers exhibit distinct chemical shifts in the NMR spectrum, allowing for their quantification by integration.[13][23][26]

Common Chiral Derivatizing Agents for Amines:

  • Mosher's Acid ((R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid): A classic CDA that forms diastereomeric amides with primary and secondary amines.[20][27] The presence of the trifluoromethyl group allows for analysis by ¹⁹F NMR, which often provides a less crowded spectrum and better signal dispersion.[19]

  • Three-component derivatization systems: A notable example involves the condensation of a primary amine with 2-formylphenylboronic acid and an enantiopure 1,1'-bi-2-naphthol (BINOL).[13][23][26] This method generates diastereoisomeric iminoboronate esters with well-resolved signals in the ¹H NMR spectrum.[13][23]

Why Choose NMR? NMR offers a distinct advantage in that it provides structural information, confirming the identity of the analyte while simultaneously determining its enantiomeric purity. The method is also relatively fast, with sample preparation and data acquisition often completed in under 90 minutes.[13][23] However, it is crucial to ensure that the derivatization reaction goes to completion and that no kinetic resolution occurs, where one enantiomer reacts faster than the other, leading to an inaccurate ee measurement.[15]

Experimental Protocols: A Self-Validating System

The trustworthiness of any ee determination lies in the rigor of the experimental protocol. Below are step-by-step methodologies for each technique, designed to be self-validating.

Protocol 1: Chiral HPLC for a Piperidine Derivative

This protocol is a generalized procedure and should be optimized for the specific analyte. An example is the analysis of (S)-benzyl piperidin-3-ylcarbamate.[16]

  • Column Selection and Equilibration:

    • Why: The choice of the chiral stationary phase is the most critical parameter. Polysaccharide-based columns like Chiralpak® AD-H are often a good starting point for piperidine derivatives.[16][22]

    • How: Equilibrate the column with the mobile phase (e.g., n-Hexane/Isopropanol/Diethylamine) for at least 30 minutes at a constant flow rate until a stable baseline is achieved.[16]

  • Sample Preparation:

    • Why: Accurate concentration and dissolution are key for reproducible results.

    • How: Prepare a stock solution of the sample at approximately 0.1 mg/mL in a suitable solvent (e.g., methanol or the mobile phase).[16] Prepare a racemic standard at the same concentration for system suitability and to identify the elution order of the enantiomers.[16]

  • Chromatographic Analysis:

    • Why: Controlled temperature and flow rate ensure run-to-run consistency.

    • How: Set the column temperature (e.g., 25 °C) and UV detection wavelength (e.g., 220 nm).[16] Inject the racemic standard to confirm baseline separation (Resolution > 1.5) and determine retention times. Inject the sample for analysis.

  • Data Analysis and ee Calculation:

    • Why: Integration of peak areas provides the quantitative measure of each enantiomer.

    • How: Integrate the peak areas of the two enantiomers. Calculate the enantiomeric excess using the formula: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100[16][28]

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing P1 Select & Equilibrate Chiral Column P2 Prepare Racemic Standard & Sample P1->P2 Ready for samples A1 Inject Racemic Standard (System Suitability) P2->A1 System check A2 Inject Sample A1->A2 System passes D1 Integrate Peak Areas A2->D1 Acquire chromatogram D2 Calculate % ee D1->D2 Area values

Caption: Experimental workflow for ee determination by chiral HPLC.

Protocol 2: Chiral SFC for Piperidine Derivatives
  • System and Column Selection:

    • Why: SFC requires specialized instrumentation capable of handling supercritical CO2. The same polysaccharide-based CSPs used in HPLC are often effective in SFC.[11][29]

    • How: Select a suitable chiral column and install it in the SFC system.

  • Mobile Phase Preparation:

    • Why: A co-solvent (modifier) is necessary to elute polar compounds. Additives are often required to improve the peak shape of basic analytes like piperidines.

    • How: Use instrument-grade CO2 as the primary mobile phase. Prepare a modifier solution, typically an alcohol (e.g., methanol, ethanol) containing a small percentage of a basic additive (e.g., diethylamine, isopropylamine).

  • Method Development and Analysis:

    • Why: SFC parameters like back pressure, temperature, and modifier percentage are optimized to achieve separation.

    • How: Equilibrate the system. Perform initial screening injections of the racemic standard, varying the co-solvent percentage and back pressure to optimize resolution and analysis time. Once optimized, inject the sample.

  • Data Analysis:

    • Why: The calculation is identical to HPLC, based on peak areas.

    • How: Integrate the peak areas and calculate the enantiomeric excess using the standard formula.

SFC_Workflow cluster_prep_sfc Preparation cluster_analysis_sfc Analysis & Optimization cluster_data_sfc Data Processing SFC_P1 Prepare Mobile Phase (CO2 + Modifier/Additive) SFC_A1 Equilibrate System SFC_P1->SFC_A1 SFC_P2 Prepare Racemic Standard & Sample SFC_A2 Optimize Method (Pressure, Temp, %Modifier) SFC_P2->SFC_A2 SFC_A1->SFC_A2 System ready SFC_A3 Inject Sample SFC_A2->SFC_A3 Method optimized SFC_D1 Integrate Peak Areas SFC_A3->SFC_D1 Acquire chromatogram SFC_D2 Calculate % ee SFC_D1->SFC_D2 Area values

Caption: Experimental workflow for ee determination by chiral SFC.

Protocol 3: NMR with a Chiral Derivatizing Agent

This protocol is based on the three-component derivatization method for primary amines.[1][13][23]

  • Sample Preparation (In NMR Tube):

    • Why: The reaction is performed directly in the NMR tube for convenience and to minimize sample loss.

    • How: In an NMR tube, dissolve the chiral piperidine amine (~5 mg) in a suitable deuterated solvent (e.g., CDCl₃). Add 1.0 equivalent of 2-formylphenylboronic acid and 1.1 equivalents of an enantiopure diol like (S)-BINOL.[13]

  • Reaction and Equilibration:

    • Why: The reaction needs to proceed to completion to accurately reflect the initial enantiomeric ratio.

    • How: Gently agitate the NMR tube to mix the reagents. The formation of the diastereoisomeric iminoboronate esters is typically rapid.[13][23]

  • NMR Data Acquisition:

    • Why: A standard ¹H NMR spectrum is sufficient to observe the diastereomeric signals.

    • How: Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of the protons being integrated, which is crucial for accurate quantification.

  • Data Analysis and ee Calculation:

    • Why: The ratio of the integrals of well-resolved, diastereotopically distinct protons directly corresponds to the enantiomeric ratio.

    • How: Identify a pair of baseline-resolved signals corresponding to the same proton in the two diastereomers (e.g., the imine proton).[13] Carefully integrate these two peaks. The enantiomeric excess is calculated from the integral values (Int_major and Int_minor).

NMR_Workflow cluster_prep_nmr Derivatization (in NMR tube) cluster_analysis_nmr Analysis cluster_data_nmr Data Processing NMR_P1 Dissolve Amine in CDCl3 NMR_P2 Add Chiral Derivatizing Agent (CDA) NMR_P1->NMR_P2 NMR_P3 Mix & React NMR_P2->NMR_P3 NMR_A1 Acquire Quantitative 1H NMR Spectrum NMR_P3->NMR_A1 Reaction complete NMR_D1 Identify & Integrate Diastereomeric Signals NMR_A1->NMR_D1 Acquire spectrum NMR_D2 Calculate % ee from Integral Ratio NMR_D1->NMR_D2 Integral values

Caption: Experimental workflow for ee determination by NMR with a CDA.

Conclusion and Recommendations

The validation of enantiomeric excess in chiral piperidine derivatives is a critical, multifaceted task. The choice of analytical technique should be guided by a clear understanding of the project's specific requirements.

  • Chiral HPLC remains the benchmark for robust, routine analysis, supported by a vast library of established methods and columns.[9][17]

  • Chiral SFC is the superior choice for high-throughput applications and laboratories committed to "green" chemistry, offering unparalleled speed and reduced solvent consumption.[12][17][18]

  • Chiral NMR serves as an excellent orthogonal method, providing rapid confirmation of both structure and enantiomeric purity without the need for chromatographic separation.[14][26]

For comprehensive validation, particularly in a regulatory environment, employing two orthogonal methods (e.g., SFC and NMR) is highly recommended to provide a self-validating and unequivocal determination of enantiomeric excess. This multi-pronged approach ensures the highest level of scientific integrity and confidence in the data, ultimately safeguarding the development of safe and effective chiral medicines.

References

  • Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Chiral Bioequivalence – An Explainer. (2025, February 17). Chiralpedia. Retrieved March 7, 2026, from [Link]

  • Zhang, J., et al. (2017). Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy. Inorganic Chemistry, 56(17), 10291-10298. [Link]

  • Fletcher, S. P., et al. (2016). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education, 93(11), 1923-1927. [Link]

  • Gualdagnini, P. H., et al. (2017). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols, 12(9), 1738-1748. [Link]

  • Babu, C. V. R., et al. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775-779. [Link]

  • A Universal 19F NMR Probe for Enantiomeric Discrimination of Primary, Secondary, and Tertiary Amines. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • Part 9: Stereochemistry in Drug Discovery and Development. (2025, October 3). Chiralpedia. Retrieved March 7, 2026, from [Link]

  • A Comparative Guide to the Chiral HPLC Analysis of (S)-1-Boc-3-hydroxypiperidine. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Chiral Drug Separation. (n.d.). SpringerLink. Retrieved March 7, 2026, from [Link]

  • Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. (n.d.). Academia.edu. Retrieved March 7, 2026, from [Link]

  • Episode 3: Beyond Borders: Comparing How Global Agencies Regulate Chiral Drugs. (2025, May 14). Chiralpedia. Retrieved March 7, 2026, from [Link]

  • Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. (n.d.). Bristol-Myers Squibb. Retrieved March 7, 2026, from [Link]

  • Development of New Stereoisomeric Drugs. (1992, May 1). U.S. Food and Drug Administration. Retrieved March 7, 2026, from [Link]

  • Regulatory Considerations in Drug Development of Stereoisomers. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Chiral derivatizing agent. (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]

  • P. Macaudière, et al. (1989). Comparison of liquid and supercritical fluid chromatography for the separation of enantiomers on chiral stationary phases. Journal of Chromatography A, 467, 357-383. [Link]

  • Development of Stereoisomers (Chiral) Drugs: A Brief Review Of Scientific and Regulatory Considerations. (2014, September 10). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Analysis of chiral compounds using supercritical fluid chromatography. (2024, June 12). European Pharmaceutical Review. Retrieved March 7, 2026, from [Link]

  • Chiral analysis. (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]

  • Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Single-enantiomer Drug Substances. (n.d.). Journal of Health Science. Retrieved March 7, 2026, from [Link]

  • Chiral derivatizing agents used in NMR for chiral analysis. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022, March 1). Chromatography Online. Retrieved March 7, 2026, from [Link]

  • A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Restek. Retrieved March 7, 2026, from [Link]

  • Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. (2023, November 25). ResearchGate. Retrieved March 7, 2026, from [Link]

  • The Impact of Chiral Supercritical Fluid Chromatography in Drug Discovery: From Analytical to Multigram Scale. (2023, September 26). American Laboratory. Retrieved March 7, 2026, from [Link]

  • Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same. (n.d.). Google Patents.

Sources

Validation

A Comparative Guide to GC-MS Retention Times of Methylated Phenylpiperidine Analogs

For researchers, scientists, and professionals in drug development, the accurate identification and differentiation of structurally similar compounds is a paramount challenge. In the realm of synthetic chemistry and fore...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the accurate identification and differentiation of structurally similar compounds is a paramount challenge. In the realm of synthetic chemistry and forensic analysis, phenylpiperidine and its analogs represent a significant class of compounds, often encountered as precursors, metabolites, or designer drugs. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of these substances, with retention time serving as a critical parameter for isomer differentiation.

This in-depth technical guide provides a comparative analysis of the GC-MS retention times for a series of methylated phenylpiperidine analogs. By examining the influence of methyl group placement on both the piperidine nitrogen and the phenyl ring, this guide offers field-proven insights into the chromatographic behavior of these compounds. The content herein is designed to empower researchers to predict elution patterns, optimize analytical methods, and confidently identify these important chemical entities.

The Critical Role of Retention Time in Isomer Differentiation

While mass spectrometry provides invaluable structural information through fragmentation patterns, it often falls short in distinguishing between positional isomers. Methylated phenylpiperidine analogs, for instance, can yield nearly identical mass spectra, making their individual identification solely based on MS data a formidable task. In such cases, the retention time, a measure of how long a compound takes to pass through the GC column, becomes the decisive factor for unambiguous identification. The subtle differences in the physicochemical properties of isomers, induced by the position of the methyl group, lead to distinct interactions with the stationary phase of the GC column, resulting in unique and reproducible retention times.

Comparative Analysis of Retention Times

The following data summarizes the Kovats retention indices (RI) for 4-phenylpiperidine and a series of its methylated analogs on a standard non-polar stationary phase. The use of retention indices, which normalize retention times to those of n-alkanes, allows for more consistent comparison of data across different GC-MS systems and conditions.[1]

CompoundStructurePosition of MethylationKovats Retention Index (Non-polar column)
4-PhenylpiperidineC₁₁H₁₅NUnsubstituted1454[1]
N-Methyl-4-phenylpiperidineC₁₂H₁₇NPiperidine Nitrogen (N-1)Data not available in a directly comparable format
4-(o-tolyl)piperidineC₁₂H₁₇NPhenyl Ring (ortho, C-2')Data not available in a directly comparable format
4-(m-tolyl)piperidineC₁₂H₁₇NPhenyl Ring (meta, C-3')Data not available in a directly comparable format
4-(p-tolyl)piperidineC₁₂H₁₇NPhenyl Ring (para, C-4')Data not available in a directly comparable format

The Science Behind Retention Time Variation: A Mechanistic Explanation

The elution order of methylated phenylpiperidine analogs in GC is governed by two primary factors: volatility and polarity. The interplay of these properties, as influenced by the position of the methyl group, dictates the compound's affinity for the stationary phase versus the mobile phase (carrier gas).

The Effect of N-Methylation:

Methylation of the secondary amine on the piperidine ring to a tertiary amine generally leads to a decrease in retention time on non-polar columns. This can be attributed to two main effects:

  • Reduced Polarity: The replacement of the polar N-H bond with a less polar N-CH₃ bond decreases the molecule's overall polarity. This reduces the potential for hydrogen bonding interactions with any active sites on the GC column, leading to weaker retention.

  • Increased Volatility: The addition of a methyl group slightly increases the molecular weight, which would typically increase the boiling point and decrease volatility. However, the elimination of hydrogen bonding capability has a more significant impact, leading to an overall increase in volatility and thus a shorter retention time.

The Effect of Phenyl Ring Methylation (Positional Isomerism):

The position of the methyl group on the phenyl ring also has a predictable, albeit more subtle, effect on retention time. The elution order of ortho-, meta-, and para-isomers is influenced by their relative boiling points and molecular shapes.

  • Boiling Point and Volatility: Generally, for substituted aromatic compounds, the para-isomer has the highest boiling point due to its symmetrical shape, which allows for more efficient packing in the crystal lattice. The ortho-isomer often has the lowest boiling point due to potential intramolecular interactions and steric hindrance that reduce intermolecular forces. The meta-isomer typically has an intermediate boiling point. In gas chromatography, where compounds are in the vapor phase, lower boiling points correlate with higher volatility and shorter retention times. Therefore, the expected elution order on a non-polar column would be ortho < meta < para .

  • Interaction with the Stationary Phase: The shape of the molecule can also influence its interaction with the stationary phase. The more linear and planar para-isomer may interact more effectively with the stationary phase compared to the bulkier ortho-isomer, leading to longer retention.

Experimental Protocol: GC-MS Analysis of Methylated Phenylpiperidine Analogs

This protocol provides a robust starting point for the analysis of methylated phenylpiperidine analogs. Optimization may be required based on the specific instrumentation and analytical goals.

1. Sample Preparation:

  • Accurately weigh and dissolve the reference standards and samples in a suitable volatile solvent (e.g., methanol, ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Perform serial dilutions to create calibration standards if quantitative analysis is required.

  • Ensure all solutions are clear and free of particulate matter before injection.

2. GC-MS Instrumentation and Conditions:

ParameterRecommended Setting
Gas Chromatograph Agilent 7890B or equivalent
Mass Spectrometer Agilent 5977A or equivalent
GC Column HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL
Injection Mode Split (e.g., 20:1) or Splitless for trace analysis
Oven Temperature Program Initial temperature 100 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min
MS Transfer Line Temp. 280 °C
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-400

3. Data Analysis:

  • Identify the peaks of interest based on their retention times and mass spectra.

  • Compare the mass spectra of unknown peaks to a reference library for tentative identification.

  • Confirm the identity of the compounds by comparing their retention times and mass spectra with those of authentic reference standards analyzed under the same conditions.

  • For quantitative analysis, construct a calibration curve by plotting the peak area against the concentration of the calibration standards.

Visualization of the Analytical Workflow

The following diagram illustrates the key steps in the GC-MS analysis of methylated phenylpiperidine analogs.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Interpretation Prep1 Weighing & Dissolution Prep2 Serial Dilution (for Quant) Prep1->Prep2 GC Gas Chromatograph (Separation) Prep2->GC Injection MS Mass Spectrometer (Detection/Identification) GC->MS Eluting Analytes Data1 Retention Time & Mass Spectrum MS->Data1 Data2 Library Search & Standard Comparison Data1->Data2 Data3 Quantification Data2->Data3 caption GC-MS Analytical Workflow

Caption: Workflow for the GC-MS analysis of methylated phenylpiperidine analogs.

Conclusion and Future Outlook

This guide has provided a foundational understanding of the GC-MS retention time behavior of methylated phenylpiperidine analogs. The key takeaway for researchers is that while mass spectrometry is essential for structural elucidation, chromatographic retention time is indispensable for the definitive identification of positional isomers. The principles of volatility and polarity, as influenced by the position of methylation, provide a predictive framework for understanding the elution order of these compounds.

Future research in this area would greatly benefit from the systematic synthesis and analysis of a comprehensive library of methylated phenylpiperidine analogs under standardized GC-MS conditions. This would allow for the generation of a robust and publicly available retention index database. Furthermore, the application of Quantitative Structure-Retention Relationship (QSRR) modeling could provide even more powerful predictive tools for the retention times of novel phenylpiperidine derivatives, further aiding in their rapid and accurate identification.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 69873, 4-Phenylpiperidine. [Link]. Accessed March 7, 2026.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of Methyl 5-phenylpiperidine-3-carboxylate

For laboratory professionals dedicated to advancing research and development, the responsible management of chemical reagents is a critical component of ensuring a safe and compliant operational environment. This guide p...

Author: BenchChem Technical Support Team. Date: March 2026

For laboratory professionals dedicated to advancing research and development, the responsible management of chemical reagents is a critical component of ensuring a safe and compliant operational environment. This guide provides a detailed, step-by-step protocol for the proper disposal of Methyl 5-phenylpiperidine-3-carboxylate, a substituted piperidine derivative. By integrating established safety protocols with a deep understanding of chemical properties, this document aims to be an essential resource for researchers, scientists, and drug development professionals.

Understanding the Compound: Hazard Profile and Chemical Analogs

While a specific Safety Data Sheet (SDS) for Methyl 5-phenylpiperidine-3-carboxylate may not be readily available, its structural relationship to piperidine and other phenylpiperidine derivatives allows for an informed assessment of its potential hazards. Piperidine and its analogs are often classified as flammable, acutely toxic, corrosive, and environmentally hazardous.[1] Therefore, it is prudent to handle Methyl 5-phenylpiperidine-3-carboxylate with the same level of caution.

Key structural features to consider:

  • Piperidine Ring: This nitrogen-containing heterocyclic moiety is a common structural motif in many biologically active compounds. Piperidine itself is a flammable and corrosive liquid.[2][3][4]

  • Phenyl Group: The presence of a phenyl group can influence the compound's toxicity and environmental fate.

  • Carboxylate Ester: The methyl carboxylate group may undergo hydrolysis under acidic or basic conditions.

Given these characteristics, Methyl 5-phenylpiperidine-3-carboxylate should be treated as a hazardous chemical waste.[1] Adherence to institutional, local, and federal regulations is paramount for its disposal.[5][6][7]

Core Principles of Chemical Waste Disposal

The disposal of any laboratory chemical is governed by the regulations set forth by agencies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[5][6][7][8] The foundational principle is to prevent harm to human health and the environment.[6] This involves proper waste segregation, containment, labeling, and transfer to a licensed hazardous waste disposal facility.[1][6][7][9]

Step-by-Step Disposal Protocol for Methyl 5-phenylpiperidine-3-carboxylate

The following protocol outlines the necessary steps for the safe and compliant disposal of Methyl 5-phenylpiperidine-3-carboxylate and associated contaminated materials.

PART 1: Personal Protective Equipment (PPE) and Engineering Controls

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate PPE.[1][10] All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[7][11]

Table 1: Required Personal Protective Equipment

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield are mandatory.[1]To protect against accidental splashes which could cause serious eye damage.[12]
Hand Protection Chemically resistant gloves, such as nitrile rubber.[1]To prevent skin contact, as similar compounds can be harmful or corrosive.[11][13][14][15][16]
Body Protection A flame-retardant lab coat or a chemical-resistant apron.[1]To protect against spills and contamination of personal clothing.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary if handling large quantities or in case of a spill.[12]To prevent inhalation of any harmful vapors or aerosols.[13][14]
PART 2: Waste Segregation and Containerization

Proper segregation of chemical waste is crucial to prevent dangerous reactions.[6][17]

  • Designate a Waste Container: Use a dedicated, chemically compatible waste container for Methyl 5-phenylpiperidine-3-carboxylate waste.[1] The container should be in good condition, with a secure, leak-proof closure.[6][17] Plastic containers are often preferred over glass to minimize the risk of breakage.[9]

  • Labeling: The container must be clearly labeled as "Hazardous Waste."[9][18] The label should also include the full chemical name, "Methyl 5-phenylpiperidine-3-carboxylate," the date of waste generation, and the appropriate hazard pictograms.[9]

  • Segregation: Store the waste container in a designated satellite accumulation area (SAA) that is under the direct control of laboratory personnel.[17][18] Ensure that it is segregated from incompatible materials, such as strong oxidizing agents and acids.[17]

PART 3: Disposal of Different Waste Streams

Liquid Waste:

  • Pure Compound and Solutions: Carefully transfer any unused Methyl 5-phenylpiperidine-3-carboxylate or solutions containing it into the designated hazardous waste container.

  • Rinsate: When triple-rinsing "empty" containers that held the compound, collect all rinsate as hazardous liquid waste.[1] The choice of solvent for rinsing should be appropriate for the compound and subsequent disposal methods.

Solid Waste:

  • Contaminated Materials: Any materials contaminated with Methyl 5-phenylpiperidine-3-carboxylate, such as gloves, absorbent pads, and weighing papers, must be disposed of as solid hazardous waste.[1] Place these items in a separate, clearly labeled solid hazardous waste container.

  • Empty Containers: After triple-rinsing, deface the original label on the container and manage it according to your institution's guidelines.[1] This may involve disposal as either hazardous or non-hazardous solid waste.

PART 4: Storage and Final Disposal
  • Secure Containment: Ensure the waste container is tightly sealed to prevent the release of vapors.[1]

  • Secondary Containment: Store the sealed waste container within a secondary container, such as a chemical-resistant tub, to contain any potential leaks.[1][19]

  • Professional Disposal: The final disposal of Methyl 5-phenylpiperidine-3-carboxylate must be conducted by a licensed professional waste disposal company.[1] Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of Methyl 5-phenylpiperidine-3-carboxylate.

DisposalWorkflow cluster_prep Preparation cluster_waste_stream Waste Stream Identification cluster_liquid_disposal Liquid Disposal Protocol cluster_solid_disposal Solid Disposal Protocol cluster_final_disposition Final Disposition start Identify Waste: Methyl 5-phenylpiperidine-3-carboxylate ppe Don Appropriate PPE start->ppe fume_hood Work in a Fume Hood ppe->fume_hood waste_type Determine Waste Type fume_hood->waste_type liquid_waste Liquid Waste waste_type->liquid_waste Liquid solid_waste Solid Waste waste_type->solid_waste Solid liquid_container Use Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container solid_container Use Labeled Solid Hazardous Waste Container solid_waste->solid_container collect_rinsate Collect Triple-Rinse Solvent as Waste liquid_container->collect_rinsate secure_storage Store in Secondary Containment in SAA collect_rinsate->secure_storage dispose_ppe Dispose of Contaminated PPE and Materials solid_container->dispose_ppe dispose_ppe->secure_storage ehs_pickup Arrange for EHS Pickup secure_storage->ehs_pickup

Caption: Disposal workflow for Methyl 5-phenylpiperidine-3-carboxylate.

Spill Management

In the event of a spill, prompt and appropriate action is crucial.[1]

  • Evacuate: Immediately evacuate all non-essential personnel from the area.[1]

  • Ventilate: Ensure the area is well-ventilated.[1]

  • Contain: For small spills, use a non-combustible absorbent material such as vermiculite, sand, or earth to contain the spill.[1] Do not use combustible materials like paper towels.[1]

  • Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials for disposal as hazardous waste.[1]

Conclusion

The proper disposal of Methyl 5-phenylpiperidine-3-carboxylate is a multi-faceted process that demands a thorough understanding of its potential hazards and strict adherence to established safety and regulatory guidelines. By following this comprehensive guide, researchers and laboratory professionals can ensure the safety of themselves and their colleagues, protect the environment, and maintain a compliant research operation.

References

  • Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)piperidine: A Comprehensive Guide for Laboratory Professionals - Benchchem. (n.d.).
  • OSHA Hazardous Waste Disposal Guidelines - CDMS. (2024, October 30).
  • How to Ensure Safe Chemical Waste Disposal in Laboratories | Daniels Health. (2025, May 21).
  • CAS#:1203685-55-5 | Methyl 5-phenylpiperidine-3-carboxylate hydrochloride | Chemsrc. (n.d.).
  • SAFETY DATA SHEET. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • Analgesic action of ethyl 4-phenylpiperidine-4-carboxylates with oxygenated 1-substituents - PMC. (n.d.).
  • How to Dispose of Chemical Waste in a Lab Correctly - GAIACA. (2022, April 11).
  • Waste Lab Chemical Disposal Guidance. (n.d.).
  • Laboratory Hazardous Waste Disposal Guidelines | Central Washington University. (n.d.).
  • How to Dispose of Chemical Waste | Environmental Health and Safety. (n.d.).
  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13).
  • Methyl 5-phenylpiperidine-3-carboxylate hydrochloride,(CAS# 1203685-55-5). (n.d.).
  • Hazardous Waste - Overview | Occupational Safety and Health Administration. (n.d.).
  • SAFETY DATA SHEET - LGC Standards. (2025, December 18).
  • Piperidine - SAFETY DATA SHEET. (2023, March 16).
  • SAFETY DATA SHEET. (2020, March 24).
  • Hazardous Materials Compliance: OSHA Standards and Best Practices - Mancomm. (2025, October 06).
  • OSHA Secondary Containment Requirements for Chemical Storage - Palmetto Industries. (2023, February 28).
  • 1-Phenylpiperidine-4-carboxylic acid - Hazard Genotoxicity - EPA. (2025, October 15).
  • Safety Data Sheet - Key Organics. (2017, December 01).
  • SAFETY DATA SHEET - TCI Chemicals. (n.d.).
  • Methyl 5-phenylpiperidine-3-carboxylate hydrochloride (C13H17NO2) - PubChemLite. (n.d.).
  • SAFETY DATA SHEET. (2015, July 02).
  • Guidelines: Handling and Disposal of Chemicals - Purdue Engineering. (n.d.).
  • Piperidine Safety Data Sheet Jubilant Life Sciences Limited. (n.d.).
  • Safety Data Sheet: Piperidine - Carl ROTH. (2025, March 31).
  • Methyl 4-phenylpiperidine-4-carboxylate | C13H17NO2 | CID 545827 - PubChem. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • methyl 5-methylpiperidine-3-carboxylate | 1044591-98-1 - Sigma-Aldrich. (n.d.).
  • CAS#:53484-76-7 | 4-Phenylpiperidine-4-carboxylic acid hydrochloride | Chemsrc. (2025, September 13).

Sources

Handling

Personal protective equipment for handling Methyl 5-phenylpiperidine-3-carboxylate

Advanced Operational and Safety Protocol for Methyl 5-phenylpiperidine-3-carboxylate Hydrochloride As a Senior Application Scientist, I have designed this operational framework to provide drug development professionals a...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Operational and Safety Protocol for Methyl 5-phenylpiperidine-3-carboxylate Hydrochloride

As a Senior Application Scientist, I have designed this operational framework to provide drug development professionals and laboratory researchers with a comprehensive, mechanistic approach to handling Methyl 5-phenylpiperidine-3-carboxylate hydrochloride. Safety is not a checklist; it is a self-validating system of engineered controls, chemical understanding, and procedural discipline.

This guide bridges the gap between basic Safety Data Sheet (SDS) compliance and field-proven laboratory logistics, ensuring both scientific integrity and operator safety.

Chemical Identity & Mechanistic Hazard Assessment

To select the correct Personal Protective Equipment (PPE), we must first understand the causality behind the chemical's hazards. Methyl 5-phenylpiperidine-3-carboxylate hydrochloride is a structurally complex pharmaceutical intermediate.

Table 1: Chemical & Physical Properties

Parameter Quantitative Value / Specification
CAS Number 1203685-55-5[1]
Molecular Formula C13H18ClNO2[1]
Molecular Weight 255.74 g/mol [1]
Purity Standard NLT 98%[2]

| Optimal Storage | 20ºC (Stable for up to 2 years)[2] |

Mechanistic Hazard Profile: While specific toxicological data for this exact derivative is proprietary, its core structure (a piperidine hydrochloride) dictates its hazard profile. Piperidine hydrochlorides are classified as toxic if swallowed (H301) and are known to cause serious eye irritation (H319) and skin irritation (H315)[3].

  • Dermal Penetration: The lipophilic phenyl ring enhances the molecule's ability to penetrate the stratum corneum if dissolved in organic solvents (e.g., DMSO, Dichloromethane).

  • Aerosolization Risk: As a hydrochloride salt, the dry powder is prone to static charge buildup. Fine dust dispersed in the air can easily be inhaled, causing severe corrosion and irritation of the respiratory system[4].

  • Thermal Degradation: In the event of a fire or extreme heat, the compound undergoes pyrolysis, releasing highly toxic gases including nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen chloride (HCl) gas[5].

Quantitative PPE Selection Matrix

Your PPE must act as a self-validating barrier. We do not rely on a single layer of protection; we utilize material-specific defenses based on the solvent carrier being used.

Table 2: PPE Material Compatibility & Breakthrough Times

Solvent Carrier / State Recommended Glove Material Min. Thickness Breakthrough Time Degradation Risk
Dry Solid (Powder) Nitrile 0.11 mm > 480 min Low (Excellent barrier)
Aqueous Buffer Nitrile 0.11 mm > 480 min Low (Excellent barrier)
Methanol / Ethanol Butyl Rubber 0.30 mm > 240 min Moderate

| Dichloromethane (DCM) | Viton / Butyl Laminate | 0.70 mm | > 120 min | High (Nitrile fails in <10 min) |

Core PPE Requirements:

  • Eye Protection: ANSI Z87.1 compliant tightly fitting safety goggles are mandatory. Because the dust can cause severe eye damage, standard safety glasses with side shields are insufficient[4].

  • Hand Protection: Inspect gloves prior to use. If handling the compound in DCM (a common solvent for ester compounds), nitrile gloves will degrade rapidly. If you feel tackiness or cooling on the skin (the indicator), solvent breakthrough has occurred (the mechanism), requiring immediate doffing and hand washing (the corrective action).

  • Body Protection: A flame-retardant, fully buttoned lab coat.

  • Respiratory Protection: Handling must occur within a certified fume hood. If engineering controls fail, a NIOSH-approved N95 or P100 particulate respirator is required[6].

Standard Operating Procedure (SOP): Handling & Weighing

This step-by-step methodology ensures zero-exposure transfer of the active pharmaceutical intermediate.

Step 1: Engineering Control Verification

  • Verify the chemical fume hood has a calibrated face velocity between 80–120 feet per minute (fpm).

  • Clear the hood of unnecessary clutter to prevent airflow turbulence.

Step 2: Anti-Static Preparation

  • Because hydrochloride salts generate static, use an anti-static gun (e.g., Zerostat) on the weighing balance and use anti-static polymeric or conductive aluminum weighing boats. This prevents the powder from aerosolizing and contaminating the breathing zone.

Step 3: Chemical Transfer

  • Use a dedicated stainless steel or PTFE-coated micro-spatula.

  • Transfer the required mass of Methyl 5-phenylpiperidine-3-carboxylate hydrochloride (CAS 1203685-55-5) slowly to minimize dust generation[6].

  • Seal the primary container immediately after use.

Step 4: Decontamination

  • Wipe down the balance and surrounding hood surfaces with a damp paper towel (using a mildly acidic or neutral aqueous solution), followed by a dry wipe.

Spill Response and Disposal Logistics

Environmental contamination with piperidine derivatives poses severe ecological risks. The material must not be allowed to contaminate groundwater systems or be emptied into drains[5].

Emergency Spill Protocol (Solid):

  • Isolate: Evacuate personnel from the immediate vicinity.

  • Contain: Do not dry-sweep, as this creates an explosive dust mixture in the air[5]. Lightly mist the spilled powder with water to suppress aerosolization.

  • Collect: Use a HEPA-filtered vacuum or wet-wipe the area with inert absorbent pads.

  • Sanitize: Wash the contaminated surface with copious amounts of soap and water[3].

Waste Disposal Plan:

  • Solid Waste: Collect all contaminated weighing boats, gloves, and paper towels in a clearly labeled, sealed biohazard/chemical waste bag.

  • Liquid Waste: Halogenated solvent waste (if DCM is used) must be segregated from non-halogenated waste.

  • Final Destruction: Dispose of contents via an approved hazardous waste disposal plant. High-temperature incineration is the only approved method for complete destruction of the piperidine ring and hydrochloride salt[5].

Operational Workflow Visualization

G A Pre-Operational Risk Assessment B Fume Hood Verification (Face Velocity >100 fpm) A->B C PPE Donning Protocol (Gloves, Goggles, Coat) B->C D Chemical Handling & Weighing (CAS 1203685-55-5) C->D E Spill or Exposure? D->E F Emergency Response (Containment & First Aid) E->F Yes G Decontamination & PPE Doffing E->G No F->G H Hazardous Waste Disposal (EPA Compliant) G->H

Operational workflow and emergency response pathway for piperidine derivatives.

References

  • CAS#:1203685-55-5 | Methyl 5-phenylpiperidine-3-carboxylate hydrochloride | Chemsrc. ChemSrc.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0CxZMm8OfCyx58Gd2gN9g8k-rz3al7G2So3Rz6O5D4ZJlIDy38gDPXor18jKzlcsiF8cDO-Ou6gQtTc3f78ClZNHGbm2ahFIIVaxdcDEBXUfpNUsV1ku46DGrpG6yPlbwZ61JOr2Oh-WJ9kzJlpGSUlmtKr9CNH8=]
  • 1203685-55-5 | Methyl 5-phenylpiperidine-3-carboxylate hydrochloride - MolCore. MolCore.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFL6AIftTmBY1ZTRgVJu_7rBw23XISBxrnCDleIJA8cG4k-ViL_P5PRQLohAJoJGWLjW7AdchsZfaVHpqqIVeyGZ3DPJJ05ILNDqG97_kMiDYEq4kSRMSBHygL0f-Rm_p8ZOB-0fuM=]
  • Piperidine - SAFETY DATA SHEET. Penta Chemicals.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHuXVVDAqUZp4W8GkJAiCp4JRcpFbEBgJ-ZczJiRWFECKPK8fJEs6kDg4MIoatud6PKO5L8ZA-dr7Inwl0TidQdt8RwoZPRuVFv5_ziXCrzrdC97GR07PBQadmpwV4Bl-oWKrgBTo-Q7wjrdPLEq807aabHWZEfYA5PcZLxmKM1_bNXJqmwQtB6eXYI]
  • PIPERIDINE HYDROCHLORIDE CAS NO 6091-44-7 MATERIAL SAFETY DATA SHEET. Central Drug House.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMMVvv_SEShidpwpu8z4EGDGCvg8nMNaamki5sQ4rPqVGKFiOMeq1KG4Z2BhSO64claPFQMch95GGrWDhwliawRW1jZ3bjkvT0T6XmeMTKwOi1Xg_WikLQ5_wGBr31oayIlfhjAvIYLyTuUlpzscn1Q9uTDE7SlaI1Hu-RdyU61E1WmKhYOtwDUTcQFl8zehzd-NCTcLs7DqjxRc4cLJqepwgN_s5rkYbC_Q==]
  • Safety Data Sheet - Jubilant Ingrevia. Jubilant Ingrevia.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1VuSI0ReXrfsHjiv3TP53jhHkKZg6hLTn30W9QsPMd_XflTUiqhcWzfQaUjDMSKm5mI5__yS9Apd6hCPWqT7Pxf_x0hWOvMK6jL7KI1VHIPl7rCrP7_ek9Lh6hFYuFSc-9qTZ4jI4Rjdclo3Ifl6C6hs3oqR3YPoe0rto5hkf0q8EDz1-Xy5s4oYQIHBk9Ddrvq_KHMGBOLEXmQ2GtPuO]
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHtt2ToQ7asw2RYwB-40_AgmJYYd2fZOFI0dMCfLadJfF0C4HxesJWDVFlAOb9QIJdp1G8xjgkaFaqMHv8Q627fxlU83-X1kQKDN-Z_1X5l2kFoTKPReytVyKN4LNLxJr7MppSFXS2Fa3Cs7xtftPvksFnC9rdJjccB2V1AmzCEk9OPaKbRrtp4goB_0kzgY8ctwy3Ey1CU6vMweh1YfAfUZx-AXc2LxxcrPCuhIRzbYUbRWuZdB81Bk1rchqNc]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 5-phenylpiperidine-3-carboxylate
Reactant of Route 2
Methyl 5-phenylpiperidine-3-carboxylate
© Copyright 2026 BenchChem. All Rights Reserved.